3-(Methylsulfanyl)azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCIFFGORAXIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3-(Methylsulfanyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-(methylsulfanyl)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry. As the azetidine scaffold is a privileged structure in drug discovery, a robust and unambiguous characterization of its derivatives is paramount.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a logical workflow grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each section details not only the experimental protocol but also the underlying scientific rationale for its application, ensuring a self-validating and scientifically rigorous elucidation process. This guide is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who require a deep, practical understanding of small molecule characterization.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique strained ring system imparts specific conformational properties that can be exploited to enhance pharmacological activity and improve physicochemical properties of drug candidates. The incorporation of a methylsulfanyl group at the 3-position introduces a key functional handle for further synthetic elaboration and potential interaction with biological targets. Accurate and unequivocal structure determination is the foundational step in the journey of any new chemical entity from laboratory synthesis to potential therapeutic application.
This guide will systematically detail the process of elucidating the structure of this compound, integrating data from multiple spectroscopic techniques to build a cohesive and irrefutable structural assignment.
The Elucidation Workflow: A Multi-pronged Spectroscopic Approach
The structural elucidation of a novel compound like this compound relies on the synergistic interpretation of data from various analytical methods. No single technique provides a complete picture; rather, each offers a unique piece of the structural puzzle. Our workflow is designed to first establish the molecular formula and then to piece together the connectivity and stereochemistry of the molecule.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Blueprint
3.1. Theoretical Foundation
Mass spectrometry (MS) is the initial and one of the most critical steps in structure elucidation. It provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. For nitrogen-containing compounds, the "Nitrogen Rule" is a useful heuristic: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample is infused into the ESI source in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The monoisotopic mass of the protonated molecule [M+H]⁺ is determined. The elemental composition is calculated using the instrument's software, which compares the measured accurate mass to theoretical masses of possible elemental formulas.
3.3. Expected Data and Interpretation
For this compound (C₄H₉NS), the expected monoisotopic mass is 103.0456 g/mol .
| Parameter | Expected Value |
| Molecular Formula | C₄H₉NS |
| Monoisotopic Mass | 103.0456 |
| [M+H]⁺ (Monoisotopic) | 104.0534 |
| [M+Na]⁺ (Monoisotopic) | 126.0353 |
3.4. Fragmentation Pattern Analysis
Electron ionization (EI) or collision-induced dissociation (CID) can provide valuable structural information through fragmentation analysis. Key expected fragmentation pathways for this compound include:
-
Loss of the methylsulfanyl group (•SCH₃): This would result in a fragment ion corresponding to the azetidine ring.
-
Ring opening and fragmentation: The strained four-membered ring can undergo characteristic cleavage.[4]
-
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[5]
Infrared Spectroscopy: Identifying Functional Groups
4.1. Theoretical Foundation
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands, making IR an excellent tool for qualitative functional group analysis.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small drop of neat this compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to sample analysis.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
4.3. Expected Data and Interpretation
The IR spectrum of this compound is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3310 | N-H stretch (secondary amine) | Azetidine N-H |
| 2950-2850 | C-H stretch (aliphatic) | CH₂, CH₃ |
| 1250-1020 | C-N stretch (aliphatic amine) | Azetidine C-N |
| ~700 | C-S stretch | Methylsulfanyl group |
The presence of a band in the 3350-3310 cm⁻¹ region would be indicative of the secondary amine of the azetidine ring.[6] The C-S stretch is often weak and can be difficult to assign definitively, but its presence in the fingerprint region would be consistent with the proposed structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
5.1. Theoretical Foundation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. Two-dimensional (2D) NMR techniques are then used to establish the precise connectivity between atoms.
5.2. Experimental Protocol: 1D and 2D NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR spectrum
-
¹³C NMR spectrum
-
2D Correlation Spectroscopy (COSY)
-
2D Heteronuclear Single Quantum Coherence (HSQC)
-
2D Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to piece together the molecular structure.
5.3. Expected ¹H NMR Data and Interpretation
Caption: Numbering scheme for this compound.
| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.1 | Singlet | - | S-CH₃ | |
| ~3.0-3.2 | Multiplet | - | Hc (C2-H) | |
| ~3.6-3.8 | Multiplet | - | Ha, Hb, Hd, He | |
| ~2.5 | Broad singlet | - | N-H |
-
S-CH₃: The three protons of the methyl group attached to the sulfur atom are expected to appear as a sharp singlet around 2.1 ppm.[8]
-
Azetidine Ring Protons: The protons on the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen (C1 and C3) are expected to be deshielded and appear further downfield compared to the proton at C2.[9][10] The exact chemical shifts and multiplicities will depend on the ring pucker and the relative stereochemistry.
-
N-H Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.
5.4. Expected ¹³C NMR Data and Interpretation
| Carbon | Expected δ (ppm) | Assignment |
| ~15 | S-CH₃ | |
| ~40 | C2 | |
| ~50 | C1, C3 |
-
S-CH₃: The methyl carbon attached to sulfur is expected to be the most upfield signal.
-
Azetidine Ring Carbons: The carbons of the azetidine ring will appear in the aliphatic region. The carbons bonded to the nitrogen (C1 and C3) will be deshielded relative to the C2 carbon.[11][12]
5.5. 2D NMR for Unambiguous Connectivity
-
COSY: Will show correlations between coupled protons. For example, the proton at C2 (Hc) should show correlations to the protons at C1 (Ha, Hb) and C3 (Hd, He).
-
HSQC: Will correlate each proton signal to the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C spectrum.
-
HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
The S-CH₃ protons to the C2 carbon.
-
The C2 proton (Hc) to the S-CH₃ carbon.
-
The C1 and C3 protons to the C2 carbon, and vice versa.
-
Caption: Key 2D NMR correlations for confirming the structure of this compound.
Conclusion: A Unified Structural Hypothesis
By integrating the data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, a definitive structural assignment for this compound can be achieved. HRMS establishes the molecular formula, IR confirms the presence of the secondary amine and alkyl-thioether functionalities, and NMR spectroscopy provides the atom-by-atom connectivity. The combination of these techniques provides a self-validating system, ensuring the highest degree of confidence in the elucidated structure. This rigorous approach is essential for advancing the development of novel azetidine-based compounds in the pharmaceutical and chemical industries.
References
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An In-depth Technical Guide to 3-(Methylsulfanyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Azetidine Scaffold and the Significance of Sulfur Introduction
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to more flexible acyclic or larger ring systems.[1][2] The introduction of diverse functionalities onto the azetidine core is a key strategy for expanding chemical space in drug discovery.[1] This guide focuses on a specific, yet highly valuable derivative: 3-(methylsulfanyl)azetidine. The incorporation of a methylsulfanyl (-SMe) group introduces a polarizable sulfur atom and a lipophilic methyl group, which can modulate a compound's solubility, metabolic stability, and target interactions. This document provides a comprehensive technical overview of this compound, including its chemical identity, proposed synthesis, physicochemical properties, and its emerging role in the design of novel therapeutics.
Chemical Identity and Physicochemical Properties
While this compound is most commonly available and handled as its hydrochloride salt, this section will detail the properties of this stable form.
CAS Number: 1417793-19-1 (for 3-Methylthio-azetidine hydrochloride)[3]
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNS | [3] |
| Molecular Weight | 139.65 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | Refrigerator | |
| InChI Key | PKQXOKYPKFJWAP-UHFFFAOYSA-N |
Synthesis of the this compound Core
A direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature. However, based on established methodologies for the synthesis of substituted azetidines, a plausible and efficient synthetic route can be proposed. The following workflow outlines a common strategy starting from a commercially available precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of N-Boc-azetidin-3-one
-
To a stirred solution of N-Boc-azetidin-3-one in methanol at 0 °C, add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-azetidin-3-ol, which can often be used in the next step without further purification.
Step 2: Mesylation of N-Boc-azetidin-3-ol
-
Dissolve N-Boc-azetidin-3-ol in dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-3-mesyloxyazetidine.
Step 3: Nucleophilic Substitution with Sodium Thiomethoxide
-
To a solution of N-Boc-3-mesyloxyazetidine in a suitable solvent such as DMF, add sodium thiomethoxide.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-3-(methylsulfanyl)azetidine.
Step 4: Deprotection to Yield this compound Hydrochloride
-
Dissolve N-Boc-3-(methylsulfanyl)azetidine in a solution of hydrochloric acid in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product, this compound hydrochloride, will precipitate from the solution.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Spectroscopic Characterization (Predicted)
While a definitive spectrum for this compound is not publicly available, the following are predicted spectroscopic characteristics based on analogous structures.[4]
¹H NMR (Proton NMR)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -S-CH ₃ | 2.1 - 2.3 | s |
| CH -S | 3.3 - 3.6 | m |
| CH ₂-N | 3.8 - 4.2 | m |
| NH | Variable (broad) | s |
¹³C NMR (Carbon NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -S-C H₃ | 14 - 18 |
| C H-S | 35 - 40 |
| C H₂-N | 50 - 55 |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for the free base (C₄H₉NS) would be expected at m/z = 103. Key fragmentation patterns would likely involve the loss of the methyl group (-CH₃) and cleavage of the azetidine ring.
Safety and Handling
The hydrochloride salt of this compound is classified as a warning-level hazard.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Rationale for Use in Medicinal Chemistry
-
Improved Physicochemical Properties: The azetidine ring introduces a degree of rigidity and a three-dimensional character that can enhance binding to protein targets. The methylsulfanyl group can fine-tune lipophilicity and polarity, potentially improving solubility and cell permeability.
-
Metabolic Stability: The azetidine ring can be more metabolically stable than larger saturated heterocycles.
-
Novel Chemical Space: The incorporation of this unique scaffold allows for the exploration of novel chemical space, which can lead to the discovery of compounds with new biological activities and intellectual property.
Potential Therapeutic Areas
Azetidine derivatives have been investigated for a wide range of diseases, including:
-
Oncology: As inhibitors of kinases and other enzymes involved in cancer progression.[1]
-
Infectious Diseases: As novel antibacterial and antiviral agents.[1]
-
Central Nervous System (CNS) Disorders: The rigid framework of azetidines can be beneficial for targeting receptors in the CNS.[1]
The this compound moiety, in particular, can be further functionalized. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for structural diversification and modulation of biological activity.
Conclusion
This compound represents a promising and versatile building block for modern drug discovery. Its unique combination of a strained azetidine ring and a functionalizable methylsulfanyl group offers medicinal chemists a valuable tool for the design and synthesis of novel therapeutic agents. While the parent compound is not as widely documented as some of its derivatives, this guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this scaffold in their quest for new medicines.
References
- Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956.
- Chemsrc. (2024). 3-Methylthio-azetidine hydrochloride.
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3-(Methylsulfanyl)azetidine molecular weight
An In-Depth Technical Guide to 3-(Methylsulfanyl)azetidine: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine motif has emerged as a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This guide focuses on the this compound scaffold, a unique building block that combines the conformational rigidity and sp³-rich character of the four-membered ring with the versatile chemistry of a thioether functional group.[3][4] We will delve into its core molecular features, synthetic accessibility, and strategic applications in the design of next-generation therapeutics, providing both foundational knowledge and actionable experimental insights for researchers in the field.
Introduction: The Strategic Value of the Azetidine Core
Historically, the application of the saturated azetidine ring in drug discovery was less common than its β-lactam counterparts, partly due to challenges in its synthesis.[5] However, the unique structural and electronic properties of the azetidine ring—namely, its high ring strain and non-planar geometry—offer significant advantages in drug design.[1] These features can lead to improved metabolic stability, enhanced solubility, and novel intellectual property space.[1][6] The incorporation of azetidine scaffolds is a recognized strategy to create "escape vectors" from flat, aromatic-heavy molecules towards more three-dimensional, lead-like chemical matter.[5][6]
The this compound variant introduces a sulfur-containing functional group, which is prevalent in numerous pharmaceuticals and agrochemicals.[3] The thioether moiety can engage in specific non-covalent interactions with biological targets and serves as a synthetic handle for further functionalization, for instance, through oxidation to sulfoxides and sulfones, thereby expanding the accessible chemical space.[3]
Molecular Profile of this compound
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective deployment in drug discovery programs.
Structure and Conformation
The core structure of this compound consists of a saturated four-membered nitrogen-containing ring with a methylsulfanyl (-SCH₃) group attached to the C3 position. The calculated molecular formula is C₄H₉NS, with a corresponding molecular weight of approximately 103.19 g/mol .
Table 1: Core Physicochemical Properties of this compound and Related Structures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | C₄H₉NS | 103.19 (Calculated) | |
| This compound-3-carboxylic acid | C₅H₉NO₂S | 147.2 | |
| Ethyl this compound-3-carboxylate | C₇H₁₃NO₂S | 175.25 | [7] |
| This compound-3-carbonitrile hydrochloride | C₅H₈N₂S | 128.04 (free base) | [8] |
| 1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid | C₁₁H₁₉NO₄S | 261.34 | [9] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: Protons on the azetidine ring would likely appear in the 2.5-4.0 ppm range. The methyl group of the thioether would present as a singlet, typically around 2.1 ppm. The N-H proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the azetidine ring would resonate in the aliphatic region, with the C3 carbon bearing the thioether group being significantly influenced by the sulfur atom. The methyl carbon of the -SCH₃ group would be expected in the 10-20 ppm range.
-
Mass Spectrometry: The monoisotopic mass would be a key identifier. For instance, the monoisotopic mass of the related this compound-3-carbonitrile is 128.04082 Da.[8] High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition.
Synthesis and Derivatization Strategies
The synthesis of substituted azetidines is a field of active research, with numerous methods developed to access this valuable heterocyclic core.[10]
Construction of the Azetidine Ring
The formation of the azetidine ring is often the most challenging step. Common strategies include:
-
Intramolecular Cyclization: This is a widely used approach, often starting from 3-amino-1-propanol or related derivatives, where a leaving group is installed at the 3-position to facilitate ring closure.[11]
-
[2+2] Cycloadditions: Photocycloadditions between imines and alkenes can directly form the azetidine ring, although this method may have limitations in terms of substrate scope and regioselectivity.[10]
-
Ring Contraction/Expansion: Less common, but viable, are methods involving the rearrangement of larger or smaller heterocyclic systems to form the azetidine core.[10]
Introduction of the 3-(Methylsulfanyl) Moiety
Once the azetidine core is established, or concurrently with its formation, the methylsulfanyl group can be introduced. A particularly relevant and modern approach involves the iron-catalyzed alkylation of thiols with azetidin-3-ols.[3][4] This method is advantageous due to its mild conditions and tolerance of a broad range of functional groups.
Diagram 1: General Workflow for the Synthesis of 3-Sulfanyl Azetidines.
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An In-Depth Technical Guide to 3-(Methylsulfanyl)azetidine: A Versatile Building Block for Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with advantageous physicochemical properties is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating and optimizing chemical space. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its unique conformational rigidity and its ability to impart favorable properties such as improved solubility, metabolic stability, and three-dimensionality to drug candidates.[1][2] Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine motif, underscoring its value in contemporary drug design.[2] This guide focuses on a particularly intriguing derivative, 3-(methylsulfanyl)azetidine, exploring its synthesis, properties, and potential as a key building block in the development of next-generation therapeutics.
Physicochemical Properties and Structural Features
The IUPAC name for the topic compound is This compound . It is also commonly referred to as 3-(methylthio)azetidine. The incorporation of a methylsulfanyl group at the 3-position of the azetidine ring introduces a unique combination of properties. The sulfur atom can act as a hydrogen bond acceptor and its lipophilicity can influence the overall solubility and permeability of a molecule.
| Property | Predicted/Observed Value | Source/Comment |
| IUPAC Name | This compound | Standard nomenclature |
| Synonyms | 3-(Methylthio)azetidine | Common alternative |
| Molecular Formula | C₄H₉NS | |
| Molecular Weight | 103.19 g/mol | |
| CAS Number | 1417793-19-1 (for HCl salt) | Commercial availability |
The azetidine ring itself is characterized by significant ring strain (approximately 25.4 kcal/mol), which, while making it more reactive than larger rings like pyrrolidine, also renders it more stable and easier to handle than the highly strained aziridines.[3] This inherent reactivity can be harnessed for further functionalization, making this compound a versatile synthetic intermediate.
Synthesis of this compound: A Proposed Experimental Protocol
Overall Synthetic Strategy
The proposed synthesis involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. The first step is the activation of the hydroxyl group, followed by a nucleophilic substitution with sodium thiomethoxide. The final step is the deprotection of the Boc group to yield the target compound, likely as its hydrochloride salt for improved stability and handling.
Caption: Proposed synthetic workflow for this compound.
Step 1: Mesylation of N-Boc-3-hydroxyazetidine
Causality: The hydroxyl group at the 3-position is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. Mesylation (conversion to a mesylate) is a common and effective strategy for this transformation. The reaction is typically performed at low temperatures to prevent side reactions.
Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add triethylamine (1.5 eq) at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the in situ formed N-Boc-3-(mesyloxy)azetidine is used directly in the next step without isolation.
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
Causality: Sodium thiomethoxide is a potent nucleophile that will readily displace the mesylate group in an SN2 reaction to form the desired carbon-sulfur bond. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the SN2 pathway.
Protocol:
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.5 eq) in anhydrous DMF (1.0 M).
-
Add the solution of sodium thiomethoxide to the reaction mixture from Step 1 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-(methylsulfanyl)azetidine.
Step 3: Deprotection of the Boc Group
Causality: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines and is readily cleaved under acidic conditions. Treatment with hydrochloric acid in an organic solvent like dioxane will efficiently remove the Boc group and provide the hydrochloride salt of the final product, which is often more stable and easier to handle than the free base.
Protocol:
-
Dissolve the purified N-Boc-3-(methylsulfanyl)azetidine (1.0 eq) in a minimal amount of DCM.
-
Add a solution of 4 M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
The product can be triturated with diethyl ether to afford the pure this compound hydrochloride as a solid.
Spectroscopic Characterization (Predicted)
Predicted 1H NMR Spectrum (400 MHz, D₂O)
-
δ 2.1-2.2 ppm (s, 3H, -S-CH₃) : The methyl protons attached to the sulfur atom are expected to appear as a sharp singlet in this region.
-
δ 3.6-3.8 ppm (m, 1H, -CH-S-) : The proton at the 3-position, deshielded by the adjacent sulfur atom, will likely appear as a multiplet.
-
δ 3.9-4.2 ppm (m, 4H, -CH₂-N-CH₂-) : The four methylene protons on the azetidine ring are expected to be in a complex multiplet pattern due to their diastereotopicity and coupling to each other and the proton at the 3-position. The protons on the same carbon will exhibit geminal coupling, and they will also show vicinal coupling to the C3-proton.
Predicted 13C NMR Spectrum (100 MHz, D₂O)
-
δ 14-16 ppm (-S-CH₃) : The carbon of the methyl group attached to the sulfur.
-
δ 35-38 ppm (CH-S-) : The carbon at the 3-position of the azetidine ring, shifted downfield by the sulfur substituent.
-
δ 50-53 ppm (CH₂-N-CH₂) : The two equivalent methylene carbons of the azetidine ring.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for drug discovery for several key reasons:
-
Bioisosteric Replacement: The azetidine ring is often used as a bioisostere for larger rings like piperidine or piperazine to fine-tune physicochemical properties such as pKa, logP, and polar surface area.[4]
-
Improved Pharmacokinetics: The constrained nature of the azetidine ring can lead to improved metabolic stability and reduced off-target activity by locking the molecule into a more defined conformation.[1]
-
Vector for Further Functionalization: The nitrogen atom of the azetidine ring provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, providing further opportunities for diversification and modulation of properties.
While no currently marketed drugs explicitly contain the this compound moiety, its potential is underscored by the prevalence of both the azetidine ring and sulfur-containing functional groups in a wide range of bioactive molecules.[2][5] The combination of these two pharmacophorically important features in a single, compact building block makes this compound a highly attractive starting material for the synthesis of novel compound libraries targeting a diverse array of biological targets.
Caption: Synthetic utility of this compound in drug discovery.
Safety, Handling, and Storage
As with all chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The hydrochloride salt is expected to be a solid that is more stable and less volatile than the free base. It should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a compelling and underutilized building block for medicinal chemistry. Its unique combination of a strained azetidine ring and a versatile methylsulfanyl group offers a wealth of opportunities for the design and synthesis of novel drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles. The synthetic route outlined in this guide provides a practical and scalable approach to access this valuable compound, empowering researchers to explore its full potential in the ongoing quest for innovative therapeutics.
References
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- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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- Fujita, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
- Magtoof, M. S., & Hassan, Z. S. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2- One: Application of Two Dimensional NMR HMQC 1H-13C, Cosy 1H–1H And Mass Spectroscopy. Organic CHEMISTRY, 7(4). [Link]
- Merck & Co., Inc. (2000). Synthesis of azetidine derivatives.
- Popescu, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Shell Internationale Researchmaatschappij B.V. (1990). Process for synthesis of azetidine and novel intermediates therefor.
- Szostak, M., & Mughal, H. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
- Trost, B. M., & Dong, G. (2008).
- Various Authors. (n.d.). Azetidine. Organic Syntheses. [Link]
- Yue, P., et al. (2017). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncotarget, 8(51), 88591–88605. [Link]
- Zhang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
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- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
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The Synthetic Blueprint: A Guide to the Preparation of 3-(Methylsulfanyl)azetidine Starting Materials
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent conformational rigidity and ability to introduce precise three-dimensional diversity have made it a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of lead compounds. Specifically, 3-substituted azetidines offer a versatile platform for modulating bioactivity. Among these, 3-(methylsulfanyl)azetidine has garnered significant interest due to the unique properties conferred by the sulfur-containing substituent, including its potential to engage in specific protein-ligand interactions and influence metabolic stability. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its key starting materials, with a focus on the underlying chemical principles and practical experimental guidance for researchers in the field.
Strategic Disconnection and Key Synthetic Intermediates
The synthesis of this compound typically commences with a suitably protected azetidine core, which is then functionalized at the 3-position. The most common and versatile starting material for this purpose is N-Boc-3-hydroxyazetidine , a commercially available or readily synthesized intermediate. The synthetic approaches can be broadly categorized into two main strategies:
-
Activation of the 3-hydroxyl group followed by nucleophilic substitution: This is arguably the most direct and widely applicable method. The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group (e.g., a mesylate or tosylate), which is then displaced by a methylthiolate nucleophile.
-
Mitsunobu reaction: This classic transformation allows for the direct conversion of the 3-hydroxyl group to the corresponding methyl thioether with inversion of configuration, offering a stereospecific route.
This guide will delve into the practical execution of these strategies, starting with the synthesis of the pivotal precursor, N-Boc-3-hydroxyazetidine.
Part I: Synthesis of the Core Scaffold: N-Boc-3-hydroxyazetidine
The most common route to N-Boc-3-hydroxyazetidine begins with the synthesis of 1-benzylazetidin-3-ol, followed by debenzylation and subsequent Boc protection.[1]
Workflow for the Synthesis of N-Boc-3-hydroxyazetidine
Caption: Synthesis of N-Boc-3-hydroxyazetidine.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
Step 1: Synthesis of 1-Benzylazetidin-3-ol [1]
-
To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) cooled to 0–5 °C, slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol).
-
Stir the reaction mixture at 0–5 °C for 16 hours.
-
Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.
-
Dissolve the dried solid in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.
-
Heat the mixture to 80–90 °C and stir under reflux for 16 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield 1-benzylazetidin-3-ol.
Step 2: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine) [1]
-
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain crude azetidin-3-ol.
-
Dissolve the crude azetidin-3-ol in THF. To this solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford N-Boc-3-hydroxyazetidine.
Part II: Synthesis of N-Boc-3-(methylsulfanyl)azetidine
With the key intermediate, N-Boc-3-hydroxyazetidine, in hand, we can now explore the two primary pathways for introducing the methylsulfanyl group.
Method A: Activation and Nucleophilic Substitution
This robust and widely applicable method involves a two-step sequence: conversion of the hydroxyl group to a mesylate, followed by nucleophilic displacement with sodium thiomethoxide.
Caption: Synthesis via mesylation and nucleophilic substitution.
Step 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Synthesis of tert-Butyl this compound-1-carboxylate
-
Dissolve the crude N-Boc-3-mesyloxyazetidine (1.0 eq) in dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(methylsulfanyl)azetidine.
Method B: Mitsunobu Reaction
The Mitsunobu reaction offers a direct conversion of the alcohol to the thioether with inversion of stereochemistry.[2][3] This method is particularly advantageous when stereochemical control is crucial.
Caption: Synthesis via the Mitsunobu reaction.
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, bubble methanethiol gas through the reaction mixture at 0 °C for 15-30 minutes, or add a solution of methanethiol in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Part III: Deprotection to Yield this compound
The final step in the synthesis is the removal of the Boc protecting group to yield the free amine, typically as a hydrochloride salt for improved stability and handling.
Deprotection Workflow
Caption: N-Boc deprotection to the final product.
Experimental Protocol: Synthesis of this compound Hydrochloride[4][5]
-
Dissolve N-Boc-3-(methylsulfanyl)azetidine (1.0 eq) in a minimal amount of dichloromethane (DCM) or another suitable solvent.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature. Alternatively, trifluoroacetic acid (TFA) in DCM can be used.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC. The formation of a precipitate may be observed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry in vacuo to yield this compound hydrochloride as a solid.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |
| Benzylazetidinol Synthesis | Benzylamine, Epichlorohydrin | 1-Benzylazetidin-3-ol | H₂O, Na₂CO₃, CH₃CN | Good | [1] |
| Boc Protection | Azetidin-3-ol | N-Boc-3-hydroxyazetidine | (Boc)₂O, THF | High | [1][4] |
| Mesylation | N-Boc-3-hydroxyazetidine | N-Boc-3-mesyloxyazetidine | MsCl, Et₃N, DCM | High | (Proposed) |
| Nucleophilic Substitution | N-Boc-3-mesyloxyazetidine | N-Boc-3-(methylsulfanyl)azetidine | NaSMe, DMF | Moderate-Good | (Proposed) |
| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine | N-Boc-3-(methylsulfanyl)azetidine | PPh₃, DIAD/DEAD, CH₃SH, THF | Moderate-Good | [2] |
| Boc Deprotection | N-Boc-3-(methylsulfanyl)azetidine | This compound HCl | HCl/Dioxane or TFA | High | [5][6] |
Conclusion and Future Perspectives
The synthesis of this compound is readily achievable through well-established synthetic transformations. The choice of synthetic route will depend on factors such as the desired scale of the reaction, cost of reagents, and the need for stereochemical control. The nucleophilic substitution of a mesylated precursor represents a reliable and scalable approach, while the Mitsunobu reaction offers a valuable alternative for stereospecific synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important building block for the advancement of medicinal chemistry programs. Further optimization of reaction conditions and the development of more sustainable and efficient methodologies will continue to be an area of active research.
References
- Welin, E. R., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10474-10482.
- Werness, S. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(6), 953-968.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Syntheses. (n.d.). Azetidine.
- Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). RSC Advances, 9(64), 37245-37250.
- Hudson, M. J., et al. (2012). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Molecules, 17(9), 10477-10485.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6285.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(3), 1645-1651.
- National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3149.
- Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269324.
- Chemical Reviews. (2015).
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate.
- Reddit. (2025, February 16). Replacing secondary alcohol with Trityl mercaptan, using mitsunobu reaction. r/Chempros.
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The Ascendant Scaffold: A Technical Guide to 3-(Methylsulfanyl)azetidine and Its Derivatives in Modern Drug Discovery
Introduction: The Allure of the Strained Ring
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1][2][3] Its inherent ring strain, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, provides a unique conformational rigidity.[1] This structural constraint can lead to enhanced binding affinity for biological targets and improved metabolic stability, often by mitigating common metabolic pathways such as N-dealkylation.[4][5]
This guide provides an in-depth exploration of 3-(methylsulfanyl)azetidine, a versatile building block that combines the benefits of the azetidine core with the nuanced reactivity and metabolic possibilities of a thioether functionality. We will delve into its synthesis, chemical properties, and diverse applications in drug development, with a particular focus on its oxidized derivatives, the corresponding sulfoxide and sulfone. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Core Synthesis and Chemical Properties
The strategic incorporation of this compound into drug candidates necessitates robust and scalable synthetic routes. While various methods for the synthesis of substituted azetidines exist, a common and efficient approach to N-protected this compound proceeds from commercially available N-Boc-3-azetidinone.
Synthesis of N-Boc-3-(methylsulfanyl)azetidine
A plausible and efficient synthetic route involves a two-step process starting from N-Boc-3-azetidinone: reduction to the corresponding alcohol followed by substitution with a methylthio group. A more direct, albeit potentially lower-yielding, approach could involve the direct reaction of N-Boc-3-azetidinone with a methyl sulfur nucleophile. A highly relevant and modern approach for creating 3-thioether substituted azetidines is the iron-catalyzed reaction of an azetidin-3-ol with a thiol.[6][7][8]
Step 1: Reduction of N-Boc-3-azetidinone to N-Boc-3-hydroxyazetidine
The ketone functionality of N-Boc-3-azetidinone can be readily reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This reaction is typically high-yielding and proceeds under gentle conditions.
Step 2: Conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(methylsulfanyl)azetidine
The hydroxyl group of N-Boc-3-hydroxyazetidine can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium thiomethoxide (NaSMe). Alternatively, an iron-catalyzed direct substitution of the hydroxyl group with methanethiol offers a more atom-economical approach.[6][7][8]
Experimental Protocol: Synthesis of N-Boc-3-(methylsulfanyl)azetidine via Iron-Catalyzed Thiol Alkylation
Materials:
-
N-Boc-3-hydroxyazetidine
-
Iron(III) chloride (FeCl₃)
-
Methanethiol (or a suitable precursor like sodium thiomethoxide)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous toluene, add iron(III) chloride (0.075 eq).
-
Add methanethiol (2.0 eq) to the reaction mixture.
-
Stir the mixture at 40 °C for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(methylsulfanyl)azetidine.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | 117.20 g/mol | C₄H₉NS |
| pKa (conjugate acid) | 8.0 - 9.0 | Lower than piperidine due to increased s-character of the nitrogen lone pair in the strained ring. |
| cLogP | ~0.5 | Based on related structures and the presence of polar functional groups. |
| Appearance | Colorless to pale yellow oil | Typical for small, functionalized amines. |
| Solubility | Soluble in water and common organic solvents | The polar N-H and C-S bonds contribute to water solubility. |
Table 1: Estimated Physicochemical Properties of this compound.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is characterized by three main features: the nucleophilicity and basicity of the azetidine nitrogen, the reactivity of the thioether group, and the potential for ring-opening reactions due to ring strain.
N-Functionalization
The secondary amine of the azetidine ring is a key handle for introducing diversity and modulating the properties of the molecule. It can undergo a variety of standard N-functionalization reactions, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Caption: Key N-functionalization reactions of the this compound scaffold.
Thioether Oxidation
The sulfur atom of the methylsulfanyl group can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation is of significant interest in medicinal chemistry as it can profoundly alter the physicochemical properties of a molecule, such as polarity, solubility, and hydrogen bonding capacity.[10] Common oxidizing agents for this transformation include:
-
To Sulfoxide: m-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent), sodium periodate (NaIO₄), or hydrogen peroxide (H₂O₂).
-
To Sulfone: m-CPBA (2 equivalents), potassium permanganate (KMnO₄), or Oxone®.
The resulting 3-(methylsulfinyl)azetidine and 3-(methylsulfonyl)azetidine are valuable building blocks in their own right, offering different steric and electronic profiles compared to the parent thioether.[11]
Caption: Stepwise oxidation of the thioether to the corresponding sulfoxide and sulfone.
Ring-Opening Reactions
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, particularly upon activation of the ring nitrogen.[12][13][14] This can occur via nucleophilic attack at one of the ring carbons, leading to the formation of functionalized acyclic amines. Acid-mediated ring-opening is a known decomposition pathway for some N-substituted azetidines.[13] While often considered a potential liability in terms of chemical stability, this reactivity can also be harnessed for the synthesis of more complex molecular architectures.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold and its oxidized derivatives are increasingly recognized for their potential to impart desirable properties in drug candidates. The azetidine ring itself can enhance metabolic stability, improve solubility, and provide a rigid framework for precise positioning of substituents.[1][5] The sulfur-containing side chain offers additional opportunities for modulation of physicochemical and pharmacokinetic properties.
Role as a Bioisostere and Pharmacokinetic Modulator
The azetidine ring is often employed as a bioisosteric replacement for larger, more flexible rings like piperidine and pyrrolidine.[4] This can lead to improved metabolic stability by blocking N-dealkylation pathways.[4] The thioether and its oxidized forms can serve as replacements for other functional groups, influencing polarity, hydrogen bonding potential, and metabolic fate.
| Derivative | Key Properties | Potential Applications in Drug Design |
| Thioether (-SMe) | - Lipophilic- Weak H-bond acceptor | - Can occupy hydrophobic pockets.- May undergo metabolism (S-oxidation). |
| Sulfoxide (-S(O)Me) | - Chiral center- Polar- Strong H-bond acceptor | - Can introduce chirality.- Increases polarity and aqueous solubility.- Can form specific H-bonds with target proteins. |
| Sulfone (-SO₂Me) | - Polar- Strong H-bond acceptor- Metabolically stable | - Significantly increases polarity.- Acts as a potent H-bond acceptor.- Generally resistant to further metabolism. |
Table 2: Comparative Properties of this compound and its Oxidized Derivatives in a Medicinal Chemistry Context.
Therapeutic Areas of Interest
Azetidine-containing compounds have shown promise in a wide range of therapeutic areas.[1][15][16] The 3-methylsulfonyl derivative, in particular, is a valuable building block for compounds targeting the central nervous system (CNS), as the sulfonyl group can act as a polar handle to modulate properties like blood-brain barrier penetration.[11] Azetidine-based scaffolds have been explored in the development of:
-
CNS agents: The constrained nature of the azetidine ring can be beneficial for achieving the required conformations for binding to CNS targets.[11][17]
-
Antibacterial agents: The azetidine motif is a well-known component of β-lactam antibiotics, and non-lactam azetidines have also been investigated for their antibacterial properties.[15]
-
Anticancer agents: Several approved and investigational anticancer drugs incorporate the azetidine scaffold.[1][18]
While specific examples of marketed drugs containing the this compound moiety are not prominent, the closely related 3-methylsulfonylazetidine is a commercially available building block used in pharmaceutical research.[11] This indicates its utility in the construction of more complex drug candidates.
Conclusion and Future Outlook
This compound and its oxidized derivatives represent a powerful and versatile class of building blocks for modern drug discovery. The unique combination of a strained azetidine ring and a tunable sulfur-containing side chain provides medicinal chemists with a rich toolkit for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic accessibility of these scaffolds, coupled with their demonstrated potential to enhance metabolic stability and modulate physicochemical properties, ensures their continued importance in the development of next-generation therapeutics. As our understanding of the interplay between molecular structure and biological function deepens, we can expect to see the this compound motif and its derivatives featured in an increasing number of innovative drug candidates across a broad spectrum of therapeutic areas.
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The Emergence of 3-(Methylsulfanyl)azetidine: A Technical Guide to its Synthesis and Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in contemporary drug discovery. Its inherent ring strain, sp³-rich character, and conformational rigidity impart unique and often advantageous physicochemical properties to bioactive molecules.[1] These properties can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity, making azetidines highly sought-after building blocks for medicinal chemists.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[1] Within this important class of compounds, 3-(methylsulfanyl)azetidine has emerged as a valuable synthon, offering a unique combination of a polar core and a modifiable sulfur-containing substituent. This guide provides an in-depth look at the plausible synthetic evolution of this compound and its role in the development of novel therapeutics.
The Synthetic Chronicle: From Core Principles to a Key Building Block
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical survey of the literature, its synthesis can be logically inferred from established and well-documented methodologies for the functionalization of the azetidine ring. The history of its preparation is therefore a story of the evolution of synthetic techniques for this strained heterocyclic system.
Foundational Strategies for Azetidine Ring Construction
The synthesis of the azetidine ring itself has been a long-standing challenge in organic chemistry due to the inherent ring strain.[2] Early methods often suffered from low yields.[2] Over the years, a variety of more efficient methods have been developed, including:
-
Intramolecular Cyclization: This is a common strategy, often involving the cyclization of a γ-amino alcohol or a γ-haloamine.[3] For example, 1-benzyl-3-hydroxyazetidine can be synthesized from the reaction of benzylamine with epichlorohydrin, followed by ring closure.[4]
-
From 1,3-Dihalopropanes: Reaction of 1,3-dihalopropanes with a primary amine is a classical approach, though it can be complicated by polymerization.[5]
-
Ring Expansion of Aziridines: In some cases, aziridines can be rearranged to form azetidines.[6]
These foundational methods provide access to the core azetidine scaffold, which can then be further functionalized.
Plausible Synthetic Routes to this compound
Given the commercial availability of precursors like 1-Boc-3-azetidinone and 1-Boc-3-hydroxyazetidine, the most logical and industrially scalable syntheses of this compound proceed through the functionalization of these intermediates.
Route 1: From 1-Boc-3-hydroxyazetidine via Nucleophilic Substitution
A highly plausible and widely practiced strategy for the introduction of a nucleophile at the 3-position of an azetidine ring involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic displacement.
Step 1: Activation of the Hydroxyl Group
The hydroxyl group of 1-Boc-3-hydroxyazetidine is a poor leaving group. Therefore, it must first be "activated" by converting it into a sulfonate ester, such as a mesylate or tosylate. This is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis of 1-Boc-3-mesyloxyazetidine
-
To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a tertiary amine base such as triethylamine or diisopropylethylamine (1.2-1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Thiolate
The resulting 1-Boc-3-mesyloxyazetidine is now primed for nucleophilic substitution. The introduction of the methylsulfanyl group can be achieved by reacting it with a methyl thiolate source, such as sodium thiomethoxide.
Experimental Protocol: Synthesis of 1-Boc-3-(methylsulfanyl)azetidine
-
Dissolve 1-Boc-3-mesyloxyazetidine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium thiomethoxide (1.1-1.5 equivalents) to the solution. The thiolate can be purchased or prepared in situ by reacting methanethiol with a strong base like sodium hydride.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(methylsulfanyl)azetidine.
Step 3: Deprotection
The final step is the removal of the Boc protecting group to yield the free this compound, typically as a salt.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Dissolve 1-Boc-3-(methylsulfanyl)azetidine in a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
Add an excess of a strong acid, such as hydrochloric acid (often as a solution in dioxane or diethyl ether).
-
Stir the mixture at room temperature. The deprotection is usually rapid and may result in the precipitation of the hydrochloride salt.
-
If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the desired salt.
Diagram of Synthetic Route 1
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Spectroscopic Characterization of 3-(Methylsulfanyl)azetidine: A Technical Guide
Introduction
3-(Methylsulfanyl)azetidine is a sulfur-containing, four-membered heterocyclic compound of significant interest in medicinal chemistry and drug development. The azetidine ring, a saturated nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutic agents due to its ability to impart unique conformational constraints and improve physicochemical properties. The incorporation of a methylsulfanyl group at the 3-position introduces a key functional handle for further molecular elaboration and potential interactions with biological targets.
A comprehensive understanding of the molecular structure and purity of this compound is paramount for its successful application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of this molecule. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, outlines the experimental protocols for data acquisition, and offers expert insights into the interpretation of the resulting spectra.
Molecular Structure and Key Features
A clear understanding of the molecular structure of this compound is the foundation for interpreting its spectroscopic data. The molecule consists of a central four-membered azetidine ring, a secondary amine, and a methylsulfanyl (-S-CH₃) group.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine ring, the methyl group of the methylsulfanyl substituent, and the amine proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H on N (NH) | 1.5 - 2.5 | Broad Singlet | 1H | - |
| H on C2 & C4 | 3.4 - 3.8 | Multiplet | 4H | - |
| H on C3 | 3.0 - 3.4 | Multiplet | 1H | - |
| H on S-CH₃ | 2.1 - 2.3 | Singlet | 3H | - |
Data Interpretation Rationale:
-
Azetidine Ring Protons (H on C2, C4, and C3): The protons on the azetidine ring are expected to appear in the range of δ 3.0-3.8 ppm.[1] The protons on C2 and C4 are chemically equivalent in a time-averaged sense and will likely appear as a multiplet due to coupling with the proton on C3. The proton at the 3-position, being attached to the carbon bearing the electron-withdrawing sulfur atom, is also expected in this region and will show complex coupling with the adjacent methylene protons. The exact chemical shifts and coupling patterns can be influenced by the ring puckering of the azetidine moiety.
-
Amine Proton (NH): The proton attached to the nitrogen atom typically appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methylsulfanyl Protons (S-CH₃): The three protons of the methyl group attached to the sulfur atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region, typically around δ 2.1-2.3 ppm.[2]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 & C4 | 45 - 55 |
| C3 | 35 - 45 |
| S-CH₃ | 10 - 15 |
Data Interpretation Rationale:
-
Azetidine Ring Carbons (C2, C4, and C3): The carbon atoms of the azetidine ring are expected to resonate in the range of δ 35-55 ppm.[3][4][5] The carbons at positions 2 and 4 (adjacent to the nitrogen) will likely appear at a slightly higher chemical shift compared to the carbon at position 3. The carbon at C3, directly attached to the sulfur atom, will also have its chemical shift influenced by the electronegativity of sulfur.
-
Methylsulfanyl Carbon (S-CH₃): The carbon of the methyl group attached to the sulfur is expected to appear at a high field (upfield), typically in the range of δ 10-15 ppm.[6]
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8][9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7][10]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
The sample is inserted into the magnet, and the instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming the sample.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum using a standard pulse program. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.
-
The spectra are phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[11]
-
NMR Data Acquisition Workflow
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3-(Methylsulfanyl)azetidine physical state and appearance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-(Methylsulfanyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented is intended to support laboratory research and development by providing essential data on its physical state, appearance, and key characteristics.
Core Compound Identity and Structure
Chemical Name: this compound
Synonyms: 3-(Methylthio)azetidine
CAS Number: 88533-51-1
Molecular Formula: C₄H₉NS
Molecular Weight: 103.19 g/mol
Chemical Structure:
Caption: 2D structure of this compound.
Physical State and Appearance
While direct experimental data for the physical state of the free base, this compound, is not widely published, its physical characteristics can be inferred from available information on its salt forms and related analogs. The hydrochloride salt, 3-(Methylthio)azetidine hydrochloride, is consistently described as a white to off-white solid .[1] Similarly, this compound-3-carboxylic acid hydrochloride is available as a powder.[2]
The parent compound, azetidine, is a colorless liquid at room temperature. This, in conjunction with the solid nature of its salts, strongly suggests that This compound is likely a liquid at standard temperature and pressure . Its appearance is expected to be a colorless to pale yellow liquid .
For a structurally related compound, 6-Methyl-2,4-bis(methylthio) phenylene-1,3-diamine, the physical state is reported as a yellow liquid .[3] This further supports the likelihood of this compound being a liquid.
Physicochemical Properties
A comprehensive table of experimentally determined and predicted physicochemical properties is provided below. This data is crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 103.19 g/mol | Calculated |
| Physical Form (Predicted) | Liquid | Inferred from salt forms |
| Appearance (Predicted) | Colorless to pale yellow | Inferred from analogs |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advised. The container should be tightly sealed to prevent exposure to moisture and air.
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
Synthesis and Reactivity
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. The azetidine ring provides a versatile scaffold for various chemical modifications, making it a valuable building block in the synthesis of more complex molecules for drug discovery.
Caption: Generalized synthetic workflow for this compound.
Conclusion
This compound is a valuable heterocyclic building block in medicinal chemistry. Based on the physical properties of its salt forms and related compounds, it is predicted to be a colorless to pale yellow liquid at room temperature. Researchers and drug development professionals should handle this compound with appropriate safety precautions and store it under recommended conditions to ensure its stability and integrity for use in the synthesis of novel therapeutic agents.
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas of 3-(Methylsulfanyl)azetidine
Abstract
The azetidine scaffold has firmly established itself as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and enhanced target engagement.[1][2][3] This guide delves into the untapped potential of a specific, yet underexplored, derivative: 3-(Methylsulfanyl)azetidine. By dissecting the unique chemical attributes of the methylsulfanyl group in concert with the inherent advantages of the azetidine ring, we will illuminate promising research avenues for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space and address unmet medical needs.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic profiles.[1][2] Their inherent ring strain and three-dimensional character offer a distinct advantage over more traditional, linear, or larger cyclic systems.[1][3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine moiety, underscoring its clinical significance.[2] The strategic introduction of substituents onto the azetidine ring allows for the fine-tuning of a molecule's properties, and the 3-position is a particularly attractive vector for modification.
This guide focuses on the potential of introducing a methylsulfanyl group at this critical position. The sulfur atom, with its unique size, polarizability, and ability to participate in various non-covalent interactions, presents a compelling opportunity to modulate biological activity and physicochemical properties.
The this compound Core: Physicochemical and Structural Considerations
The introduction of a methylsulfanyl group at the 3-position of the azetidine ring is anticipated to have a profound impact on the molecule's characteristics.
| Property | Anticipated Effect of 3-(Methylsulfanyl) Group | Rationale |
| Lipophilicity (logP) | Moderate Increase | The methyl group contributes to lipophilicity, while the sulfur atom can engage in polar interactions, leading to a balanced profile. |
| Solubility | Potential for Enhancement | The sulfur atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a simple alkyl substituent. |
| Metabolic Stability | Potential for Modulation | The methylsulfanyl group can be a site for metabolism (e.g., oxidation to sulfoxide or sulfone), which can be leveraged for prodrug strategies or fine-tuning of metabolic clearance. |
| Target Engagement | Novel Interactions | The sulfur atom can participate in non-covalent interactions such as sulfur-aromatic, lone pair-π, and hydrogen bonds, offering unique binding opportunities with biological targets. |
Proposed Synthetic Avenues
The successful exploration of this compound and its derivatives hinges on robust and flexible synthetic strategies. While the direct synthesis of the parent compound is not widely reported, established methods for the synthesis of 3-substituted azetidines can be adapted.
Key Synthetic Disconnections
A logical starting point for the synthesis of this compound is the readily available N-protected azetidin-3-one or 3-hydroxyazetidine.
Caption: Key synthetic disconnections for this compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol outlines a plausible route starting from N-Boc-3-hydroxyazetidine.
Step 1: Activation of the Hydroxyl Group
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Nucleophilic Displacement with Methylthiolate
-
Dissolve sodium thiomethoxide (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Add a solution of the crude mesylate from Step 1 in DMF to the sodium thiomethoxide solution at room temperature.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-(methylsulfanyl)azetidine.
Step 3: Deprotection
-
Dissolve N-Boc-3-(methylsulfanyl)azetidine in a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride.
Potential Research Areas and Applications
The unique properties of the this compound scaffold open up a multitude of research avenues across various therapeutic areas.
Oncology
The azetidine motif is present in several kinase inhibitors.[2] The methylsulfanyl group can be explored for its ability to form specific interactions within the ATP-binding pocket of various kinases. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing a handle for modulating potency, selectivity, and pharmacokinetic properties.
Proposed Research Workflow:
Caption: Proposed workflow for oncology drug discovery.
Central Nervous System (CNS) Disorders
3-Substituted azetidines have been investigated as triple reuptake inhibitors and ligands for monoamine transporters.[4][5] The ability of the sulfur atom to engage in non-covalent interactions could be leveraged to achieve novel binding modes and selectivity profiles for CNS targets. The moderate lipophilicity of the this compound core may also be advantageous for blood-brain barrier penetration.
Infectious Diseases
Azetidine-containing compounds have demonstrated antibacterial activity.[6] The this compound scaffold can be incorporated into known antibacterial pharmacophores to explore potential improvements in potency, spectrum of activity, and circumvention of resistance mechanisms.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area of chemical space. The synthetic accessibility and the unique physicochemical properties imparted by the methylsulfanyl group make it an attractive starting point for the design of novel therapeutics. Future research should focus on the development of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecular framework.
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- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkyl
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The Reactivity Profile of 3-(Methylsulfanyl)azetidine: A Technical Guide for Drug Discovery Professionals
Abstract
3-(Methylsulfanyl)azetidine is a unique heterocyclic building block that holds significant promise for the development of novel therapeutics. This guide provides an in-depth exploration of its reactivity, offering researchers, scientists, and drug development professionals a comprehensive understanding of its chemical behavior. By dissecting the interplay between the strained azetidine ring and the versatile methylsulfanyl group, this document aims to empower chemists to strategically incorporate this scaffold into complex molecular architectures, thereby accelerating the discovery of next-generation pharmaceuticals. The inherent ring strain of the azetidine moiety offers distinct synthetic opportunities, while the sulfur atom provides a handle for a variety of chemical transformations. This whitepaper will detail key reactions, including functionalization of the nitrogen atom, oxidation of the sulfur center, and potential ring-opening strategies, complete with illustrative protocols and mechanistic insights.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
The azetidine scaffold has emerged as a privileged motif in modern drug discovery, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2] The incorporation of a methylsulfanyl group at the 3-position introduces a versatile functional handle, creating a bifunctional building block with a rich and nuanced reactivity profile. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to specific transformations, yet it is significantly more stable and easier to handle than the more reactive aziridines.[3] This unique combination of stability and reactivity, coupled with the synthetic utility of the thioether moiety, positions this compound as a valuable tool for medicinal chemists seeking to explore novel chemical space.
This guide will systematically explore the reactivity at both the nitrogen and sulfur centers, providing a foundational understanding for the strategic design and synthesis of innovative drug candidates.
Reactivity at the Azetidine Nitrogen: A Gateway to Diverse Functionality
The lone pair of electrons on the azetidine nitrogen atom renders it both basic and nucleophilic, providing a primary site for functionalization. These reactions are crucial for introducing substituents that can modulate pharmacological activity, improve pharmacokinetic properties, or serve as points of attachment for larger molecular frameworks.
N-Alkylation and N-Arylation
The nucleophilic character of the azetidine nitrogen allows for straightforward N-alkylation and N-arylation reactions. These transformations are fundamental for building molecular complexity and are typically achieved under standard conditions.
Causality Behind Experimental Choices: The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions. A non-nucleophilic base is often preferred to prevent competition with the azetidine nitrogen. The solvent should be able to dissolve the reactants and facilitate the reaction without participating in it.
Experimental Protocol: N-Alkylation of this compound (Representative)
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, is added a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).
The desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C, monitoring by TLC or LC-MS.
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
N-Acylation and N-Sulfonylation
N-acylation and N-sulfonylation are essential reactions for the synthesis of amides and sulfonamides, respectively. These functional groups are prevalent in pharmaceuticals due to their ability to participate in hydrogen bonding and other key intermolecular interactions.
Causality Behind Experimental Choices: The use of a base is necessary to neutralize the acid generated during the reaction. For acyl chlorides and sulfonyl chlorides, a tertiary amine base like triethylamine is commonly used. The reactions are typically run at low temperatures to control the reactivity of the acylating or sulfonylating agent.
Experimental Protocol: N-Acylation of this compound (Representative)
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, is added the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with progress monitored by TLC or LC-MS.
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Experimental Protocol: N-Sulfonylation of a Bicyclic Azetidine Derivative [4]
To a solution of the amine (52 mg, 0.240 mmol) and triethylamine (0.101 mL, 0.720 mmol) in CH2Cl2 (2.5 mL) at 0 °C was added methanesulfonyl chloride (0.028 mL, 0.361 mmol).
The reaction was allowed to stir for 1 h at 0 °C. Water was then added and the resulting aqueous solution was extracted (3×) with CH2Cl2. The combined extracts were dried over MgSO4, filtered and rotoevaporated to dryness. The resulting oil was chromatographed over silica gel to obtain the desired product.
Reactivity at the Sulfur Center: Oxidation to Sulfoxides and Sulfones
The methylsulfanyl group is a versatile functional handle that can be readily oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives are of significant interest in medicinal chemistry as they can act as hydrogen bond acceptors and can modulate the electronic properties and metabolic stability of the parent molecule.
Causality Behind Experimental Choices: The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidants and controlled stoichiometry are used for the selective formation of sulfoxides, while stronger oxidants or an excess of the reagent will lead to the sulfone.
Oxidation to 3-(Methylsulfinyl)azetidine (Sulfoxide)
Selective oxidation to the sulfoxide can be achieved using a variety of reagents, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone being common choices.
Experimental Protocol: Oxidation to Sulfoxide using m-CPBA (Representative) [5]
To a solution of this compound (1.0 eq) in a chlorinated solvent such as dichloromethane at 0 °C, is added a solution of m-CPBA (1.0-1.2 eq) in the same solvent dropwise.
The reaction mixture is stirred at 0 °C and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and then a saturated aqueous solution of sodium bicarbonate.
The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Oxidation to 3-(Methylsulfonyl)azetidine (Sulfone)
Further oxidation to the sulfone can be accomplished by using an excess of the oxidizing agent or by employing more forcing conditions. The resulting 3-(methylsulfonyl)azetidine is a valuable building block in its own right, with the sulfonyl group acting as a strong electron-withdrawing group and a potential leaving group in nucleophilic substitution reactions.[6][7]
Experimental Protocol: Oxidation to Sulfone using m-CPBA (Representative) [8]
To a solution of this compound (1.0 eq) in dichloromethane at room temperature, is added m-CPBA (2.2-2.5 eq) portionwise.
The reaction mixture is stirred at room temperature for several hours to overnight, monitoring by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.
The workup procedure is similar to that for the sulfoxide synthesis, involving quenching with sodium thiosulfate and sodium bicarbonate, extraction, and purification.
Ring-Opening Reactions: Harnessing Strain for Molecular Elaboration
The inherent strain of the azetidine ring can be exploited in ring-opening reactions, providing access to acyclic amine derivatives with diverse functionalities. These reactions are typically initiated by activation of the nitrogen atom, which increases the electrophilicity of the ring carbons.
Causality Behind Experimental Choices: The regioselectivity of the ring-opening is influenced by the nature of the substituents on the ring and the nucleophile. Generally, nucleophilic attack occurs at the less sterically hindered carbon adjacent to the nitrogen. Activation of the nitrogen, for instance by acylation or alkylation to form an azetidinium ion, is often a prerequisite for the ring-opening to occur under mild conditions.[9][10]
Conceptual Workflow for Azetidine Ring-Opening
Caption: Conceptual workflow for the ring-opening of this compound.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be approached through several routes, often involving the functionalization of a pre-formed azetidine ring. A plausible and documented approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a methylthiolate source. A similar strategy has been successfully employed for the synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols.[11]
Synthesis of N-Boc-3-(methylsulfanyl)azetidine (Conceptual)
A common strategy involves the use of an N-Boc protected azetidine precursor to direct the reactivity and to facilitate purification.
Conceptual Synthetic Workflow
Caption: A conceptual synthetic route to this compound.
Experimental Protocol: N-Boc Deprotection [12][13]
To a solution of the N-Boc protected azetidine (1.0 eq) in dichloromethane (DCM), is added trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate or by passing through a basic resin) to afford the free amine.
Conclusion
This compound represents a compelling and versatile scaffold for the design and synthesis of novel drug candidates. Its reactivity profile, characterized by the nucleophilic nitrogen, the oxidizable sulfur, and the strain-releasable ring, offers a multitude of opportunities for chemical diversification. This guide has provided a comprehensive overview of the key transformations of this building block, supported by representative experimental protocols and mechanistic rationale. By understanding and leveraging the distinct reactivity of both the azetidine and methylsulfanyl moieties, medicinal chemists can effectively utilize this compound to construct innovative molecules with tailored pharmacological properties, ultimately contributing to the advancement of therapeutic discovery.
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Navigating the Synthesis and Handling of 3-(Methylsulfanyl)azetidine: A Technical Safety and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and risk mitigation strategies for 3-(Methylsulfanyl)azetidine. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally analogous compounds and general best practices for handling azetidine derivatives and organosulfur compounds, providing a robust framework for laboratory safety and experimental integrity.
Compound Profile and Hazard Identification
Structural Analogs and Associated Hazards:
Safety data sheets for closely related compounds such as 3-[3-(Methylsulfanyl)propoxy]azetidine and 3-(methylthio)azetidine hydrochloride consistently identify the following hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can lead to pain, redness, and potential damage to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[1][2]
The presence of the organosulfur component also introduces considerations of volatility and malodor, which are characteristic of many low-molecular-weight sulfur compounds.[3]
Physicochemical Properties (Estimated):
A summary of key physical and chemical properties, extrapolated from related compounds, is presented below. These values should be considered estimates and handled with appropriate caution.
| Property | Estimated Value/Information | Source Analogs |
| Molecular Formula | C4H9NS | 3-methylAzetidine[4], 3-(methylthio)-azetidine hydrochloride[5] |
| Molecular Weight | ~87-140 g/mol | 3-methylAzetidine[4], 3-(methylthio)-azetidine hydrochloride[5] |
| Appearance | Likely a liquid or low-melting solid | General observation of similar small molecules |
| Odor | Potentially unpleasant, sulfurous | Organosulfur compound guidelines[3] |
| Boiling Point | Expected to be elevated due to the polar nature of the azetidine ring | Azetidine[6][7] |
| Solubility | Likely soluble in water and polar organic solvents | Azetidine[6] |
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is paramount when working with this compound. The following workflow, illustrated in the diagram below, outlines the critical steps from initial hazard identification to the implementation of robust control measures.
Caption: Risk Assessment and Control Workflow for this compound.
Engineering Controls: The First Line of Defense
Due to the potential for respiratory irritation and the malodorous nature of organosulfur compounds, all handling of this compound must be conducted within a properly functioning chemical fume hood.[3] The sash should be maintained at the lowest practical height to maximize containment. For procedures with a higher risk of vapor release, the use of a cold trap or a bleach trap is recommended to scrub exhaust streams.[3]
Personal Protective Equipment (PPE) Selection Protocol
A comprehensive PPE regimen is mandatory to prevent skin and eye contact. The selection of appropriate PPE should follow a systematic protocol, as detailed below.
Caption: Step-by-step PPE selection protocol for handling this compound.
Detailed PPE Specifications:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] For operations with a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or increased splash potential, a chemical-resistant apron is recommended.[3]
-
Footwear: Closed-toe shoes are required in the laboratory.[3]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe fumes or vapors.[1]
-
Ensure adequate ventilation at all times.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, particularly when handling larger quantities.[9][10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][11]
-
Keep away from sources of ignition and incompatible materials, such as strong oxidizing agents.[1][3]
-
For long-term storage, refrigeration may be recommended.[5][11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Flowchart:
Caption: Emergency response workflow for spills or exposures involving this compound.
Step-by-Step First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
Decontamination and Waste Disposal
Proper decontamination and waste disposal are essential to prevent cross-contamination and environmental release.
Decontamination Protocol:
-
Glassware and Equipment: Immerse all contaminated glassware and equipment in a bleach solution, preferably overnight, within a fume hood.[3]
-
Work Surfaces: Wipe down all potentially contaminated surfaces with a suitable decontaminating agent.
-
Disposable Materials: Place all contaminated disposable items, such as gloves and paper towels, in a sealed, labeled waste container.
Waste Disposal:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
Conclusion
While this compound presents certain hazards, a thorough understanding of its potential risks and the diligent application of the protocols outlined in this guide will enable researchers to handle this compound safely and effectively. The principles of risk assessment, engineering controls, appropriate PPE, and strict adherence to handling and emergency procedures are the cornerstones of a robust safety culture in any research and development setting.
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- 3-[3-(Methylsulfanyl)propoxy]azetidine - AK Scientific, Inc. AK Scientific, Inc.
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- Ethyl 3-(methylsulfanyl)
- Safety D
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- tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1, 2023/5/8. KISHIDA CHEMICAL CO., LTD.
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- 3-Methylthio-azetidine hydrochloride. Sigma-Aldrich.
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- 3-methylAzetidine. PubChem.
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Methodological & Application
Synthesis of 3-(Methylsulfanyl)azetidine: A Detailed Guide for Medicinal Chemists
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine motif, a four-membered saturated heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its inherent ring strain imparts a unique three-dimensional geometry and conformational rigidity, which can favorably influence the binding affinity and selectivity of drug candidates. Furthermore, the azetidine ring often enhances metabolic stability and improves physicochemical properties such as aqueous solubility. The incorporation of a methylsulfanyl group at the 3-position introduces a versatile functional handle that can engage in various non-covalent interactions with biological targets and serves as a key building block for more complex molecular architectures. This guide provides two robust and detailed protocols for the synthesis of 3-(methylsulfanyl)azetidine, a valuable building block for researchers, scientists, and drug development professionals.
Strategic Overview of the Synthetic Pathways
The synthesis of this compound is most effectively approached from a commercially available or readily synthesized precursor, N-Boc-3-hydroxyazetidine. The core of the synthetic strategy revolves around the activation of the hydroxyl group to facilitate a nucleophilic substitution with a methylthiolate source. Two primary routes for this transformation will be detailed:
-
Route A: Mesylation and Subsequent Nucleophilic Substitution. This classic approach involves the conversion of the hydroxyl group into a good leaving group, a mesylate, followed by its displacement with sodium thiomethoxide.
-
Route B: Iodination and Displacement. An alternative strategy is the conversion of the alcohol to an iodide, which is an excellent leaving group for SN2 reactions, followed by reaction with sodium thiomethoxide.
Both routes culminate in a final deprotection step to yield the target compound, this compound, typically isolated as its hydrochloride salt for enhanced stability and handling.
Visualizing the Synthetic Workflow
The following diagrams illustrate the two synthetic pathways for the preparation of this compound.
Caption: Synthetic Route A via Mesylation.
Caption: Synthetic Route B via Iodination.
Part 1: Synthesis of the Key Intermediate, tert-Butyl this compound-1-carboxylate
This section details the preparation of the N-protected intermediate, which is common to both synthetic routes.
Protocol 1A: Synthesis via Mesylation
Step 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
The hydroxyl group of N-Boc-3-hydroxyazetidine is activated by conversion to a mesylate. This is a standard transformation that renders the 3-position of the azetidine ring highly electrophilic and susceptible to nucleophilic attack. Triethylamine is used as a base to quench the HCl generated during the reaction.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| N-Boc-3-hydroxyazetidine | 173.21 | 10.0 g | 1.0 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Triethylamine (Et3N) | 101.19 | 9.7 mL | 1.2 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 5.3 mL | 1.1 |
Procedure:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (9.7 mL, 69.2 mmol).
-
Slowly add methanesulfonyl chloride (5.3 mL, 63.5 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water (50 mL).
-
Separate the organic layer, and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is typically used in the next step without further purification.
Step 2: Synthesis of tert-Butyl this compound-1-carboxylate
The mesylate is displaced by sodium thiomethoxide in a classic SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of transformation, promoting the nucleophilic attack.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate | 251.30 | (from previous step) | 1.0 |
| Sodium thiomethoxide (NaSMe) | 70.09 | 4.85 g | 1.2 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a solution of sodium thiomethoxide (4.85 g, 69.2 mmol) in DMF (100 mL) at room temperature, add a solution of the crude tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate in a small amount of DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate as a colorless oil.[1]
Protocol 1B: Synthesis via Iodination
Step 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate
This procedure utilizes an Appel-type reaction to convert the alcohol to an iodide. Triphenylphosphine and iodine form an iodophosphonium species in situ, which activates the hydroxyl group for displacement by the iodide ion. Imidazole acts as a mild base.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| N-Boc-3-hydroxyazetidine | 173.21 | 10.0 g | 1.0 |
| Toluene | 92.14 | 200 mL | - |
| Imidazole | 68.08 | 11.8 g | 3.0 |
| Triphenylphosphine (PPh3) | 262.29 | 30.2 g | 2.0 |
| Iodine (I2) | 253.81 | 22.0 g | 1.5 |
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in toluene (200 mL), add imidazole (11.8 g, 173.1 mmol) and triphenylphosphine (30.2 g, 115.4 mmol).
-
Add iodine (22.0 g, 86.6 mmol) portion-wise, and heat the reaction mixture to 100 °C for 1-2 hours.
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer and wash with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-iodoazetidine-1-carboxylate.[2]
Step 2: Synthesis of tert-Butyl this compound-1-carboxylate
The procedure for the nucleophilic substitution of the iodide is analogous to that of the mesylate.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| tert-Butyl 3-iodoazetidine-1-carboxylate | 283.11 | (from previous step) | 1.0 |
| Sodium thiomethoxide (NaSMe) | 70.09 | 4.85 g | 1.2 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
Follow the same procedure as described in Protocol 1A, Step 2.
Part 2: Deprotection to Yield this compound Hydrochloride
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The resulting free amine is highly volatile and is therefore converted to its hydrochloride salt for ease of handling and improved stability.
Protocol 2: N-Boc Deprotection
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount |
| tert-Butyl this compound-1-carboxylate | 203.30 | (from Part 1) |
| 4 M HCl in 1,4-Dioxane | - | 5-10 molar equivalents |
| Diethyl ether | 74.12 | For trituration |
Procedure:
-
Dissolve the tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol (optional, can be done neat).
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the deprotection can be monitored by the disappearance of the starting material on TLC or LC-MS.[3][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.[5]
Safety and Handling Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Sodium thiomethoxide is a foul-smelling and moisture-sensitive reagent.
-
Strong acids such as HCl in dioxane should be handled with caution.
Conclusion
The protocols outlined in this guide provide reliable and scalable methods for the synthesis of this compound, a valuable building block for drug discovery and development. The choice between the mesylation and iodination routes will depend on reagent availability and laboratory preference, as both are high-yielding and robust. The straightforward nature of these synthetic sequences allows for the efficient production of this important azetidine derivative, enabling its incorporation into diverse molecular scaffolds for the exploration of new chemical space.
References
- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- National Institutes of Health. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- The Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-3-Hydroxyazetidine. [Link]
- PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
- The University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
- ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(Methylsulfanyl)azetidine
Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as privileged structural motifs in medicinal chemistry.[1] Their inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational properties and metabolic stability to drug candidates. The incorporation of an azetidine ring can lead to improved physicochemical properties, such as aqueous solubility and reduced lipophilicity, which are critical for optimizing pharmacokinetic profiles. Specifically, 3-substituted azetidines are versatile building blocks that allow for the precise vectoral projection of functional groups into the binding pockets of biological targets. The target of this guide, 3-(Methylsulfanyl)azetidine, introduces a sulfur-containing functional group that can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, making it a valuable scaffold for the development of novel therapeutics.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described synthetic route is a robust, three-stage process commencing with the readily available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine). The synthesis involves the activation of the hydroxyl group via mesylation, followed by nucleophilic substitution with a methylthiolate source, and concludes with the deprotection of the azetidine nitrogen.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step sequence as illustrated below. This pathway ensures high yields and purity of the final product.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Stage 1: Synthesis of tert-Butyl 3-(Methylsulfonyloxy)azetidine-1-carboxylate
Rationale: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for nucleophilic substitution.[2] Therefore, it is converted to a mesylate, which is an excellent leaving group, facilitating the subsequent nucleophilic attack by the thiolate. The use of triethylamine (Et3N) as a base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the acid-catalyzed removal of the Boc protecting group.[3] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting material and reagents.
Caption: Workflow for the mesylation of N-Boc-3-hydroxyazetidine.
Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate as a crude product, which can be used in the next step without further purification.
Stage 2: Synthesis of tert-Butyl this compound-1-carboxylate
Rationale: This step involves a classic S_N2 nucleophilic substitution reaction.[4][5] The highly nucleophilic sodium thiomethoxide attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing the mesylate leaving group. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it effectively solvates the sodium cation, enhancing the nucleophilicity of the thiomethoxide anion.
Caption: Workflow for the nucleophilic substitution with sodium thiomethoxide.
Protocol:
-
Dissolve the crude tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.3 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium thiomethoxide (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.
Stage 3: Synthesis of this compound (Final Product)
Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is labile under acidic conditions.[6][7][8][9] Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature, yielding the trifluoroacetate salt of the desired amine. A subsequent basic workup neutralizes the salt to provide the free amine.
Caption: Workflow for the N-Boc deprotection of the azetidine.
Protocol:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully basify with a saturated aqueous sodium bicarbonate solution or 1M NaOH until the pH is > 9.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Typical Yield |
| 1 | N-Boc-3-hydroxyazetidine | Methanesulfonyl chloride, Triethylamine | DCM | 0 °C to RT | 3 hours | N-Boc-3-mesyloxyazetidine | >95% (crude) |
| 2 | N-Boc-3-mesyloxyazetidine | Sodium thiomethoxide | DMF | Room Temp. | Overnight | N-Boc-3-(methylsulfanyl)azetidine | 70-85% |
| 3 | N-Boc-3-(methylsulfanyl)azetidine | Trifluoroacetic acid | DCM | 0 °C to RT | 2 hours | This compound | >90% |
Conclusion
The protocol detailed herein provides a reliable and efficient pathway for the synthesis of this compound. By leveraging a robust three-step sequence involving the activation of a hydroxyl precursor, nucleophilic substitution, and final deprotection, this guide offers a clear and reproducible method for accessing this valuable building block for drug discovery and development. The rationale provided for each step, grounded in fundamental principles of organic chemistry, is intended to empower researchers to not only replicate the synthesis but also to adapt it for the preparation of analogous 3-substituted azetidine derivatives.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis.
- Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis.
- Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Journal of Organic Chemistry, 76(7), 2157-67.
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- ResearchGate. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1365.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
- ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution.
- ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions.
- Chemistry LibreTexts. (2024). 21.3: Nucleophilic Acyl Substitution Reactions.
- National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
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- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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Synthesis of 3-(Methylsulfanyl)azetidine: A Detailed Guide to Reaction Conditions and Protocols
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery. Their inherent ring strain and three-dimensional character can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and binding affinity.[1] Among functionalized azetidines, 3-(methylsulfanyl)azetidine is a particularly useful building block, introducing a key sulfur linkage for further molecular elaboration.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound. We will explore the most effective synthetic strategies, delving into the rationale behind the choice of reagents, reaction conditions, and purification methods. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile moiety into their synthetic programs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the C-S bond at the C3 position of a pre-formed azetidine ring. The two principal strategies discussed herein are:
-
Nucleophilic Substitution: This approach utilizes an N-protected 3-hydroxyazetidine as the starting material. The hydroxyl group is first converted into a good leaving group (e.g., mesylate, tosylate, or iodide), which is then displaced by a methylthiolate nucleophile.
-
Mitsunobu Reaction: This powerful reaction allows for the direct conversion of an N-protected 3-hydroxyazetidine to the corresponding 3-methylthioether in a one-pot procedure with inversion of configuration.
The choice between these strategies will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. Both methods begin with a readily available N-protected azetidine precursor, typically N-Boc-azetidin-3-one or N-Boc-azetidin-3-ol. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the azetidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Protocols
Part 1: Preparation of Key Intermediates
This protocol describes the reduction of N-Boc-azetidin-3-one to the corresponding alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid or colorless oil. The product is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is a protic solvent that is compatible with sodium borohydride and effectively dissolves the starting material.
-
Sodium Borohydride: A mild reducing agent that selectively reduces ketones in the presence of the carbamate protecting group.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Workup: The quench with ammonium chloride neutralizes any remaining borohydride and the subsequent extraction isolates the product.
This protocol details the conversion of the hydroxyl group to an iodide, which is an excellent leaving group for subsequent nucleophilic substitution. This method is based on a procedure described by ChemicalBook.[3]
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Toluene
-
Imidazole
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating mantle and condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene (approx. 0.1 M solution), add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).[3]
-
Heat the reaction mixture to 100 °C and stir for 1 hour.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.[3]
-
If excess triphenylphosphine is present, add small portions of iodine until a faint iodine color persists in the organic layer.[3]
-
Separate the organic layer and wash it with saturated aqueous sodium thiosulfate to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.[3]
Causality of Experimental Choices:
-
Iodine, Triphenylphosphine, and Imidazole: This combination of reagents forms a phosphonium iodide intermediate in situ, which activates the hydroxyl group for nucleophilic attack by iodide. Imidazole acts as a base to facilitate the reaction.
-
Toluene as Solvent: A high-boiling, non-polar solvent suitable for the reaction temperature.
-
Elevated Temperature: The reaction requires heating to proceed at a reasonable rate.
Part 2: Synthesis of N-Boc-3-(methylthio)azetidine
This protocol describes the synthesis of the target intermediate via a two-step process from N-Boc-azetidin-3-ol: mesylation followed by nucleophilic displacement with sodium thiomethoxide.
Step A: Synthesis of tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (approx. 0.2 M solution) in a round-bottom flask.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step B: Reaction with Sodium Thiomethoxide
Materials:
-
tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (1.0 eq) in DMF (approx. 0.2 M solution).
-
Add sodium thiomethoxide (1.5 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford tert-butyl 3-(methylthio)azetidine-1-carboxylate.
Causality of Experimental Choices:
-
Mesyl Chloride and Triethylamine: This combination converts the poorly leaving hydroxyl group into a good leaving group (mesylate) for the subsequent Sₙ2 reaction. Triethylamine acts as a base to neutralize the HCl generated.
-
Sodium Thiomethoxide: A strong nucleophile that readily displaces the mesylate group.
-
DMF as Solvent: A polar aprotic solvent that is ideal for Sₙ2 reactions as it solvates the cation while leaving the anion (nucleophile) highly reactive.
The Mitsunobu reaction provides a more direct route from the alcohol to the thioether.[4][5][6]
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Methanethiol (MeSH) or a suitable precursor
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.2 M solution) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add methanethiol (1.5 eq). Note: Methanethiol is a toxic gas, and appropriate safety precautions must be taken. Alternatively, a less volatile thiol precursor can be used.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5][7]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely.
Causality of Experimental Choices:
-
PPh₃ and DIAD/DEAD: These reagents form a betaine intermediate that activates the alcohol for nucleophilic attack.[5]
-
Methanethiol: The nucleophile in this reaction. Its pKa is low enough for the reaction to proceed efficiently.[6]
-
Anhydrous THF: The reaction is sensitive to water, so an anhydrous solvent is crucial. THF is a common choice for Mitsunobu reactions.
-
Inert Atmosphere: Prevents oxidation of the phosphine and the thiol.
Part 3: Deprotection to Yield this compound
The final step is the removal of the Boc protecting group to yield the free amine, typically as a salt.
Materials:
-
tert-Butyl 3-(methylthio)azetidine-1-carboxylate
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) solution in dioxane (e.g., 4 M)
-
Diethyl ether
-
Magnetic stirrer and stir bar
Procedure (using TFA):
-
Dissolve tert-butyl 3-(methylthio)azetidine-1-carboxylate (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
Add trifluoroacetic acid (5-10 eq) and stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting trifluoroacetate salt can be used directly or converted to the hydrochloride salt.
Procedure (using HCl in Dioxane):
-
Dissolve tert-butyl 3-(methylthio)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-4 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, the hydrochloride salt may precipitate. If not, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain this compound hydrochloride.[6]
Causality of Experimental Choices:
-
TFA or HCl: Strong acids that efficiently cleave the acid-labile Boc group. The choice between them may depend on the desired counterion of the final salt and the presence of other acid-sensitive functional groups.
-
DCM or Dioxane: Common solvents for Boc deprotection that are inert to the acidic conditions.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1.1 | N-Boc-azetidin-3-one | N-Boc-azetidin-3-ol | NaBH₄, MeOH | >95% |
| 1.2 | N-Boc-azetidin-3-ol | N-Boc-3-iodoazetidine | PPh₃, I₂, Imidazole | ~99%[3] |
| 2.1A | N-Boc-azetidin-3-ol | N-Boc-3-mesyloxyazetidine | MsCl, Et₃N | High |
| 2.1B | N-Boc-3-mesyloxyazetidine | N-Boc-3-(methylthio)azetidine | NaSMe | Good to High |
| 2.2 | N-Boc-azetidin-3-ol | N-Boc-3-(methylthio)azetidine | PPh₃, DIAD, MeSH | Moderate to Good |
| 3.1 | N-Boc-3-(methylthio)azetidine | This compound salt | TFA or HCl | >90% |
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice of a nucleophilic substitution pathway, proceeding through a mesylate or iodide intermediate, offers a robust and high-yielding route. Alternatively, the Mitsunobu reaction provides a more convergent approach, albeit with potential challenges in purification. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently synthesize this valuable building block for application in drug discovery and development. Careful attention to the reaction conditions and purification procedures will ensure the successful preparation of high-purity this compound.
References
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Zhang, J., Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3228.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis.
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?
- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(7), 545-548.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Oakwood Chemical. (n.d.). N-Boc-3-iodoazetidine.
- Mackenzie, A. R., et al. (2000).
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249635.
- Barbe, G., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(9), 3543-3546.
- Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.
- Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24553-24559.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Reddy, G. V., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 35849-35858.
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249635.
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The Strategic Incorporation of 3-(Methylsulfanyl)azetidine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Rise of Strained Heterocycles in Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensionality. This move away from flat, aromatic structures is driven by the pursuit of enhanced pharmacological properties, including improved solubility, metabolic stability, and target selectivity.[1][2] Within this paradigm, strained heterocycles, particularly azetidines, have emerged as privileged scaffolds.[1] The four-membered ring of azetidine imparts a unique conformational rigidity and provides novel exit vectors for molecular elaboration, allowing for the exploration of previously inaccessible chemical space.[1][3]
This guide focuses on a particularly valuable, yet underexplored, building block: 3-(methylsulfanyl)azetidine . The incorporation of a methylsulfanyl group at the 3-position of the azetidine ring introduces a unique combination of properties that can be strategically leveraged in drug design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this versatile scaffold.
Rationale for Use: The Physicochemical Impact of the 3-(Methylsulfanyl) Moiety
The strategic introduction of a this compound moiety into a drug candidate can profoundly influence its physicochemical and pharmacokinetic profile. The sulfur atom, being less electronegative than oxygen, offers a distinct electronic and steric profile compared to its ether and alcohol counterparts.
Key Physicochemical Advantages:
-
Modulation of Lipophilicity: The methylsulfanyl group provides a moderate increase in lipophilicity, which can be fine-tuned to optimize cell permeability and target engagement.
-
Metabolic Handle: The sulfide can undergo oxidation in vivo to the corresponding sulfoxide and sulfone, which can alter the polarity, solubility, and pharmacokinetic profile of the parent molecule. This metabolic susceptibility can be exploited to design prodrugs or to fine-tune the metabolic clearance of a compound.
-
Hydrogen Bond Acceptor: The sulfur atom can act as a weak hydrogen bond acceptor, contributing to target binding affinity.
-
Vector for Further Functionalization: The sulfide can be further elaborated, for example, by oxidation to the sulfone, which can act as a Michael acceptor or participate in other chemical transformations.
Synthetic Protocols
The synthesis of this compound derivatives typically starts from commercially available N-protected 3-hydroxyazetidine. Two primary methods for the introduction of the methylsulfanyl group are presented here: an iron-catalyzed substitution and a Mitsunobu reaction.
Protocol 1: Iron-Catalyzed Thiol Alkylation of N-Boc-3-hydroxyazetidine
This protocol is adapted from a general method for the synthesis of 3-aryl-3-sulfanyl azetidines and is expected to be applicable to the synthesis of the methylsulfanyl derivative.[4][5][6] The reaction proceeds via an azetidine carbocation intermediate, facilitated by a mild Lewis acid catalyst.
Reaction Scheme:
Figure 1: Iron-catalyzed synthesis of N-Boc-3-(methylsulfanyl)azetidine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| N-Boc-3-hydroxyazetidine | 141699-55-0 | 173.21 | Commercially available.[7] |
| Sodium thiomethoxide | 5188-07-8 | 70.09 | A solid, easier to handle than methanethiol. |
| Iron(III) chloride (anhydrous) | 7705-08-0 | 162.20 | Store under inert atmosphere. |
| Toluene (anhydrous) | 108-88-3 | 92.14 | |
| Saturated aqueous sodium bicarbonate | - | - | |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 |
Step-by-Step Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous toluene (0.5 M), add sodium thiomethoxide (2.0 eq).
-
To this suspension, add anhydrous iron(III) chloride (0.075 eq).
-
Stir the reaction mixture at 40 °C for 15 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Thioether Formation
The Mitsunobu reaction provides an alternative, mild method for the conversion of the hydroxyl group to the methylsulfanyl group with inversion of configuration (though in this achiral case, it is not stereochemically relevant).[8][9][10]
Reaction Scheme:
Figure 2: Mitsunobu synthesis of N-Boc-3-(methylsulfanyl)azetidine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| N-Boc-3-hydroxyazetidine | 141699-55-0 | 173.21 | Commercially available.[7] |
| Methanethiol | 74-93-1 | 48.11 | A gas, handle with extreme caution in a fume hood. Can be used as a solution in THF. |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
Step-by-Step Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methanethiol (1.5 eq) in THF.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.
Applications in Drug Discovery: A Case Study Perspective
While specific FDA-approved drugs containing the this compound moiety are not yet prevalent, the closely related 3-(methylsulfonyl)azetidine is a valuable surrogate for understanding its potential applications. The sulfone is a common metabolite of the sulfide and is often incorporated directly into drug candidates to enhance polarity and solubility.
A commercially available building block, 3-methylsulfonyl-azetidine hydrochloride , highlights the interest in this scaffold for pharmaceutical research.[11] Its utility is noted in the development of therapeutics targeting the central nervous system (CNS), where the azetidine ring can improve blood-brain barrier penetration.[11]
Workflow for Incorporation into a Drug Discovery Program:
Figure 3: Workflow for the integration of 3-(methylsulfanyl/sulfonyl)azetidine into a drug discovery program.
Conclusion
This compound represents a valuable and underutilized building block in medicinal chemistry. Its unique physicochemical properties, coupled with the synthetic accessibility from common starting materials, make it an attractive scaffold for the design of novel therapeutics. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this versatile moiety in their drug discovery programs. The strategic incorporation of this compound has the potential to unlock new avenues for the development of drugs with improved efficacy, safety, and pharmacokinetic profiles.
References
- Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956.
- SciSpace. (n.d.). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
- Spiral, Imperial College London. (n.d.). Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- PubChemLite. (n.d.). This compound-3-carboxylic acid hydrochloride (C5H9NO2S).
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062.
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- Semantic Scholar. (n.d.). Role of Physicochemical Properties and Ligand Lipophilicity Efficiency in Addressing Drug Safety Risks.
- PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. (Note: This is a prospective publication date from the search result).
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3-(Methylsulfanyl)azetidine: A Versatile Sulfur-Containing Building Block for Novel Compound Synthesis
Application Note & Protocols
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[3][4] The incorporation of azetidine motifs into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability, leading to several FDA-approved drugs containing this moiety.[1][5]
Among the various substituted azetidines, 3-(methylsulfanyl)azetidine stands out as a particularly versatile building block. The presence of a sulfur atom offers a rich platform for chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of novel compounds.
Key Properties and Advantages
The utility of this compound as a building block stems from several key features:
-
Dual Reactivity: The molecule possesses two primary sites for functionalization: the secondary amine of the azetidine ring and the sulfur atom of the methylsulfanyl group. This allows for a modular and divergent approach to library synthesis.
-
Scaffold Rigidity: The constrained four-membered ring imparts a degree of conformational restriction, which can be advantageous in designing ligands with high affinity for specific protein binding pockets.[6]
-
Modulation of Physicochemical Properties: The sulfur moiety can be oxidized to the corresponding sulfoxide and sulfone, providing a means to fine-tune properties such as polarity, solubility, and hydrogen bonding capacity.
-
Access to Novel Chemical Space: The incorporation of this sulfur-containing azetidine can lead to the exploration of novel chemical matter with unique biological activities.[7]
Synthesis of this compound
While not always commercially available, this compound can be synthesized through various routes. A common strategy involves the reaction of a suitable N-protected 3-hydroxyazetidine with a thiolating agent, followed by methylation. An alternative approach is the iron-catalyzed reaction of N-Cbz protected azetidin-3-ols with thiols.
Application Protocols
The true power of this compound lies in its application as a versatile synthon. The following protocols detail key transformations that enable the creation of diverse molecular architectures.
Protocol 1: N-Functionalization of the Azetidine Ring
The secondary amine of the azetidine ring is a nucleophilic handle for a wide range of chemical modifications.
Experimental Protocol: N-Arylation
This protocol describes a typical Buchwald-Hartwig amination for the coupling of an aryl halide with this compound.
Materials:
-
This compound hydrochloride
-
Aryl bromide (or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound hydrochloride (1.2 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(methylsulfanyl)azetidine.
Causality Behind Choices: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step in the catalytic cycle, which forms the C-N bond. Cesium carbonate is a strong, non-nucleophilic base that is effective in this transformation.
Protocol 2: Oxidation of the Sulfide Moiety
The methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the compound's electronic and steric properties.
Experimental Protocol: Oxidation to the Sulfone
This protocol details the oxidation of the sulfide to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
N-protected-3-(methylsulfanyl)azetidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-protected-3-(methylsulfanyl)azetidine (1.0 equiv) in DCM at 0 °C.
-
Add m-CPBA (2.2-2.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 3-(methylsulfonyl)azetidine derivative.[8]
Trustworthiness of Protocol: The use of a slight excess of m-CPBA ensures the complete conversion of the sulfide to the sulfone. The reaction is quenched with a basic solution to neutralize the m-chlorobenzoic acid byproduct.
Visualization of Synthetic Utility
The following diagram illustrates the key transformations of this compound, highlighting its role as a central building block.
Caption: Synthetic pathways from this compound.
Applications in Drug Discovery
The derivatives of this compound have shown promise in various therapeutic areas. The ability to readily modify both the nitrogen and sulfur centers allows for the rapid generation of structure-activity relationships (SAR).
Data Presentation: Physicochemical Properties of Oxidized Derivatives
The oxidation state of the sulfur atom has a profound impact on the physicochemical properties of the molecule.
| Derivative | Oxidation State | Calculated logP (cLogP) | Polar Surface Area (PSA) (Ų) |
| This compound | Sulfide | 0.5 | 38.1 |
| 3-(Methylsulfinyl)azetidine | Sulfoxide | -0.2 | 55.2 |
| 3-(Methylsulfonyl)azetidine | Sulfone | -0.1 | 64.6 |
Note: cLogP and PSA values are estimations and can vary based on the specific N-substituent.
This table demonstrates how oxidation can be used to modulate lipophilicity (cLogP) and polarity (PSA), which are critical parameters for drug-likeness and pharmacokinetic properties.
Experimental Workflow for Library Synthesis
A typical workflow for generating a library of compounds based on the this compound scaffold is depicted below.
Caption: Workflow for library synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its dual reactive sites and the ability to modulate physicochemical properties through sulfur oxidation provide a powerful platform for the creation of diverse chemical libraries. The protocols and data presented in this application note offer a solid foundation for researchers to explore the full potential of this unique scaffold in their quest for new therapeutic agents.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Source Not Found.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Source Not Found.
- Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
- 3-Methylsulfonyl-azetidine HCl. (n.d.). Benchchem.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (n.d.). SciSpace.
- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Scilit.
- Azetidines. (n.d.). Enamine.
- Azetidines of pharmacological interest. (2021). PubMed.
- Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. (n.d.). Spiral.
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- 8. benchchem.com [benchchem.com]
The Strategic Incorporation of 3-(Methylsulfanyl)azetidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the various heterocyclic systems, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold."[1][2] Its inherent ring strain, three-dimensional character, and ability to act as a bioisosteric replacement for larger, more lipophilic groups make it an attractive component in the design of new therapeutic agents.[3][4] The rigid nature of the azetidine ring can favorably impact conformational stability, leading to enhanced binding affinity and selectivity for biological targets.[5] Furthermore, the introduction of an azetidine moiety can improve metabolic stability and aqueous solubility, key parameters in optimizing drug candidates.[3]
This application note focuses on a particularly valuable, yet underexplored, derivative: 3-(methylsulfanyl)azetidine . The incorporation of a methylsulfanyl group at the 3-position of the azetidine ring introduces a unique combination of properties. The sulfur atom can engage in specific interactions with biological targets, such as hydrogen bonding and van der Waals forces, while the methyl group can influence local lipophilicity. This guide provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its incorporation into bioactive molecules, with a focus on kinase inhibitors as a representative class of therapeutics where this scaffold holds significant promise.
Synthesis of the Key Building Block: this compound Hydrochloride
The efficient and scalable synthesis of this compound is crucial for its widespread application in drug discovery programs. A robust and reliable method proceeds from commercially available N-Boc-3-hydroxyazetidine, involving a two-step sequence of mesylation and subsequent nucleophilic substitution with sodium thiomethoxide.
Workflow for the Synthesis of this compound Hydrochloride
Caption: Synthetic route to this compound hydrochloride.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
This protocol describes the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it into a good leaving group, the mesylate.
-
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture. A white precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate is typically used in the next step without further purification.
-
-
Trustworthiness: The formation of the mesylate is a high-yielding and generally clean reaction. Complete consumption of the starting alcohol is key to avoiding purification challenges in the subsequent step.
Protocol 2: Synthesis of tert-butyl this compound-1-carboxylate
This step involves the S_N2 displacement of the mesylate with sodium thiomethoxide.
-
Materials:
-
tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq)
-
Sodium thiomethoxide (NaSMe, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium thiomethoxide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl this compound-1-carboxylate.
-
-
Causality: The use of a polar aprotic solvent like DMF facilitates the S_N2 reaction by solvating the sodium cation, thus liberating the highly nucleophilic thiomethoxide anion.
Protocol 3: Synthesis of this compound Hydrochloride
The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.
-
Materials:
-
tert-butyl this compound-1-carboxylate (1.0 eq)
-
4 M HCl in 1,4-dioxane (excess, e.g., 10 eq)
-
Diethyl ether
-
-
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate in a minimal amount of a suitable solvent like dichloromethane or methanol (optional, depending on solubility).
-
Add the 4 M HCl solution in 1,4-dioxane to the solution at room temperature.
-
Stir the mixture for 2-4 hours. The product will typically precipitate as a white solid.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to facilitate further precipitation.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
-
Expertise & Experience: While other acids like trifluoroacetic acid (TFA) can be used for Boc deprotection, using HCl in dioxane is often preferred as it directly yields the hydrochloride salt, which is typically a stable, crystalline solid that is easy to handle and weigh accurately for subsequent reactions.[6][7]
Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors
The this compound moiety is a valuable building block for the synthesis of various bioactive molecules, including kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8] The unique properties of the this compound scaffold can be leveraged to achieve potent and selective inhibition.
Illustrative Synthesis of a Kinase Inhibitor Core
The following protocol outlines the incorporation of this compound into a representative pyridopyrimidine scaffold, a common core in many kinase inhibitors.
Caption: Incorporation of this compound into a kinase inhibitor scaffold.
Protocol 4: Synthesis of 2-((3-(methylsulfanyl)azetidin-1-yl)-5-aminopyrimidin-4-amine
This protocol demonstrates a nucleophilic aromatic substitution followed by a reduction to install the this compound moiety and prepare a key intermediate.
-
Materials:
-
2,4-dichloro-5-nitropyrimidine (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
n-Butanol (n-BuOH)
-
Iron powder (Fe, 5.0 eq)
-
Ammonium chloride (NH₄Cl, 5.0 eq)
-
Ethanol (EtOH)
-
Water
-
-
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 2,4-dichloro-5-nitropyrimidine in n-BuOH, add this compound hydrochloride and DIPEA.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is typically carried forward to the next step without extensive purification.
-
-
Nitro Group Reduction:
-
Dissolve the crude intermediate in a mixture of EtOH and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to 80 °C and stir vigorously for 2-3 hours.
-
Monitor the reduction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired diamine.
-
-
-
Authoritative Grounding: The regioselectivity of the initial substitution is driven by the higher reactivity of the chlorine at the 4-position of the pyrimidine ring. The subsequent reduction of the nitro group is a standard and reliable transformation.
Rationale for the Incorporation of this compound
The choice to incorporate the this compound moiety is a strategic one in drug design, driven by several key considerations:
-
Improved Physicochemical Properties: The azetidine ring, being a small, polar, and sp³-rich scaffold, can enhance aqueous solubility and reduce lipophilicity compared to larger aliphatic rings.[3] This is often beneficial for improving the overall ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
-
Vectorial Exit Point: The azetidine nitrogen provides a well-defined vector for connecting to the core of the bioactive molecule, allowing for precise control over the orientation of the substituent in the binding pocket of the target protein.
-
Specific Interactions of the Methylsulfanyl Group: The sulfur atom of the methylsulfanyl group can act as a hydrogen bond acceptor and participate in other non-covalent interactions with the protein target.[9] The methyl group can occupy small hydrophobic pockets, contributing to binding affinity.
-
Metabolic Stability: The azetidine ring is generally more metabolically stable than other commonly used amines. The methylsulfanyl group may also influence the metabolic profile of the molecule.
Table 1: Comparison of Physicochemical Properties of Azetidine-Containing Fragments
| Fragment | cLogP (Calculated) | Topological Polar Surface Area (TPSA) (Ų) |
| Azetidine | 0.12 | 12.03 |
| 3-Hydroxyazetidine | -0.68 | 32.26 |
| This compound | 0.58 | 12.03 |
| Pyrrolidine | 0.46 | 12.03 |
| Piperidine | 0.84 | 12.03 |
Data calculated using standard cheminformatics software. These values are for illustrative purposes.
The table above illustrates how the substitution at the 3-position of the azetidine ring can modulate physicochemical properties. The methylsulfanyl group provides a balance between the increased polarity of a hydroxyl group and the increased lipophilicity of larger alkyl groups.
Conclusion
This compound is a versatile and valuable building block in the synthesis of bioactive molecules. Its unique combination of a rigid, three-dimensional scaffold and a functionalized side chain offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The synthetic protocols provided herein are robust and scalable, enabling the efficient preparation of this key intermediate. The strategic incorporation of this compound, as exemplified in the context of kinase inhibitor synthesis, can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel and effective therapeutics continues to grow, the application of such rationally designed building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidines in medicinal chemistry: emerging applic
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkyl
- Azetidines of pharmacological interest. PubMed.
- 3-Methylsulfonyl-azetidine HCl. Benchchem.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- azetidine. Organic Syntheses Procedure.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC - NIH.
- Azetidines in medicinal chemistry: emerging applic
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Synthesis and Biological Evaluation of Some New Azetidinones and Thiazolidinones.
- SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIV
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
- Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. PMC - NIH.
- Buy this compound-3-carbonitrile hydrochloride. Smolecule.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
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- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. scilit.com [scilit.com]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Chromatographic Purification of 3-(Methylsulfanyl)azetidine
Abstract
This application note provides a detailed, experience-driven guide for the chromatographic purification of 3-(Methylsulfanyl)azetidine, a key heterocyclic building block in medicinal chemistry. Recognizing the critical need for high-purity materials in drug discovery, we present robust protocols for both bulk purification via automated flash chromatography and high-purity isolation using preparative High-Performance Liquid Chromatography (HPLC). The guide is structured to explain the causal logic behind method development, from understanding the analyte's physicochemical properties to optimizing separation parameters. It includes step-by-step protocols, data presentation, troubleshooting, and visual workflows designed for researchers, chemists, and drug development professionals.
Introduction: The Importance of Purity for a Privileged Scaffold
Azetidines are four-membered saturated azaheterocycles that have gained significant traction in drug discovery.[1] Their rigid, three-dimensional structure serves as a valuable bioisostere for other common rings, often improving key drug-like properties such as metabolic stability, aqueous solubility, and cell permeability. This compound, in particular, offers a versatile scaffold with a nucleophilic nitrogen and a thioether moiety that can be further functionalized.
The successful synthesis of novel chemical entities relies on the quality of the starting materials. Impurities from a synthetic route, such as unreacted starting materials, by-products, or reagents, can interfere with subsequent reactions and biological assays, leading to unreliable data and lost time. Therefore, efficient and scalable purification is not just a procedural step but a cornerstone of successful research. This guide provides the technical framework for achieving high-purity this compound suitable for the most demanding applications.
Analyte Physicochemical Profile: The Key to Method Development
Understanding the properties of this compound is the first principle of developing a logical purification strategy. Its structure dictates its behavior in a chromatographic system.
| Property | Value (Estimated/Calculated) | Implication for Chromatography |
| Molecular Formula | C₄H₉NS | Low molecular weight suggests good solubility in common organic solvents. |
| Molecular Weight | 103.19 g/mol | --- |
| Structure | The molecule contains a polar amine and a less polar thioether. | |
| Basicity (pKa) | ~8.5 - 9.5 (Estimated for azetidine N-H) | The basic nitrogen is the most critical feature. It will interact strongly with acidic silica surfaces (causing tailing) and requires a mobile phase modifier in both normal and reverse-phase modes for good peak shape. |
| Polarity (cLogP) | ~0.3 - 0.6 (Estimated) | Indicates moderate polarity, making it suitable for both normal-phase and reverse-phase chromatography. |
| UV Absorbance | Weak chromophore. Max absorbance expected at <220 nm. | Low UV wavelength detection (e.g., 210-220 nm) is required. For flash chromatography, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer is a highly effective alternative. |
Purification Strategy: A Two-Stage Approach
Our recommended strategy employs a two-stage purification workflow. This approach is efficient, scalable, and ensures the final compound meets stringent purity requirements.
Protocol I: Bulk Purification via Automated Flash Chromatography
This protocol is designed for the initial cleanup of multi-gram quantities of crude material, effectively removing major impurities. The key challenge with this basic amine is its interaction with the acidic silica gel surface. To overcome this, the mobile phase is modified with a small amount of a stronger base, such as triethylamine (TEA) or ammonium hydroxide.
4.1. Method Development (TLC) Before committing to a column, quickly screen mobile phase systems using Thin Layer Chromatography (TLC).
-
Spotting: Dissolve a small amount of crude material in dichloromethane or methanol and spot on a silica gel TLC plate.
-
Elution: Develop plates in solvent systems of increasing polarity. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane.
-
Modifier: Prepare a second set of jars containing the same solvents plus 1% TEA.
-
Analysis: Compare the plates. The system with TEA should show rounder spots with less streaking. Aim for a retention factor (Rf) of 0.25 - 0.35 for the target compound. A common successful system for related azetidines is Hexane/EtOAc with a basic modifier.[2][3]
4.2. Preparative Flash Protocol
| Parameter | Recommendation | Rationale |
| Instrument | Any automated flash chromatography system (e.g., Teledyne ISCO, Biotage) | Provides automated gradient control and fraction collection for reproducible results. |
| Stationary Phase | Silica Gel, 40-63 µm | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase A | Hexane or Heptane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) containing 1% v/v Triethylamine (TEA) | Polar solvent. TEA is crucial to occupy active sites on the silica, preventing peak tailing of the basic analyte. |
| Sample Loading | Dry Loading | Dissolve crude material in a minimal amount of a strong solvent (e.g., DCM/MeOH), adsorb onto silica gel or Celite®, and evaporate to dryness. This provides superior resolution compared to liquid injection. |
| Gradient | 0-100% B over 10-15 column volumes (CV) | A linear gradient is effective for separating compounds with a range of polarities. |
| Detection | UV (214 nm) and/or ELSD | Low wavelength UV is necessary. ELSD is universal and not dependent on a chromophore, making it ideal for this compound. |
| Fraction Analysis | Pool fractions based on the chromatogram. Analyze pooled samples by TLC or analytical HPLC. | Ensures accurate collection of the pure compound. |
Protocol II: High-Purity Polishing via Preparative RP-HPLC
For applications requiring >98% purity, a reverse-phase HPLC step is essential. This method separates compounds based on hydrophobicity and offers orthogonal selectivity to the normal-phase flash method. The use of an acidic mobile phase modifier is non-negotiable for achieving sharp, symmetrical peaks.
5.1. Analytical Method Development First, develop an analytical method to assess purity and guide the preparative scale-up.
5.2. Preparative RP-HPLC Protocol This protocol scales the optimized analytical method for purification. The goal of preparative HPLC is to maximize throughput while maintaining purity.[4][5]
| Parameter | Recommendation | Rationale |
| Instrument | Preparative HPLC system with fraction collector | Required for handling higher flow rates and collecting purified material. |
| Stationary Phase | C18, 5-10 µm particle size (e.g., 21.2 x 150 mm column) | The larger column diameter and particle size allow for higher loading capacity. |
| Mobile Phase A | Water with 0.1% v/v Formic Acid (FA) or Trifluoroacetic Acid (TFA) | FA is volatile and easily removed. TFA often gives sharper peaks but forms ion pairs and can be difficult to remove. Choose based on downstream application needs. |
| Mobile Phase B | Acetonitrile with 0.1% v/v FA or TFA | Acetonitrile is a common organic mobile phase with low viscosity and good UV transparency. |
| Sample Preparation | Dissolve flash-purified material in a minimal amount of DMSO or Mobile Phase A. Filter through a 0.45 µm syringe filter. | Ensures the sample is fully dissolved and free of particulates that could damage the column. |
| Gradient | Use the same gradient shape as the analytical method, adjusting for the larger column volume and higher flow rate (e.g., 20 mL/min). | Geometric scaling from analytical to preparative maintains the separation. |
| Loading | Start with a loading study, injecting increasing amounts (e.g., 10 mg, 25 mg, 50 mg) until resolution begins to degrade. Do not exceed ~1% of the column's stationary phase mass. | Determines the maximum throughput per run. |
| Fraction Collection | Trigger collection by UV threshold and/or slope. | Automated collection ensures that only the desired peak is collected, minimizing cross-contamination. |
| Post-Purification | Combine pure fractions, remove organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to yield the final product as a formic acid or TFA salt. | Lyophilization (freeze-drying) is a gentle method for removing water without degrading the sample. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (NP) | Strong interaction of the basic amine with acidic silica. | Increase the concentration of TEA or NH₄OH in the mobile phase (e.g., to 2%). Use an amino-functionalized silica column. |
| Severe Peak Tailing (RP) | Insufficient protonation of the amine; secondary interactions with silanols. | Ensure the mobile phase pH is at least 2 units below the analyte's pKa. Increase the acid modifier concentration (e.g., to 0.2%) or switch from FA to the stronger ion-pairing agent TFA. |
| Low Recovery | Irreversible adsorption to the stationary phase; sample precipitation on the column. | For NP, ensure sufficient base is used. For RP, check sample solubility in the initial mobile phase conditions. A shallower starting gradient may help. |
| Poor Resolution | Inappropriate selectivity; column overloading. | Selectivity: Screen different stationary phases (e.g., Phenyl-Hexyl for RP) or organic modifiers (Methanol vs. Acetonitrile). Overloading: Reduce the mass injected per run. |
Conclusion
The successful purification of this compound is readily achievable through a systematic, two-stage chromatographic approach. Initial bulk cleanup on a normal-phase silica column with a base-modified eluent effectively removes major impurities. Subsequent polishing by reverse-phase preparative HPLC using an acid-modified mobile phase delivers the final product with the high purity (>98%) required for demanding applications in drug discovery and chemical biology. The principles and protocols detailed in this note provide a robust foundation for researchers to confidently and efficiently isolate this valuable synthetic building block.
References
- SciSpace. (n.d.). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
- PubChem. (n.d.). Ethyl this compound-3-carboxylate.
- Wasserman, H. H., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(7), 1188-1200.
- Carreira, E. M., et al. (2019). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Angewandte Chemie International Edition, 58(34), 11737-11741. (Supporting information provides chromatographic details).
- Enamine & Pfizer. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Schaus, S. E., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
- Kavala, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1048.
- Kavala, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin...). PubMed Central.
- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
- Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11, 25939-25949.
- Organic Syntheses. (n.d.). Azetidine.
- Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34-49.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- University of Warwick. (n.d.). Principles in preparative HPLC.
Sources
Analytical methods for 3-(Methylsulfanyl)azetidine characterization
An Application Guide to the Analytical Characterization of 3-(Methylsulfanyl)azetidine
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery, small, functionalized heterocyclic scaffolds are invaluable building blocks. This compound, with its strained four-membered ring, a secondary amine, and a sulfur-containing moiety, represents a unique confluence of chemical properties. Its incorporation into larger molecules can significantly influence polarity, metabolic stability, and receptor binding interactions. Consequently, the ability to rigorously and unequivocally determine its identity, purity, and stability is not merely a quality control exercise; it is a foundational requirement for its successful application in research and development.
This document provides a comprehensive guide to the analytical methods for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond rote protocols to explain the causality behind experimental choices. The methodologies described herein are designed to form a self-validating system, ensuring the generation of robust and reliable data.
Structural Elucidation and Verification: A Spectroscopic Approach
The primary objective is to confirm that the synthesized molecule is indeed this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most definitive, non-destructive insight into the molecular structure. For a molecule like this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Causality of Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, given the polarity of the amine, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may provide better solubility and reduce peak broadening associated with the N-H proton through hydrogen bonding.[1] The solvent's residual peak should not obscure key analyte signals.[1]
-
Concentration: For a small molecule (MW ≈ 117 g/mol ), a concentration of 10-25 mg in 0.5-0.6 mL of solvent is typically sufficient for ¹H NMR.[2][3] A higher concentration (50+ mg) may be required for a clear ¹³C NMR spectrum within a reasonable acquisition time.[3][4] However, overly concentrated samples can lead to broadened lineshapes and difficulty in shimming.[3][5]
Expected Spectral Features:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes and Rationale |
| -S-CH₃ | ~2.1 - 2.3 (singlet, 3H) | ~15 - 25 | The methyl group attached to sulfur is deshielded compared to a simple alkane, resulting in a downfield shift. It appears as a singlet as there are no adjacent protons. |
| Azetidine C2/C4 (-CH₂-) | ~3.5 - 4.0 (multiplets, 4H) | ~50 - 60 | These protons are adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift.[6] They are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. |
| Azetidine C3 (-CH-) | ~3.2 - 3.7 (multiplet, 1H) | ~35 - 45 | This proton is coupled to the adjacent methylene protons. Its chemical shift is influenced by both the nitrogen and sulfur atoms. |
| Azetidine N-H | 1.5 - 3.0 (broad singlet, 1H) | N/A | The chemical shift is highly variable and solvent-dependent. The peak is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
To unambiguously assign the complex splitting patterns of the azetidine ring protons, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended. An HSQC (Heteronuclear Single Quantum Coherence) experiment will definitively correlate each proton signal to its directly attached carbon atom.[7]
Mass Spectrometry (MS): Molecular Weight and Elemental Confirmation
MS provides the exact molecular weight and, through its fragmentation patterns and isotopic distribution, further confirms the elemental composition.
Causality of Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is ideal for this polar molecule, typically generating the protonated molecular ion [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization can also be used, which will provide more extensive fragmentation data useful for structural confirmation.
-
The Sulfur Isotope Signature: A key diagnostic feature for a sulfur-containing compound is the presence of the ³⁴S isotope.[8] The natural abundance of ³⁴S is approximately 4.4% relative to ³²S. Therefore, in the mass spectrum, the molecular ion region will show a primary peak (M⁺ or [M+H]⁺) and an "M+2" peak with an intensity of about 4.4% of the base peak.[8][9] This signature is a powerful confirmation of the presence of a single sulfur atom.
Expected Mass Spectrum Data:
-
Molecular Formula: C₅H₁₁NS
-
Exact Mass: 117.0612
-
ESI-MS (Positive Mode): Expect a prominent ion at m/z 118.0690, corresponding to [C₅H₁₂NS]⁺. An A+2 peak at m/z 120.0661 should be present with ~4.4% relative intensity.
-
EI-MS Fragmentation: Expect fragmentation patterns corresponding to the loss of the methylsulfanyl group or cleavage of the azetidine ring.
Purity Assessment: Orthogonal Chromatographic Techniques
Establishing the purity of this compound requires chromatographic methods. Employing two orthogonal techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), provides a high degree of confidence in the purity assessment.
Gas Chromatography (GC): For Volatile Impurities and Purity
GC is well-suited for analyzing volatile and semi-volatile compounds. However, the secondary amine in this compound presents a challenge.
The Challenge of Amine Analysis: Primary and secondary amines are basic and polar, leading to strong interactions with active sites (e.g., free silanol groups) on standard GC columns and inlets.[10][11] This results in poor peak shapes (tailing), reduced response, and poor reproducibility.[12][13]
Solutions & Methodological Choices:
-
Specialized Columns (Recommended): The most direct solution is to use a column specifically designed for volatile amines. These columns have a base-deactivated surface that minimizes interactions, resulting in sharp, symmetrical peaks even for challenging amines.[10][14]
-
Derivatization: An alternative approach is to chemically modify the amine to make it less polar and more volatile.[15][16] This involves replacing the active hydrogen on the nitrogen. Common methods include:
-
Acylation: Reaction with an agent like Trifluoroacetic Anhydride (TFAA) to form a stable amide.[12]
-
Silylation: Reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silyl derivative.[12][17]
Rationale: While effective, derivatization adds extra sample preparation steps and can introduce potential side products. Therefore, using a specialized amine column is often the more efficient and direct workflow.
-
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities and Orthogonal Purity
HPLC is an excellent orthogonal technique to GC for purity analysis, particularly for polar and non-volatile impurities.
Causality of Experimental Choices:
-
Stationary Phase: The polarity of this compound makes it challenging to retain on standard C18 reversed-phase columns with typical mobile phases.[18]
-
Aqueous C18 Columns: Use a C18 column specifically designed for use with highly aqueous mobile phases (up to 100% aqueous). These phases prevent the "ligand folding" or "phase collapse" that can occur with traditional C18 columns under these conditions, ensuring reproducible retention.[19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[20] It uses a polar stationary phase (e.g., bare silica, amide) with a mobile phase high in organic solvent (typically acetonitrile), providing good retention for polar analytes.
-
-
Mobile Phase: A simple mobile phase of acetonitrile and water with a buffer (e.g., ammonium formate or ammonium acetate) is a good starting point. The buffer helps to ensure consistent ionization for MS detection and maintain a stable pH for reproducible chromatography. For UV detection, a non-absorbing buffer should be chosen.
-
Detection: Given the lack of a strong chromophore, UV detection at low wavelengths (~200-210 nm) may be possible but could lack sensitivity. Mass Spectrometry (LC-MS) is the ideal detector, providing both high sensitivity and selectivity.
Absolute Confirmation: Elemental Analysis
Elemental Analysis (EA) provides the quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound.[21] This technique is the final, definitive confirmation of the molecular formula. The experimentally determined percentages should agree with the theoretical values to within ±0.4%.
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % |
| Carbon (C) | 51.23% |
| Hydrogen (H) | 9.46% |
| Nitrogen (N) | 11.95% |
| Sulfur (S) | 27.36% |
Method Validation Framework
For use in regulated environments, the analytical methods described must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[22] This ensures the methods are suitable for their intended purpose.[23][24]
dot { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF", fontname="Helvetica", label="Figure 1: Analytical Method Validation Workflow", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Method [label="Analytical Method\n(e.g., HPLC Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity/\nSelectivity"]; Linearity [label="Linearity"]; Range [label="Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Repeatability [label="Repeatability\n(Intra-assay)"]; Intermediate [label="Intermediate\nPrecision"]; Reproducibility [label="Reproducibility\n(Inter-lab)"]; LOD [label="Detection Limit\n(LOD)"]; LOQ [label="Quantitation Limit\n(LOQ)"]; Robustness [label="Robustness"]; Validated [label="Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Method -> {Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness} [dir=none]; Linearity -> Range; Precision -> {Repeatability, Intermediate, Reproducibility}; {Specificity, Range, Accuracy, Precision, LOQ, Robustness} -> Validated; } Caption: ICH Q2(R1) validation parameters.
Detailed Experimental Protocols
Protocol 5.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 15-20 mg of this compound into a clean, dry vial.[2][3]
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Dissolution: Vortex the vial until the sample is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3][7]
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[1][2] The sample height should be approximately 4-5 cm.[1][4]
-
Acquisition: Acquire ¹H, ¹³C, and, if needed, COSY and HSQC spectra on a 400 MHz or higher spectrometer.
Protocol 5.2: GC-MS Purity Analysis (Using a Volatile Amine Column)
-
System: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: Rtx-Volatile Amine column (or equivalent), 30 m x 0.25 mm ID, 1.0 µm film thickness.
-
Sample Preparation: Prepare a stock solution of ~1000 µg/mL of this compound in methanol or isopropanol. Prepare a working standard at ~50 µg/mL from the stock.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35 - 350.
-
-
Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of the main component divided by the total area of all peaks, expressed as a percentage.
dot { graph [layout=dot, rankdir=LR, bgcolor="#FFFFFF", fontname="Helvetica", label="Figure 2: GC Troubleshooting Workflow", labelloc=b, fontsize=12]; node [shape=record, style="filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
// Nodes start [label="Start:\nPoor GC Peak Shape\n(Tailing)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="{Check Column Type | Is it an amine-specific\ncolumn?}", shape=record]; check_inlet [label="{Check Inlet | Is the liner clean?\nIs it deactivated?}", shape=record]; check_sample [label="{Check Sample Prep | Is the solvent appropriate?\nIs concentration too high?}", shape=record];
// Solutions sol_column [label="Action:\nInstall base-deactivated\namine column", shape=box, style="rounded", fillcolor="#FBBC05"]; sol_derivatize [label="Alternative:\nDerivatize sample\n(e.g., acylation)", shape=box, style="rounded", fillcolor="#FBBC05"]; sol_inlet [label="Action:\nReplace inlet liner with a\nnew, deactivated one", shape=box, style="rounded", fillcolor="#FBBC05"]; sol_sample [label="Action:\nDilute sample or\nchange solvent", shape=box, style="rounded", fillcolor="#FBBC05"];
// End end [label="Result:\nSymmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_column; check_column -> check_inlet [label="Yes"]; check_column -> {sol_column, sol_derivatize} [label="No"]; check_inlet -> check_sample [label="Yes"]; check_inlet -> sol_inlet [label="No"]; check_sample -> end [label="No (Issue is elsewhere)"]; check_sample -> sol_sample [label="Yes"];
{sol_column, sol_derivatize, sol_inlet, sol_sample} -> end; } Caption: Troubleshooting poor GC peak shape for amines.
References
- Georgia Institute of Technology. (2023, August 29).
- Iowa State University. NMR Sample Preparation.
- University of California, Santa Barbara. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link][5]
- ETH Zurich.
- International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][22]
- Royal Society of Chemistry. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link][26]
- American Chemical Society. Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry.
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link][15]
- Restek.
- Agilent Technologies. (2010, October 8). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Link][14]
- Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link][13]
- Restek. (2020, October 28).
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- ResearchGate. (2025, August 7). 2.1.2.
- International Council for Harmonis
- Slideshare.
- Abraham Entertainment. (2025, October 22).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][25]
- Chemistry LibreTexts. (2023, August 29).
- Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1609-1613. [Link][30]
- Vilkas, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link][31]
- Simões, G. (2020). The use of mass spectrometry and spectroscopic techniques to study sulfur consisting biomolecules. Journal of R&D, 8(8). [Link][32]
- ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). [Link][33]
- Britannica. Organosulfur compound. [Link][8]
- Berkowitz, J., & Chupka, W. A. (1964). Mass spectrum of sulfur vapor. The Journal of Chemical Physics, 40(9), 2735-2736. [Link][9]
- J-Stage. Mass Spectrometric Studies of Sulfur Compounds: The Alpha and Beta Substituted Naphthylthiaalkanes. [Link][34]
- Xian, M., et al. (2015). Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs. Scientific Reports, 5, 16412. [Link][36]
- Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][19]
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link][20]
- ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link][37]
- PubChem. This compound-3-carboxylic acid hydrochloride. [Link][38]
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link][21]
- SIELC Technologies. Polar Compounds. [Link][18]
- Royal Society of Chemistry.
- JSM Central.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][42]
- Česká a slovenská farmacie. (2007, July 23).
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. [Link][44]
- Wikipedia. Sulfur. [Link][45]
- CONICET. (2016, September 7). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. [Link][46]
- PubChem. 3-(Tert-butylsulfanylmethyl)azetidine. [Link][47]
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link][48]
- PubMed. (2006).
- National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link][50]
Sources
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
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- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
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- 18. Polar Compounds | SIELC Technologies [sielc.com]
- 19. hplc.eu [hplc.eu]
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- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for Mechanistic Studies of 3-(Methylsulfanyl)azetidine
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug development. Their inherent ring strain imparts unique conformational rigidity and reactivity, making them attractive bioisosteres for larger, more flexible ring systems.[1] The introduction of a methylsulfanyl group at the 3-position of the azetidine ring offers a versatile functional handle for a variety of chemical transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key reaction mechanisms of 3-(methylsulfanyl)azetidine, including protocols for oxidation, nucleophilic substitution, and ring-opening reactions. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
I. Oxidation of the Sulfanyl Group: Accessing Sulfoxides and Sulfones
The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives exhibit altered electronic properties, polarity, and hydrogen bonding capabilities, making them valuable for structure-activity relationship (SAR) studies. The oxidation state of the sulfur atom can significantly influence the biological activity and pharmacokinetic properties of the parent molecule.
Reaction Mechanism: The oxidation of sulfides to sulfoxides and subsequently to sulfones typically proceeds via a nucleophilic attack of the sulfur atom on an electrophilic oxygen source. The choice of oxidant and reaction conditions determines the final oxidation state. Mild oxidizing agents and controlled stoichiometry are required to selectively obtain the sulfoxide, while stronger oxidants or an excess of the reagent will lead to the sulfone.
Protocol 1: Selective Oxidation to 3-(Methylsulfinyl)azetidine
This protocol is adapted from established methods for the selective oxidation of sulfides to sulfoxides.
Objective: To synthesize 3-(methylsulfinyl)azetidine with high selectivity over the corresponding sulfone.
Materials:
-
This compound hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
meta-Chloroperoxybenzoic acid (m-CPBA, <77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DCM (0.1 M), add sodium bicarbonate (1.1 eq) and stir the suspension vigorously for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.05 eq) in DCM dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the desired 3-(methylsulfinyl)azetidine.
Self-Validation:
-
TLC Analysis: The product should have a different Rf value compared to the starting material.
-
¹H NMR Spectroscopy: Expect to see a downfield shift of the methyl and azetidine protons adjacent to the sulfinyl group compared to the starting sulfide. The methyl group attached to the sulfur will appear as a singlet.
-
Mass Spectrometry: The observed mass should correspond to the calculated mass of the protonated product [M+H]⁺.
Protocol 2: Oxidation to 3-(Methylsulfonyl)azetidine
This protocol is adapted from procedures for the synthesis of sulfones from sulfides.[2]
Objective: To synthesize 3-(methylsulfonyl)azetidine.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA, <77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (0.1 M) and cool the solution to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 3-(methylsulfonyl)azetidine.
Self-Validation:
-
¹H NMR Spectroscopy: The protons on the carbon bearing the sulfonyl group and the methyl protons will be further downfield shifted compared to the sulfoxide.
-
IR Spectroscopy: Look for strong characteristic absorption bands for the symmetric and asymmetric S=O stretches of the sulfone group (typically in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹).
-
Mass Spectrometry: The observed mass should match the calculated mass of the protonated product [M+H]⁺.
II. Nucleophilic Substitution and Ring-Opening Reactions
The strained azetidine ring is susceptible to nucleophilic attack, particularly after activation of the nitrogen atom. The 3-(methylsulfanyl) group can potentially act as a leaving group, especially after oxidation to the sulfone, or it can influence the regioselectivity of ring-opening reactions.
Mechanistic Considerations: Nucleophilic ring-opening of azetidines is often facilitated by converting the nitrogen into a better leaving group, for instance, by forming an azetidinium ion through N-alkylation or N-acylation. The regioselectivity of the nucleophilic attack (at C2/C4 vs. C3) is influenced by steric and electronic factors of the substituents on the ring and the nature of the nucleophile.[3]
Diagram 1: General Pathways for Azetidinium Ion Reactivity
Caption: Activation of this compound to an azetidinium ion, followed by potential nucleophilic attack leading to ring-opening or C3-substitution.
Protocol 3: Nucleophilic Ring-Opening of an N-Activated Azetidine
This protocol provides a general framework for studying the ring-opening of an N-benzyl azetidinium salt derived from this compound.
Objective: To investigate the regioselectivity of the nucleophilic ring-opening of an N-activated 3-(methylsulfanyl)azetidinium salt.
Materials:
-
N-Benzyl-3-(methylsulfanyl)azetidine
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Sodium azide (NaN₃)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Part A: Formation of the Azetidinium Salt
-
Dissolve N-benzyl-3-(methylsulfanyl)azetidine (1.0 eq) in anhydrous MeCN (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C and add methyl trifluoromethanesulfonate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by ¹H NMR of an aliquot to confirm the formation of the azetidinium salt (disappearance of the N-benzyl CH₂ signal and appearance of a new N-methyl and N-benzyl signal).
-
Precipitate the azetidinium salt by the addition of diethyl ether.
-
Isolate the salt by filtration, wash with diethyl ether, and dry under vacuum.
Part B: Nucleophilic Ring-Opening
-
Dissolve the isolated azetidinium salt (1.0 eq) in anhydrous MeCN (0.1 M).
-
Add sodium azide (1.5 eq) and heat the reaction mixture to 60 °C.
-
Monitor the reaction by LC-MS for the consumption of the azetidinium salt and the formation of the ring-opened product(s).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography and characterize the product(s) to determine the regioselectivity of the ring-opening.
Self-Validation and Mechanistic Insight:
-
Structural Elucidation: Use ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) to determine the structure of the ring-opened product(s). This will reveal whether the nucleophile attacked the C2/C4 or C3 position. Based on literature for similar systems, attack at the less sterically hindered C4 or C2 position is generally favored.[3]
-
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states for nucleophilic attack at the different carbon atoms of the azetidinium ring, providing theoretical support for the observed regioselectivity.
III. Data Summary
| Reaction Type | Substrate | Key Reagents | Product(s) | Expected Yield Range |
| Selective Oxidation | This compound | m-CPBA (1.05 eq) | 3-(Methylsulfinyl)azetidine | 70-90% |
| Full Oxidation | This compound | m-CPBA (2.2 eq) | 3-(Methylsulfonyl)azetidine | 80-95% |
| Ring-Opening | N-Benzyl-N-methyl-3-(methylsulfanyl)azetidinium triflate | NaN₃ | Ring-opened amino azide(s) | 60-80% |
IV. Conclusion
This compound is a versatile building block with multiple reaction sites that can be chemoselectively addressed. The sulfur atom provides a handle for oxidation to sulfoxides and sulfones, thereby modulating the physicochemical properties of the molecule. The azetidine ring, upon activation, is prone to nucleophilic ring-opening reactions, offering a pathway to highly functionalized acyclic amines. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to explore the rich chemistry of this valuable scaffold in their drug discovery and development programs.
V. References
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]
-
Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. [Link]
-
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
Application Notes and Protocols for 3-(Methylsulfanyl)azetidine in Agrochemical Research
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(Methylsulfanyl)azetidine in agrochemical research.
The exploration of novel chemical scaffolds is a cornerstone of modern agrochemical research. Among these, strained heterocyclic systems have garnered significant attention due to their ability to introduce unique three-dimensional structures and physicochemical properties into candidate molecules.[1][2] The azetidine ring, a four-membered saturated heterocycle, is a prime example of such a scaffold, offering a desirable combination of conformational rigidity and metabolic stability.[3][4] When functionalized with a methylsulfanyl group, the resulting this compound presents a compelling starting point for the development of new herbicides, fungicides, and insecticides. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential applications of this compound in the agrochemical sector.
The Azetidine Scaffold in Agrochemical Design: A Rationale
The utility of the azetidine motif in drug discovery is well-documented, with several FDA-approved drugs incorporating this ring system to enhance properties such as metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2] In the context of agrochemicals, these advantages are equally pertinent. The strained nature of the azetidine ring can lead to favorable binding interactions with target enzymes or receptors in pests and pathogens.[1] Furthermore, the introduction of a sulfur-containing functional group, such as the methylsulfanyl moiety, can enhance biological activity through various mechanisms, including improved membrane permeability and metabolic activation.
Synthesis of this compound and its Analogs
The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain.[4][5] However, several synthetic routes have been developed. A plausible and adaptable synthesis of this compound can be conceptualized from methodologies reported for similar 3-substituted azetidines. The following protocol is a representative example, and optimization may be required.
Caption: A representative synthetic pathway for this compound.
Step 1: Reduction of 1-Benzhydrylazetidin-3-one
-
To a stirred solution of 1-benzhydrylazetidin-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzhydrylazetidin-3-ol.
Step 2: Mesylation of 1-Benzhydrylazetidin-3-ol
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-benzhydryl-3-(mesyloxy)azetidine.
Step 3: Nucleophilic Substitution with Sodium Thiomethoxide
-
To a solution of 1-benzhydryl-3-(mesyloxy)azetidine (1.0 eq) in dimethylformamide, add sodium thiomethoxide (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain 1-benzhydryl-3-(methylthio)azetidine.
Step 4: Deprotection to yield this compound
-
Dissolve 1-benzhydryl-3-(methylthio)azetidine (1.0 eq) in ethanol.
-
Add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield this compound.
Agrochemical Screening Protocols
The following protocols are designed as starting points for evaluating the herbicidal, fungicidal, and insecticidal potential of this compound and its derivatives.
Herbicides can act by inhibiting specific plant enzymes, such as those involved in amino acid synthesis.[6]
Pre-Emergence Herbicidal Assay Workflow
Caption: Workflow for pre-emergence herbicidal activity screening.
Protocol for Pre-Emergence Herbicidal Screening:
-
Test Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone) and dilute to final test concentrations (e.g., 10, 50, 100, 500 ppm) with a water-surfactant mixture.
-
Planting: Fill pots with a sandy loam soil. Sow seeds of representative monocot (e.g., Alopecurus myosuroides) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Application: Apply the test solutions evenly to the soil surface of the pots. Include a solvent-only control and a positive control (a commercial herbicide).
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After 14-21 days, visually assess the percentage of weed emergence and the health of the emerged seedlings (e.g., stunting, chlorosis) compared to the control group.
Protocol for Post-Emergence Herbicidal Screening:
-
Plant Growth: Grow the target weed species in pots until they reach the 2-3 leaf stage.
-
Application: Spray the foliage of the plants with the test solutions until runoff.
-
Incubation and Evaluation: Maintain the plants in a controlled environment and assess the herbicidal injury (e.g., necrosis, epinasty) at 3, 7, and 14 days after treatment.
Azetidine derivatives have shown promise as antifungal agents.[7][8]
In Vitro Fungicidal Assay Workflow (Poisoned Food Technique)
Caption: Workflow for in vitro fungicidal screening using the poisoned food technique.
Protocol for In Vitro Fungicidal Screening:
-
Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. While the agar is still molten, add the test compound to achieve the desired final concentrations.
-
Plating: Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from a pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of each plate.
-
Incubation: Incubate the plates at 25°C until the fungal growth in the control plate reaches the edge.
-
Evaluation: Measure the diameter of the fungal colony in the treatment and control plates. Calculate the percentage of inhibition of mycelial growth.
Systemic insecticides are translocated throughout the plant, making them effective against sucking pests.[9]
Protocol for Systemic Insecticidal Screening (Aphid Assay):
-
Plant Treatment: Drench the soil of potted plants (e.g., fava bean) with solutions of this compound at various concentrations.
-
Insect Infestation: After 24 hours, infest the treated plants with a known number of aphids (e.g., Aphis fabae).
-
Incubation: Keep the infested plants in a controlled environment.
-
Evaluation: Count the number of surviving aphids at 24, 48, and 72 hours post-infestation. Calculate the percentage of mortality.
Data Analysis and Interpretation
For each screening assay, a dose-response relationship should be established. The results can be used to calculate key efficacy parameters.
| Parameter | Description | Application |
| EC50 | The effective concentration that causes a 50% response (e.g., growth inhibition). | Herbicidal and Fungicidal Assays |
| IC50 | The concentration that causes 50% inhibition of a specific process (e.g., enzyme activity). | Fungicidal Assays |
| LC50 | The lethal concentration that causes 50% mortality of the test organisms. | Insecticidal Assays |
These values allow for the quantitative comparison of the biological activity of different this compound derivatives and help in identifying lead compounds for further optimization.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the discovery of novel agrochemicals. Its unique structural features, combined with the potential for diverse functionalization, make it an attractive starting point for research programs aimed at developing new solutions for crop protection. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of this compound and its analogs, enabling researchers to systematically explore their potential as next-generation herbicides, fungicides, and insecticides.
References
- Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]
- Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]
- Wessjohann, L. A., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(10), 1430–1443. [Link]
- Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635–2653. [Link]
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
- Kaur, R., et al. (2023). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. Journal de Mycologie Médicale, 33(3), 101409. [Link]
- Singh, S., & Singh, G. S. (2025). Current and Future Prospects of Azetidine Derivatives an Overview.
- Baran, P. S., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
- PubChem. 3-[(4-Bromothiophen-2-yl)methyl]azetidine. PubChem. [Link]
- Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (1992).
- Google Patents. (1990).
- Google Patents. (2017).
- Google Patents. (2000).
- Chalyk, B., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Egorov, M., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Pharmaceuticals, 15(10), 1251. [Link]
- Hameed, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]
- Singh, A., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Kaur, R., et al. (2023). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. PubMed. [Link]
- Procter, D. J., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
- Google Patents. (2005).
- ResearchGate. (2020). Synthesis and Herbicidal Activities of Novel Substituted Acetophenone Oxime Esters of Pyrithiobac.
- Black, D. S., et al. (2013). Synthesis and fungicidal activity of novel pimprinine analogues. Bioorganic & Medicinal Chemistry, 21(11), 3169–3175. [Link]
- Witschel, M., et al. (2021). Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam. Pest Management Science, 77(11), 5037–5047. [Link]
- Pasteris, R. J., et al. (2016). Discovery of oxathiapiprolin, a new oomycete fungicide that targets an oxysterol binding protein. Bioorganic & Medicinal Chemistry, 24(3), 354–361. [Link]
- Yang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Bonmatin, J.-M., et al. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites.
- Frontiers. (2025). Group 15 pre-emergent herbicides differentially affect plant growth, cuticular wax composition, and fatty acid metabolism in blackgrass. Frontiers in Plant Science. [Link]
- Utah State University. (2005). Insecticides: New Classes and Active Ingredients.
- Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1261314. [Link]
Sources
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- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Methylsulfanyl)azetidine in Drug Design
Introduction: The Azetidine Scaffold and the Strategic Introduction of the Methylsulfanyl Group
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[2][3] The strategic functionalization of the azetidine ring at the 3-position allows for the introduction of various pharmacophoric elements and the modulation of the molecule's overall properties.
This guide focuses on the 3-(methylsulfanyl)azetidine scaffold, a building block that combines the advantageous features of the azetidine ring with the unique characteristics of the methylsulfanyl (-SMe) group. The methylsulfanyl group can act as a bioisostere for other functionalities, influence lipophilicity and metabolic stability, and provide a handle for further chemical modification. These application notes will provide an in-depth look at the synthesis, properties, and potential applications of this scaffold, along with detailed protocols for its preparation and incorporation into drug-like molecules.
Strategic Rationale for Incorporating this compound
The decision to incorporate a this compound moiety into a drug candidate is driven by several key considerations in lead optimization:
-
Metabolic Stability: The azetidine ring itself is known to be more metabolically stable than larger, more flexible cyclic amines.[2] The introduction of a methylsulfanyl group can further influence metabolic pathways, potentially blocking sites of oxidation.
-
Physicochemical Properties: The sulfur atom can engage in specific interactions with biological targets, such as hydrogen bonding and van der Waals forces. The methyl group provides a degree of lipophilicity that can be crucial for membrane permeability and oral absorption.
-
Bioisosteric Replacement: The methylsulfanyl group can serve as a bioisostere for other common functional groups, such as a methoxy or an ethyl group. This allows for the exploration of structure-activity relationships (SAR) while maintaining a similar steric profile.
-
Synthetic Handle: The sulfide can be oxidized to the corresponding sulfoxide or sulfone, providing analogues with different electronic and solubility properties. This offers a straightforward strategy for generating structural diversity and fine-tuning the pharmacokinetic profile of a lead compound.
Synthesis of the this compound Scaffold
The synthesis of this compound typically starts from a readily available N-protected 3-azetidinone. The following protocols outline a robust and adaptable synthetic sequence.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes the reduction of N-Boc-3-azetidinone to the corresponding alcohol, a key intermediate for the introduction of the methylsulfanyl group.
Materials:
-
N-Boc-3-azetidinone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-azetidinone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine as a white solid or oil.
Protocol 2: Iron-Catalyzed Synthesis of N-Boc-3-(methylsulfanyl)azetidine
This protocol is adapted from a method for the synthesis of 3-aryl-3-sulfanyl azetidines and is a promising route for the preparation of the title compound.[4][5] It relies on the in situ formation of an azetidinyl cation, which is then trapped by the thiol.
Materials:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (1.5 eq)
-
Iron(III) chloride (FeCl₃) (10 mol%)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine in anhydrous toluene, add iron(III) chloride.
-
Add sodium thiomethoxide to the mixture.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC. The reaction may require several hours for completion.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(methylsulfanyl)azetidine.
Application in Drug Discovery: A Case Study with a Methylsulfonyl Analog
While direct examples of drug candidates containing the this compound scaffold are not prevalent in publicly available literature, a closely related analog, a 1-(3-methylsulfonylazetidin-3-yl) moiety, has been described in the patent literature for compounds with potential therapeutic activity.[6] The sulfonyl group is readily accessible from the corresponding sulfide via oxidation.
Protocol 3: Oxidation to N-Boc-3-(methylsulfonyl)azetidine
This protocol describes the oxidation of the sulfide to the corresponding sulfone, which can significantly alter the compound's polarity and hydrogen bonding capabilities.
Materials:
-
N-Boc-3-(methylsulfanyl)azetidine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(methylsulfanyl)azetidine in dichloromethane and cool to 0 °C.
-
Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction by washing with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield N-Boc-3-(methylsulfonyl)azetidine.
Incorporating the Scaffold into a Lead Molecule
The N-Boc protected this compound is a versatile building block. The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then be functionalized in a variety of ways.
Protocol 4: N-Deprotection and Functionalization
Materials:
-
N-Boc-3-(methylsulfanyl)azetidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
An appropriate electrophile (e.g., acyl chloride, sulfonyl chloride, alkyl halide)
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
Procedure (Deprotection):
-
Dissolve N-Boc-3-(methylsulfanyl)azetidine in dichloromethane.
-
Add an excess of trifluoroacetic acid or 4M HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt can often be used directly in the next step.
Procedure (Functionalization - Example: Amide Coupling):
-
Dissolve the crude azetidine salt in a suitable solvent such as dichloromethane or DMF.
-
Add a base (e.g., triethylamine, 2-3 eq) to neutralize the salt.
-
Add the desired acyl chloride (1.0-1.2 eq).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.
-
Purify the final product by chromatography or recrystallization.
Data Presentation and Visualization
Table 1: Physicochemical Properties of Azetidine Scaffolds
| Scaffold | cLogP (Calculated) | Polar Surface Area (Ų) |
| N-Boc-azetidin-3-ol | 0.8 | 49.8 |
| N-Boc-3-(methylsulfanyl)azetidine | 1.9 | 41.5 |
| N-Boc-3-(methylsulfonyl)azetidine | 1.1 | 84.1 |
Note: cLogP and PSA values are estimates and can vary depending on the calculation method.
Diagrams
Synthetic Workflow
Caption: Synthetic workflow for the preparation and functionalization of the this compound scaffold.
Oxidation Pathway
Caption: Oxidation states of the 3-thioazetidine scaffold.
Conclusion and Future Outlook
The this compound scaffold represents a valuable, yet perhaps underutilized, building block in drug discovery. Its synthesis is achievable through adaptations of existing methodologies, and its unique combination of a strained ring system with a versatile sulfur-containing functional group offers medicinal chemists a powerful tool for lead optimization. The ability to fine-tune properties through oxidation to the sulfoxide and sulfone further enhances its utility. As the demand for novel, three-dimensional scaffolds with favorable drug-like properties continues to grow, the this compound moiety is poised to become an increasingly important component in the design of next-generation therapeutics.
References
- Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]
- Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Dandepally, S. R., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(9), 1591–1609. [Link]
- Gleave, R. J., et al. (2009). Novel product, method and intermediates for the preparation of azetidine derivatives.
- Singh, G. S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- Various Authors. (n.d.). Examples of biologically active drug leads containing azetidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EA011408B1 - Novel product, method and intermediates for the preparation of azetidine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylsulfanyl)azetidine
Welcome to the technical support guide for the synthesis of 3-(Methylsulfanyl)azetidine. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic routes and troubleshoot common experimental challenges. The inherent ring strain of the azetidine core makes its synthesis a nuanced process, where minor variations in reaction conditions can significantly impact yield and purity.[1][2] This guide provides in-depth, experience-driven answers to frequently encountered issues.
Overview of the Primary Synthetic Pathway
A robust and commonly employed pathway to this compound proceeds from 1-benzhydrylazetidin-3-ol. This multi-step synthesis involves protection of the nitrogen, activation of the hydroxyl group, nucleophilic substitution with a sulfur source, and final deprotection. Each step presents unique challenges that can contribute to overall yield loss.
Caption: A common synthetic route from a protected azetidin-3-ol.
Frequently Asked Questions & Troubleshooting
Q1: My yield for the mesylation of 1-benzhydrylazetidin-3-ol is consistently low (<70%). What are the likely causes and solutions?
Answer: This is a critical activation step. Low yields are typically due to incomplete reactions, side-product formation, or product degradation during workup.
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Causality: The key is to achieve complete conversion of the alcohol to the mesylate without promoting side reactions. The primary competing pathway is an elimination reaction, facilitated by an overly strong or sterically unhindered base, leading to the formation of 1-benzhydryl-azet-2-ene. Additionally, the mesylate product can be labile, especially in the presence of water during workup.
-
Troubleshooting & Optimization:
-
Choice of Base: Triethylamine (TEA) is commonly used, but if elimination is suspected, switch to a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA). DIPEA is less likely to act as a nucleophile or a base for elimination.
-
Temperature Control: The reaction is exothermic. Maintain strict temperature control, typically at 0 °C or even -10 °C during the addition of methanesulfonyl chloride (MsCl). Allowing the temperature to rise significantly increases the rate of elimination.
-
Stoichiometry: Use a slight excess of MsCl (1.1-1.2 equivalents) to drive the reaction to completion. Ensure the base is present in sufficient excess (1.5-2.0 equivalents) to neutralize the HCl generated.
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Anhydrous Conditions: Moisture will consume the MsCl and can hydrolyze the product. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).
-
Workup: Perform a cold aqueous workup. Quench the reaction with cold water or saturated NaHCO₃ solution and extract promptly into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. Avoid prolonged exposure to aqueous conditions.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Base | Triethylamine (TEA) | DIPEA | Reduces competing elimination side reaction. |
| Temperature | 0 °C to RT | -10 °C to 0 °C | Minimizes exothermic side reactions. |
| Solvent | Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) | Prevents hydrolysis of reagent and product. |
| Workup | Room temp. water | Ice-cold sat. NaHCO₃ | Minimizes hydrolysis of the labile mesylate. |
Q2: The nucleophilic substitution step with sodium thiomethoxide (NaSMe) is messy, giving multiple spots on TLC and a low yield of the desired product. How can I improve this SN2 reaction?
Answer: This is the core bond-forming reaction to install the methylsulfanyl group. Its success hinges on promoting the desired SN2 pathway while suppressing the E2 elimination pathway. The azetidine ring strain makes the system particularly sensitive to reaction conditions.[3]
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Causality: The mesylate is an excellent leaving group. When reacted with a strong base and nucleophile like NaSMe, a competition between SN2 (substitution) and E2 (elimination) is established. A poor choice of solvent or elevated temperature can favor elimination, leading to 1-benzhydryl-azet-2-ene. The quality of the NaSMe is also critical; partially oxidized reagent (containing disulfides) can lead to side products.
Caption: Troubleshooting workflow for the SN2 substitution step.
-
Troubleshooting & Optimization:
-
Solvent Choice: The solvent must favor the SN2 pathway. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the sodium cation, leaving a "naked," highly reactive thiomethoxide anion, and they do not participate in solvolysis.[3] Avoid protic solvents like methanol, which can lead to solvolysis products.
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Temperature: While some heat may be needed to drive the reaction, start at room temperature or even 0 °C and monitor by TLC/LCMS. Only warm the reaction (e.g., to 40-50 °C) if the conversion is sluggish. High temperatures strongly favor elimination.
-
Reagent Quality: Use freshly opened or prepared sodium thiomethoxide. The solid is hygroscopic and can degrade. A solution of NaSMe in methanol is often used, but care must be taken to minimize the amount of methanol introduced if possible, or use a solvent like DMF.
-
Degassing: To prevent oxidation of the thiolate to dimethyl disulfide, it can be beneficial to degas the solvent before adding the reagents.
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Q3: I'm having difficulty with the final N-benzhydryl deprotection. Catalytic hydrogenation is slow, and I get significant amounts of starting material back or catalyst poisoning.
Answer: The deprotection of the N-benzhydryl group is challenging due to the steric bulk and the presence of a sulfur atom, which is a known catalyst poison.
-
Causality: The sulfur atom in the methylsulfanyl group can irreversibly bind to the active sites of palladium catalysts, leading to deactivation or "poisoning." Standard Pd/C catalysts are often ineffective. The N-benzhydryl group is typically removed by hydrogenolysis, which cleaves the C-N bond.
-
Troubleshooting & Optimization:
-
Catalyst Selection: The catalyst of choice for this transformation is often Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C). It is generally more resistant to poisoning by sulfur compounds than standard Pd/C. Use a high catalyst loading (10-20 mol% by weight).
-
Hydrogen Source:
-
H₂ Gas: If using hydrogen gas, ensure the system is properly purged and maintained under positive pressure (e.g., a balloon or a Parr shaker at 40-50 psi).[4]
-
Transfer Hydrogenation: This is often a more practical and efficient method on a lab scale. Use a hydrogen donor like ammonium formate or cyclohexene in a protic solvent like methanol or ethanol.[5] This method can sometimes be more effective in the presence of poisons.
-
-
Acid Additive: The reaction can be accelerated by the addition of a small amount of acid, such as acetic acid or HCl, which protonates the nitrogen and makes the C-N bond more susceptible to cleavage. However, this can also make the final product, an amine, more water-soluble, complicating the workup.
-
Reaction Monitoring: These reactions can be slow. Monitor carefully by LCMS to track the disappearance of the starting material. If the reaction stalls, filtering the mixture through Celite and adding fresh catalyst can sometimes restart the conversion.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol details the synthesis starting from 1-benzhydrylazetidin-3-ol.
Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -10 °C using an acetone/ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise while maintaining the internal temperature below -5 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC (e.g., 50% EtOAc/Hexanes).
-
Quench the reaction by adding ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-benzhydrylazetidin-3-yl mesylate is typically a solid and can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
-
Dissolve the crude mesylate (1.0 eq) from the previous step in anhydrous DMF (approx. 0.2 M) under a nitrogen atmosphere.
-
Add sodium thiomethoxide (NaSMe) (1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by LCMS. If the reaction is slow, it may be gently warmed to 40 °C.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water (to remove DMF) and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: N-Benzhydryl Deprotection via Transfer Hydrogenolysis
-
Dissolve 1-benzhydryl-3-(methylthio)azetidine (1.0 eq) in methanol (approx. 0.1 M).
-
Add ammonium formate (5.0 eq).
-
Carefully add Pd(OH)₂/C (20% wt, ~15 mol%) under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 65 °C) and stir vigorously for 2-6 hours. Monitor by LCMS for the disappearance of starting material and the appearance of the product peak.
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts.
-
To isolate the free base, dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer and concentrate. For higher purity, a distillation or conversion to a salt (e.g., HCl) followed by crystallization may be performed.
Alternative Synthetic Strategies
For researchers facing persistent issues, alternative routes may offer a more efficient path. A noteworthy method involves the direct iron-catalyzed alkylation of thiols with azetidin-3-ols.[6][7][8]
-
FeCl₃-Catalyzed Thiol Alkylation: This method combines an N-Cbz protected azetidin-3-ol with a thiol (in this case, methanethiol or a precursor) in the presence of a catalytic amount of inexpensive iron(III) chloride.[6][8] The reaction proceeds via an azetidine carbocation intermediate and can provide high yields directly, bypassing the need for mesylation.[6] The N-Cbz group is also readily removed via standard hydrogenolysis.
References
- Beaumont, S., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
- Zhang, C., & Zhang, X. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(20), 5399-5402. [Link]
- Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34-47. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
- Alcaide, B., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Letters, 44(45), 8379-8381. [Link]
- Griesbeck, A. G., et al. (1998). Photochemical synthesis of enantiomerically pure azetidin-3-ols. Tetrahedron: Asymmetry, 9(13), 2289-2294. [Link]
- Beaumont, S., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace. [Link]
- Scott, J. D., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Beaumont, S., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]
- Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
- Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 1-40. [Link]
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
- Watson, P. S., et al. (2000). Synthesis of azetidine derivatives.
- Reddy, V. R., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 15(2), 462-465. [Link]
- Anwer, M. K., & Spatola, A. F. (1985). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthesis, 1985(11), 929-932. [Link]
- Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron, 97, 132371. [Link]
- Fekete, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
- Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
- Cernijenko, A., & Helquist, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5958-6003. [Link]
- Al-Zoubi, R. M. (2008). Activation of Alcohols to Nucleophilic Substitution. Nottingham Trent University Thesis. [Link]
- Jiang, S. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
- Kamal, A., et al. (2010). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform, 41(30). [Link]
- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100088. [Link]
Sources
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- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for 3-(Methylsulfanyl)azetidine reactions
Technical Support Center: 3-(Methylsulfanyl)azetidine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and general reactivity of this compound?
This compound is a four-membered saturated heterocycle featuring a secondary amine and a thioether (methylsulfanyl) group at the C3 position. Its reactivity is primarily dictated by two features:
-
The Azetidine Ring: This four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than larger rings like pyrrolidine but generally more stable and easier to handle than highly strained aziridines.[1][2] This strain energy can be harnessed for ring-opening reactions under specific conditions, but the ring is robust enough for a variety of transformations, particularly at the nitrogen atom.[3][4][5]
-
The Secondary Amine: The nitrogen atom is a nucleophilic and basic center, readily undergoing common amine reactions such as N-alkylation, N-acylation, sulfonylation, and reductive amination.[6][7]
-
The Methylsulfanyl Group: The sulfur atom is a soft nucleophile and is susceptible to oxidation to the corresponding sulfoxide and sulfone under various oxidative conditions. This functionality can be a useful handle for further modification or a potential site for unwanted side reactions if not properly managed.
Q2: How should I properly handle and store this compound and its derivatives?
Proper handling and storage are critical for maintaining the integrity of the compound.
-
Handling: Always handle this compound in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10] Avoid inhalation of vapors and contact with skin and eyes.[8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[8] For long-term storage, refrigeration is often recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent slow air oxidation of the sulfide moiety.
Q3: How stable is the azetidine ring under typical synthetic conditions?
The N-unsubstituted azetidine ring is generally stable to basic conditions, chromatographic purification on silica gel, and many reductive conditions. However, its stability can be compromised under certain circumstances:
-
Acidic Conditions: Strong acidic conditions can promote protonation of the ring nitrogen, which can activate the C-N bonds towards nucleophilic attack, leading to ring-opening.[4] An intramolecular ring-opening decomposition has been observed in specific aryl azetidines mediated by acid.[4]
-
Lewis Acids: Strong Lewis acids can coordinate to the nitrogen and catalyze ring-opening reactions.[11]
-
Highly Nucleophilic/Basic Conditions at Elevated Temperatures: While generally stable, prolonged exposure to harsh basic conditions at high temperatures can potentially lead to decomposition pathways.
Protecting the azetidine nitrogen, for example as a carbamate (Boc) or benzyl (Bn) group, can significantly alter its stability and reactivity profile.[12][13]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing insights into their causes and offering robust solutions.
Problem 1: Low yield or reaction failure during N-alkylation or N-acylation.
Question: I am attempting to N-alkylate this compound with an alkyl halide, but I am seeing very low conversion to my desired product. What could be the cause, and how can I improve the yield?
Potential Causes & Solutions:
The success of N-functionalization hinges on a delicate balance of base strength, solvent polarity, and temperature. The moderate nucleophilicity of the azetidine nitrogen combined with potential side reactions can often lead to suboptimal results.
-
Cause A: Inappropriate Base Selection. The chosen base may be too weak to sufficiently deprotonate the azetidine nitrogen or too strong/sterically hindered, leading to side reactions like elimination of the alkyl halide.
-
Solution: Screen a panel of bases. Inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, Acetonitrile) are a good starting point. If these fail, hindered organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) in solvents like Dichloromethane (DCM) or THF can be effective, particularly for acylations.
-
-
Cause B: Unfavorable Solvent Effects. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: For N-alkylations, which are Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred as they accelerate the rate. For acylations, less reactive solvents like DCM or THF are common.
-
-
Cause C: Competing Side Reactions. At elevated temperatures, the starting materials or product might be degrading, or side reactions like quaternization (over-alkylation) of the product may occur.
-
Solution: Begin the reaction at room temperature or even 0 °C and monitor progress by TLC or LC-MS. If the reaction is sluggish, gently warm it, but avoid excessive heat. Use the electrophile as the limiting reagent (e.g., 1.0-1.1 equivalents) to minimize the risk of over-alkylation.
-
| Electrophile | Base (eq.) | Solvent | Temp. (°C) | Typical Outcome |
| Primary Alkyl Bromide | K₂CO₃ (2.0) | Acetonitrile | 60-80 | Good for simple, unhindered alkylations. |
| Activated Alkyl Halide | DIPEA (1.5) | DCM | 0 to RT | Milder conditions suitable for sensitive substrates. |
| Primary Alkyl Tosylate | Cs₂CO₃ (1.5) | DMF | RT to 50 | Higher reactivity, often allowing for lower temperatures. |
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Problem 2: Unwanted oxidation of the methylsulfanyl group to sulfoxide or sulfone.
Question: My reaction is working, but I am observing significant formation of the corresponding sulfoxide and/or sulfone byproducts. How can I prevent this?
Potential Causes & Solutions:
The thioether is sensitive to oxidation, which can occur under surprisingly mild conditions.
-
Cause A: Oxidative Reagents or Byproducts. The reaction may involve reagents that are inherently oxidative or generate oxidative species as byproducts.
-
Solution: Carefully review all reagents in the reaction. For example, some transition metal-catalyzed reactions can be sensitive to air. If oxidation is suspected from a specific reagent, seek an alternative.
-
-
Cause B: Air Oxidation. Prolonged reaction times, especially at elevated temperatures with exposure to air, can cause slow oxidation of the sulfide.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. Use solvents that have been deoxygenated by sparging with an inert gas prior to use.
-
-
Cause C: Peroxides in Solvents. Ethereal solvents like THF or Dioxane can form explosive peroxides upon storage, which are also potent oxidizing agents.
-
Solution: Always use freshly distilled or inhibitor-free, peroxide-free solvents. Test for peroxides before use, especially with older solvent bottles.
-
Caption: Troubleshooting logic for sulfide oxidation.
Problem 3: Product instability leading to ring-opening.
Question: During my reaction workup with aqueous acid, I am losing my product and isolating a linear amine instead. What is happening?
Potential Causes & Solutions:
This is a classic case of azetidine ring-opening, driven by the release of ring strain.[1][2]
-
Cause A: Acid-Catalyzed Ring Opening. As mentioned in the FAQs, strong acids can protonate the azetidine nitrogen, making the ring susceptible to nucleophilic attack by water, counter-ions, or other nucleophiles present in the mixture.[4]
-
Solution: Avoid strong acidic workups. If an acid wash is necessary to remove basic impurities, use a milder, dilute acid like 1M citric acid or saturated ammonium chloride (NH₄Cl) and minimize contact time. Whenever possible, perform the extraction quickly and at low temperatures (e.g., with an ice bath).
-
-
Cause B: In situ Generation of Acid. Some reactions can generate acidic byproducts that catalyze decomposition over the course of the reaction itself.
-
Solution: If an acidic byproduct is unavoidable (e.g., HCl from an acyl chloride), include an acid scavenger in the reaction mixture, such as an excess of a tertiary amine base (e.g., TEA, DIPEA) or a non-nucleophilic base like proton sponge.
-
Caption: Desired N-alkylation vs. acid-mediated ring-opening.
References
- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
- ResearchGate.Methods for the synthesis of azetidines. [Link]
- Pfeiffer, J. R., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Petrova, O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- ResearchGate.Regioselective ring opening reactions of azetidines. [Link]
- Liu, H. (1999).
- Del Frari, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal.Azetidine synthesis. [Link]
- Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
- Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal.Protective Groups. [Link]
- ResearchGate.
- Frankowski, K. J., et al. (2011).
- Chemos GmbH & Co.KG.
- CNKI.Synthesis of Azetidines. [Link]
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- ResearchGate.Stability of different azetidine esters. [Link]
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
- Mykhailiuk, P. K. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
- Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
- Faust, J., et al. (2022).
- ResearchG
- PubChem.this compound-3-carboxylic acid hydrochloride. [Link]
- Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
- PubChem.Ethyl 3-(methylsulfanyl)
- ResearchGate.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Protective Groups [organic-chemistry.org]
- 13. biosynth.com [biosynth.com]
Technical Support Center: Optimization of Reaction Parameters for 3-(Methylsulfanyl)azetidine
Welcome to the comprehensive technical support guide for the synthesis and optimization of 3-(Methylsulfanyl)azetidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of synthesizing this valuable building block. The strained nature of the azetidine ring, coupled with the reactivity of sulfur-containing reagents, presents unique challenges. This guide provides in-depth, field-proven insights to help you achieve optimal results.
Synthetic Strategy: A Reliable Path to this compound
While several synthetic avenues to functionalized azetidines exist, we will focus on a robust and reproducible three-step sequence starting from commercially available N-Boc-azetidin-3-one. This pathway offers clear checkpoints for characterization and troubleshooting.
The recommended synthetic pathway involves:
-
Reduction of the ketone to the corresponding alcohol.
-
Activation of the alcohol as a good leaving group (mesylate).
-
Nucleophilic substitution with a methylthiolate source.
-
Deprotection of the Boc group to yield the final product.
This approach is favored over a direct iron-catalyzed reaction with methanethiol due to the volatility and odor of methanethiol, making the use of a salt like sodium thiomethoxide more practical and controllable in a standard laboratory setting.
Detailed Experimental Protocols
Herein, we provide step-by-step methodologies for the synthesis of this compound hydrochloride.
Protocol 1: Synthesis of N-Boc-3-(methylsulfanyl)azetidine
Step 1: Reduction of N-Boc-azetidin-3-one to N-Boc-azetidin-3-ol
-
Reaction: To a solution of N-Boc-azetidin-3-one (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Stirring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-azetidin-3-ol, which can often be used in the next step without further purification.
Step 2: Mesylation of N-Boc-azetidin-3-ol
-
Reaction: Dissolve N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stirring: Stir the reaction at 0 °C for 2-4 hours.
-
Monitoring: Monitor the formation of the mesylate by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-3-(mesyloxy)azetidine should be used immediately in the next step as it can be unstable.
Step 3: Nucleophilic Substitution with Sodium Thiomethoxide
-
Reaction: Dissolve the crude N-Boc-3-(mesyloxy)azetidine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M). Add sodium thiomethoxide (NaSMe, 1.5 eq) and stir the mixture at room temperature.
-
Stirring: Stir for 12-18 hours at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate and formation of the product.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(methylsulfanyl)azetidine.
Protocol 2: Deprotection of N-Boc-3-(methylsulfanyl)azetidine
-
Reaction: Dissolve N-Boc-3-(methylsulfanyl)azetidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq of HCl).
-
Stirring: Stir the solution at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford this compound hydrochloride as a solid.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the synthesis.
dot
Caption: Recommended synthetic route for this compound.
References
- Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
- Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2649. [Link]
- Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48825-48866. [Link]
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1257357. [Link]
- Reddy, L. H., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 636-639. [Link]
Technical Support Center: Purification of 3-(Methylsulfanyl)azetidine
Welcome to the technical support center for the purification of 3-(Methylsulfanyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this compound. The inherent ring strain and reactive functional groups of azetidine derivatives can present unique purification hurdles.[1][2] This resource provides in-depth, experience-based solutions to common problems, ensuring the integrity and purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield and Product Degradation During Silica Gel Chromatography
Symptoms:
-
Low overall yield after column chromatography.
-
Streaking of the product spot on the TLC plate.[3]
-
Appearance of new, more polar spots on TLC or LC-MS analysis after the column.
-
Mass spectrometry data indicating the presence of ring-opened byproducts.[3]
Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds like this compound.[3] The Lewis acidic sites on the silica surface can catalyze the protonation of the azetidine nitrogen, leading to ring-opening reactions, especially with prolonged exposure during chromatography.[3][4] The basicity of the azetidine nitrogen is a key factor in its stability under acidic conditions.[4]
Solutions:
-
Neutralize the Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your chosen eluent system. Add 0.1-1% of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Gently stir the slurry for 15-20 minutes before packing the column.
-
Rationale: The amine base neutralizes the acidic sites on the silica gel, minimizing acid-catalyzed degradation of the azetidine ring.[3]
-
-
Use an Alternative Stationary Phase:
-
Recommendation: Consider using neutral or basic alumina as the stationary phase. Alumina is generally less acidic than silica and can be a better choice for purifying basic compounds.
-
Consideration: Alumina can sometimes have stronger adsorption properties, so a more polar eluent system may be required.
-
-
Minimize Contact Time:
Issue 2: Difficulty Removing Polar, Water-Soluble Impurities
Symptoms:
-
Persistent polar impurities observed by TLC or NMR, even after extraction.
-
The product appears as an oil or gum, resisting crystallization.
-
Poor separation from starting materials or reagents like salts.
Root Cause Analysis: The synthesis of this compound can generate polar byproducts or leave behind unreacted water-soluble reagents. The basic nitrogen of the azetidine can also form salts, which complicates extraction procedures.
Solutions:
-
Aqueous Workup Optimization:
-
Mild Acidic Wash: If an acidic wash is necessary to remove basic impurities, use a milder acid such as a saturated ammonium chloride solution instead of strong acids like 1N HCl.[3] Perform the extraction quickly and at low temperatures to minimize contact time.[3]
-
Biphasic System: When performing an acidic wash, ensure rapid and efficient separation of the aqueous and organic layers.
-
-
Salt Formation and Recrystallization:
-
Protocol: If the compound is resistant to crystallization as a free base, consider forming a salt. Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like HCl in ether or oxalic acid in ethanol dropwise until precipitation is complete.
-
Rationale: Salts of amines often have well-defined crystal lattices and are less soluble in organic solvents, facilitating purification by recrystallization.[7] This can be an effective way to isolate the product from non-basic impurities.[8]
-
Solvent Selection: Choose a recrystallization solvent where the salt has high solubility at elevated temperatures and low solubility at room temperature or below.[9]
-
Issue 3: Product Volatility and Loss During Solvent Removal
Symptoms:
-
Significant loss of product mass after concentration under reduced pressure (rotoevaporation).
-
Difficulty obtaining an accurate final weight.
Root Cause Analysis: Low molecular weight azetidines can be volatile. High vacuum or excessive heat during solvent removal can lead to the loss of the product through evaporation along with the solvent.
Solutions:
-
Controlled Solvent Removal:
-
Temperature: Avoid excessive heating of the flask on the rotary evaporator. For volatile solvents like dichloromethane or diethyl ether, a water bath at room temperature is often sufficient.
-
Vacuum: Use a moderate vacuum instead of a high vacuum. If necessary, carefully monitor the process and stop as soon as the bulk of the solvent has evaporated.
-
-
Lyophilization (Freeze-Drying):
-
Applicability: If the product is in an aqueous or other suitable solvent system (e.g., dioxane), lyophilization can be a gentle method for solvent removal that avoids heat and high vacuum, minimizing the loss of volatile compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound? A1: Due to its potential for degradation and volatility, this compound should be stored as a salt (e.g., hydrochloride) if possible, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C is recommended for long-term storage). If stored as a free base, ensure the container is well-sealed to prevent exposure to atmospheric moisture and carbon dioxide.
Q2: Can I use distillation to purify this compound? A2: Yes, vacuum distillation can be a viable purification method, particularly for larger quantities.[10][11] However, it is crucial to determine the boiling point of the compound at a specific pressure to avoid thermal decomposition. The presence of the methylsulfanyl group may increase its boiling point compared to unsubstituted azetidine. A short-path distillation apparatus is recommended to minimize product loss.
Q3: My NMR spectrum shows broad peaks for the azetidine protons. What could be the cause? A3: Broad peaks in the NMR spectrum of azetidines can be due to several factors:
-
Proton Exchange: If there is residual acid or water, proton exchange with the azetidine nitrogen can broaden the signals of adjacent protons.
-
Conformational Dynamics: The azetidine ring can undergo ring-puckering, and if this process is on the NMR timescale, it can lead to peak broadening.
-
Aggregation: The compound may be forming aggregates in the NMR solvent. Try acquiring the spectrum at a different concentration or in a different solvent.
Q4: Are there any specific safety precautions I should take when handling this compound? A4: Like many small-ring heterocycles and organosulfur compounds, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid inhalation and skin contact. Review the material safety data sheet (MSDS) for specific handling and disposal information.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: A decision tree for selecting the appropriate purification method.
Data Summary
| Purification Method | Advantages | Disadvantages | Best For |
| Neutralized Silica Gel Chromatography | Good for removing a wide range of impurities. | Risk of some degradation, requires base additive. | Small to medium scale purification with closely related impurities. |
| Alumina Chromatography | Good for basic compounds, less acidic than silica. | Can have strong adsorption, may require more polar eluents. | Purification of base-sensitive compounds. |
| Vacuum Distillation | Excellent for removing non-volatile impurities, scalable. | Requires thermal stability, potential for product loss if volatile. | Large-scale purification of thermally stable, liquid products.[10] |
| Recrystallization (as salt) | Can provide very high purity, removes non-basic impurities. | Requires the product to be a solid or form a crystalline salt. | Final purification step to obtain a highly pure, solid product.[8][9] |
References
- Smith, A. B., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
- Wadsworth, D. H., & Simmons, H. E. (1973). Azetidine. Organic Syntheses, 53, 12. [Link]
- Brann, A. M., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(8), 1427-1443. [Link]
- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives. WO2000063168A1.
- Petrova, O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Wishka, D. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26569-26575. [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 741-748. [Link]
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248065. [Link]
- Carreira, E. M., et al. (2019). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Angewandte Chemie International Edition, 58(40), 14178-14182. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Ohta, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2128-2138. [Link]
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
- Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
- De Kimpe, N., et al. (1994). Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides. Synthesis, 1994(12), 1255-1258. [Link]
- Svatunek, D., & Kappe, C. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2860. [Link]
- Svatunek, D., & Kappe, C. O. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2860. [Link]
- Denton, J. R., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
- Smith, A. B., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Al-Amiery, A. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Egyptian Journal of Chemistry, 63(10), 3737-3745. [Link]
- Brann, A. M., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 6(8), 1427-43. [Link]
- Petrova, O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(3), 1091. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. jmchemsci.com [jmchemsci.com]
- 9. mt.com [mt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
Technical Support Center: 3-(Methylsulfanyl)azetidine & Derivatives
A Guide for Researchers on Navigating Stability Challenges
Welcome to the technical support center for 3-(methylsulfanyl)azetidine and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome the unique stability challenges associated with these valuable research compounds. The inherent ring strain of the azetidine core, combined with the reactivity of the methylsulfanyl (thioether) group, creates a molecule susceptible to specific degradation pathways.[1]
This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments. We will explore the "why" behind these stability issues and provide validated protocols to help you ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Handling
Question 1: I just received my vial of this compound. What are the absolute critical storage requirements?
Answer: Proper storage from the moment of receipt is the single most important factor in preventing degradation. Azetidines are sensitive to temperature, moisture, and air.[2]
-
Temperature: Store the compound at 2-8°C.[3] For long-term storage, some derivatives, particularly salts, may recommend temperatures as low as -10°C.[4] Never store it at room temperature for extended periods.
-
Atmosphere: The container should be tightly sealed to protect it from air and moisture.[2][5] The thioether group is susceptible to oxidation, so for maximum stability, consider storing the compound under an inert atmosphere like argon or nitrogen.
-
Handling: When you need to use the compound, allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which could introduce water and promote hydrolysis.[6]
| Parameter | Recommendation for this compound | Rationale |
| Temperature | 2–8°C for short-to-medium term.[3] | Slows down degradation kinetics. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Ar, N₂). | Prevents oxidation of the thioether and hydrolysis from ambient moisture.[2] |
| Light | Store in an amber vial or in the dark. | Protects against potential photolytic degradation.[6] |
| Form | Hydrochloride salts are often more stable than the free base. | Salts are typically more crystalline, less hygroscopic, and have a lower tendency to react. |
Question 2: My this compound derivative, which was a white powder, now has a yellowish tint. Is it still usable?
Answer: A color change is a visual indicator of potential degradation and should be taken seriously.[7] While a slight tint doesn't automatically mean the compound is unusable, it strongly suggests that its purity has been compromised.
The yellowing could be due to the formation of oxidized species (sulfoxides) or other chromophoric degradation products. Before using this material in a critical experiment, you must verify its purity. It is highly recommended to run a purity check using a technique like HPLC or qNMR.
Section 2: Reaction and Solution Stability
Question 3: My reaction yield is significantly lower than expected. I suspect my azetidine starting material is degrading in the reaction mixture. What are the likely causes?
Answer: This is a common issue. The stability of these compounds in solution is highly dependent on the reaction conditions, particularly pH, solvent, and temperature.[8] There are two primary degradation pathways to consider for the this compound core.
-
Acid-Mediated Ring Opening: The strained four-membered ring of azetidine is susceptible to opening under acidic conditions.[9] The reaction can be initiated by the formation of a reactive azetidinium ion, which is then attacked by nucleophiles present in the mixture (including the solvent).[10][11]
-
Oxidation of the Thioether: The methylsulfanyl group (-SCH₃) is easily oxidized to a sulfoxide (-SOCH₃) and further to a sulfone (-SO₂CH₃). This is a common metabolic pathway but can also occur chemically with mild oxidizing agents or even atmospheric oxygen over time, especially when catalyzed by trace metals.
Below is a diagram illustrating these potential degradation pathways.
Caption: Key degradation pathways for the this compound core.
Troubleshooting Steps:
-
pH Control: If your reaction can tolerate it, maintain a neutral or slightly basic pH to minimize acid-catalyzed ring opening. The use of non-nucleophilic bases can be beneficial.
-
Solvent Choice: Use high-purity, anhydrous solvents to prevent hydrolysis.
-
Atmosphere: Run your reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thioether group.
-
Temperature: Avoid excessive heat, as it accelerates all degradation pathways.[6]
Question 4: I'm performing a reaction in an aqueous buffer and see multiple new peaks on my LC-MS. What's happening?
Answer: Aqueous buffers present a significant challenge. The combination of water and potentially acidic or basic pH can accelerate degradation.[12] The new peaks are likely a combination of oxidized and hydrolyzed products.
The workflow below outlines a systematic approach to troubleshooting these issues.
Caption: Troubleshooting workflow for stability issues in experiments.
Section 3: Analytical Protocols
Question 5: How can I set up a reliable analytical method to monitor the stability of my compound?
Answer: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[13] This method should be able to separate the parent compound from its potential degradation products.
This protocol provides a starting point for assessing the purity of this compound derivatives. It may require optimization for your specific molecule.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).[14]
-
-
Column:
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or as determined by UV scan of the parent compound.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO, Acetonitrile) at 1 mg/mL.
-
Dilute to a final concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile:Water.
-
Trustworthiness Check: A good stability-indicating method will show baseline separation between the main peak and any degradation products generated during a forced degradation study.
To understand how your specific derivative behaves, a forced degradation (stress testing) study is invaluable.[10][11] This involves subjecting the compound to harsh conditions to intentionally generate degradation products, which can then be used as markers in your stability studies.
-
Prepare Solutions: Create four separate solutions of your compound at ~0.5 mg/mL in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to one solution.
-
Base Hydrolysis: Add 1N NaOH to a second solution.
-
Oxidation: Add 3% H₂O₂ to a third solution.
-
Thermal Stress: Heat the fourth solution at 60°C.
-
-
Incubate and Analyze:
-
Incubate all solutions for 24 hours.
-
At time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, dilute, and analyze using the HPLC method from Protocol 1.
-
-
Evaluation:
-
Look for the appearance of new peaks and a decrease in the area of the parent peak. An MS detector is extremely useful here for getting mass information on the new peaks to help identify them as sulfoxides (M+16), sulfones (M+32), or hydrolyzed products.[14]
-
By understanding the specific vulnerabilities of your this compound derivative, you can proactively design your experiments and storage conditions to ensure the highest quality data.
References
- Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
- Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Chemos GmbH & Co.KG. (n.d.).
- St-Denis, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1731–1736. [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.).
- Pharmaguideline. (2025).
- Reed, C. D. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
- Gámez-Montaño, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Seshadri, R. K., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(7), 617–623. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. アゼチジン 98 C3H7N [sigmaaldrich.com]
- 4. This compound-3-carboxylic acid hydrochloride | 2624139-76-8 [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. qbdgroup.com [qbdgroup.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Stability and Handling of 3-(Methylsulfanyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-(Methylsulfanyl)azetidine. As a valued building block in medicinal chemistry and drug discovery, understanding the stability and proper handling of this reagent is paramount to ensure the integrity of your experimental results. This guide, structured in a question-and-answer format, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the decomposition of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound, providing explanations for the underlying chemistry and actionable solutions.
Question 1: I'm observing unexpected byproducts in my reaction mixture. What are the likely decomposition pathways for this compound?
Answer:
This compound possesses two primary reactive sites prone to degradation: the strained azetidine ring and the nucleophilic thioether moiety. Decomposition typically proceeds via one of two major pathways:
-
Azetidine Ring-Opening: The four-membered azetidine ring is inherently strained and susceptible to cleavage. This is most commonly observed under acidic conditions, where protonation of the azetidine nitrogen activates the ring for nucleophilic attack.[1] This can lead to a variety of ring-opened products, depending on the nucleophiles present in the reaction mixture (e.g., solvents, reagents, or even another molecule of the azetidine itself). Intramolecular ring-opening is also a possibility if a suitable nucleophilic group is present on a substituent.[1]
-
Thioether Oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation. Common laboratory oxidants, and even atmospheric oxygen over prolonged periods, can oxidize the thioether to the corresponding sulfoxide and subsequently to the sulfone. These oxidized impurities may have different reactivity and chromatographic behavior, complicating your reaction outcome and purification.
Question 2: My reaction is performed under acidic conditions, and I'm seeing significant loss of my starting material. How can I mitigate this?
Answer:
Acid-mediated decomposition is a known issue for azetidines.[1] The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen. To minimize this, consider the following strategies:
-
Choice of Acid: If possible, use a milder acid or a buffered system to maintain a less aggressive pH.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Protecting Groups: If the azetidine nitrogen is a secondary amine, consider protecting it with a suitable group that can be removed later. This can modulate the basicity of the nitrogen and its susceptibility to protonation.
Question 3: I suspect my sample of this compound has degraded upon storage. How can I confirm this?
Answer:
The most effective way to assess the purity and detect degradation of your this compound sample is through analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect impurities. The appearance of new signals, particularly in the regions where sulfoxide or ring-opened products might appear, can indicate degradation. Comparing the integration of the characteristic peaks of this compound to those of the impurities can provide a quantitative measure of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive for detecting and identifying degradation products. A fresh sample should ideally show a single major peak in the chromatogram with the expected mass-to-charge ratio (m/z). The presence of additional peaks, especially those corresponding to the masses of the sulfoxide (+16 amu) or sulfone (+32 amu), is a strong indication of oxidative degradation. Ring-opened products will also have distinct retention times and mass spectra.
A recommended approach is to run a quick ¹H NMR or LC-MS on the sample before use, especially if it has been stored for an extended period or if you are observing unexpected reaction outcomes.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C to -10°C for long-term storage. For short-term storage (a few days to a week), refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q2: How should I handle this compound in the laboratory?
A: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As it is a liquid, care should be taken to avoid inhalation of vapors and contact with skin and eyes.
Q3: Can I store this compound in solution?
A: It is generally recommended to prepare solutions of this compound fresh for each use. If you need to store a solution, use an anhydrous, aprotic solvent and store it under an inert atmosphere at -20°C for a short period (no more than a few days). Be aware that the stability in solution can be solvent-dependent.
Q4: Is this compound compatible with all common solvents?
A: While soluble in many common organic solvents, be cautious with protic solvents (e.g., methanol, ethanol) and acidic solvents, as they can facilitate ring-opening decomposition. Aprotic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are generally good choices for reactions.
Q5: What are the visual signs of decomposition?
A: While a change in color (e.g., from colorless to yellow or brown) can be an indicator of degradation, the absence of a color change does not guarantee purity. Analytical confirmation is always recommended.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for this compound.
-
Look for the appearance of new signals. For example, the methyl group of the sulfoxide will appear at a different chemical shift than the methylsulfanyl group.
-
Integrate the peaks of the starting material and any identified impurities to determine the relative purity.
-
Protocol 2: Monitoring Decomposition by LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
LC Method:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a good starting point.
-
Detection: UV detection (e.g., at 210 nm) and mass spectrometry (in positive ion mode).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and its m/z.
-
Search for peaks with m/z values corresponding to potential degradation products (e.g., +16 for sulfoxide, +32 for sulfone).
-
The peak area percentages can be used to estimate the purity of the sample.
-
Visualizing Decomposition Pathways
The following diagrams illustrate the primary decomposition pathways of this compound.
Caption: Primary decomposition pathways of this compound.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -10°C (long-term) | Minimizes both oxidative and ring-opening decomposition. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thioether group. |
| Handling | In a fume hood with appropriate PPE | Standard practice for handling chemical reagents. |
| Solvent Choice | Aprotic, non-acidic solvents | Avoids acid-catalyzed ring-opening. |
| Purity Analysis | ¹H NMR, LC-MS | Reliable methods to detect and quantify degradation products. |
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
- Oxidizing Agents. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Purification of 3-(Methylsulfanyl)azetidine
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with 3-(methylsulfanyl)azetidine. It addresses common challenges and questions related to the purification of this compound, offering troubleshooting advice and detailed protocols to ensure the highest purity for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, several common impurities are frequently encountered:
-
Oxidized Species: The thioether moiety is susceptible to oxidation, leading to the formation of 3-(methylsulfinyl)azetidine (the sulfoxide) and 3-(methylsulfonyl)azetidine (the sulfone).[1][2][3][4][5] These are often the most prevalent process-related impurities.
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis can carry through to the final product.
-
Ring-Opened Byproducts: The strained four-membered azetidine ring can be susceptible to nucleophilic ring-opening, especially under acidic conditions or in the presence of strong nucleophiles, leading to various functionalized propane derivatives.[6][7][8][9][10][11]
-
Solvent Adducts: Residual solvents used during the synthesis or workup can form adducts with the product.
Q2: What is the best general-purpose purification method for small-scale (mg to g) synthesis of this compound?
A2: For small to medium-scale purifications, flash column chromatography is typically the most effective and versatile method.[12][13][14][15][16] It allows for the efficient separation of this compound from both more polar impurities (like the sulfoxide and sulfone) and less polar byproducts. A silica gel stationary phase is commonly used, with a gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).[14][15]
Q3: For large-scale (g to kg) production, what purification strategy is recommended?
A3: On a larger scale, vacuum distillation becomes a more practical and economical choice, provided the compound is thermally stable.[12][17][18] This method is particularly effective for removing non-volatile impurities. For achieving very high purity, crystallization of a salt form (e.g., hydrochloride or tartrate) is a highly effective technique.[12] This process can significantly enhance purity by selectively crystallizing the desired salt, leaving impurities behind in the mother liquor.
Q4: How can I minimize the formation of oxidized impurities during my synthesis and workup?
A4: To minimize oxidation of the sulfide, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during reactions and solvent removal steps. Degassing solvents prior to use can also be beneficial. Avoid prolonged exposure to air and consider using antioxidants if compatible with your reaction conditions.
Troubleshooting Guide
Issue 1: My NMR spectrum shows unexpected peaks after purification.
-
Question: I've purified my this compound by column chromatography, but the ¹H NMR still shows extra signals. What could they be?
-
Answer & Troubleshooting Steps:
-
Identify the Impurity Type:
-
Oxidized Impurities: Look for downfield shifts in the protons adjacent to the sulfur atom. The CH₂ protons of the azetidine ring and the S-methyl protons will be deshielded in the sulfoxide and even more so in the sulfone.
-
Residual Solvents: Check for characteristic solvent peaks (e.g., ethyl acetate, dichloromethane, hexane).
-
Ring-Opened Products: These can be complex. Look for the disappearance of the characteristic azetidine ring proton signals and the appearance of new signals corresponding to a linear amine.
-
-
Analytical Confirmation:
-
Re-purification Strategy:
-
If oxidized impurities are present, you may need to optimize your chromatography conditions. A shallower gradient or a different solvent system might improve separation.
-
For residual solvents, co-evaporation with a higher boiling point solvent or drying under high vacuum for an extended period can be effective.
-
-
Issue 2: The purity of my product is consistently low, even after multiple purification attempts.
-
Question: I'm struggling to achieve >95% purity. What could be the underlying issue?
-
Answer & Troubleshooting Steps:
-
Re-evaluate the Synthetic Route: The issue might stem from the synthesis itself, generating impurities that are difficult to separate. Consider if any side reactions are occurring.
-
Stability Issues: this compound can be unstable under certain conditions. Acidic or basic conditions during workup or purification can lead to degradation.[11] Ensure all workup steps are performed under neutral or mildly basic conditions where possible. The stability of azetidines is known to be pH-dependent.[11]
-
Alternative Purification Techniques: If chromatography is not providing adequate separation, consider:
-
Crystallization: As mentioned in the FAQ, converting the free base to a salt and recrystallizing can be a very effective method for removing stubborn impurities.[12][21][22]
-
Preparative HPLC: For high-purity small-scale samples, preparative HPLC can offer superior resolution compared to flash chromatography.
-
-
Issue 3: I am observing product loss during purification.
-
Question: My yield drops significantly after purification. How can I mitigate this?
-
Answer & Troubleshooting Steps:
-
Volatility: this compound is a relatively small molecule and can be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
-
Adsorption on Silica Gel: Azetidines, being basic, can sometimes irreversibly adsorb to acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Optimize Chromatography: A broad product peak during column chromatography can lead to mixed fractions and lower isolated yields. Sharpen the peaks by using a smaller column, optimizing the solvent system, or using a higher quality silica gel.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is suitable for purifying gram-scale quantities of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column and appropriate glassware
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. If your compound is prone to sticking, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Salt Crystallization
This method is excellent for achieving high purity on a larger scale.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
Anhydrous isopropanol or ethanol
-
2 M HCl in diethyl ether (or a solution of an appropriate organic acid like tartaric acid)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or MTBE.
-
Salt Formation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 2 M HCl in diethyl ether dropwise with stirring.
-
Crystallization: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallization (Optional): For even higher purity, the salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.
-
Free Base Liberation: To recover the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or K₂CO₃), and extract with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Purification Workflow
Caption: Decision workflow for selecting a purification method.
Impurity Formation Pathways
Caption: Common impurity formation pathways.
References
- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
- Jacobsen, E. N., & White, M. C. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(40), 12972-12977. [Link]
- Sato, K., & Yorimitsu, H. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23938. [Link]
- Singh, G. S., & D’hooghe, M. (2015). Regioselective ring opening reactions of azetidines. Current Organic Chemistry, 19(11), 1034-1056. [Link]
- Stirling, C. J. M. (1978). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-(2-Ethylbutyl)azetidine. BenchChem.
- Bull, J. A., & Stead, D. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
- Krasavin, M., & Karapetian, R. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Guisan-Ceinos, M., & Martin-Fontecha, M. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(11), 1598-1610. [Link]
- Oishi, T., & Ando, K. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24654-24663. [Link]
- Krasavin, M., & Karapetian, R. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Allen, C. F. H. (1962). Azetidine. Organic Syntheses, 42, 11. [Link]
- Bull, J. A., & Stead, D. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed, 30973723. [Link]
- Zakrzewski, J. (2018). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.
- France, S., & Lectka, T. (2006). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 47(45), 7941-7944. [Link]
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
- Uesugi, S., & Nakao, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1259642. [Link]
- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
- ResearchGate. (n.d.). Oxidation of sulfides to sulfoxides and sulfones. [Link]
- Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-18. [Link]
- Feula, A. (2013).
- Sharma, A., & Singh, S. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Science & Technology, 2(1), 1-4. [Link]
- Eastman, T. W., & Frescas, S. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26645-26651. [Link]
- Kumar, S., & Singh, A. (2017). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. New Journal of Chemistry, 41(19), 10631-10635. [Link]
- Netto, C., Palmeira, D., Brondani, P. B., & Andrade, L. H. (2018). Enzymatic reactions involving the heteroatoms from organic substrates.
- Denton, J. R., & Davies, H. M. L. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
- Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2623-2638. [Link]
- Bott, T. M., & West, F. G. (2011).
- Organic Chemistry Portal. (n.d.).
- Van der Pijl, F., & van der Heijden, R. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Kirihara, M., & Uchiyama, T. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(8), 9651-9658. [Link]
- Dash, A. K., & Mishra, G. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10. [Link]
- Urban, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2623-2638. [Link]
- Singh, R. P., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Zarghi, A., & Shafaati, A. (2006). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
- Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods.
- Görög, S. (2018). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 16. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. biomedres.us [biomedres.us]
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- 21. researchgate.net [researchgate.net]
- 22. jmchemsci.com [jmchemsci.com]
Technical Support Center: Enantiomeric Excess Determination for Chiral 3-(Methylsulfanyl)azetidine
Welcome to the technical support center for the enantiomeric excess (ee) determination of chiral 3-(Methylsulfanyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical challenges and solutions for this specific chiral molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable determination of enantiomeric purity.
Chiral this compound is a valuable building block in medicinal chemistry, and the stereochemical purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary analytical techniques for ee determination—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and addresses common issues encountered in the laboratory.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points for method development.[1][2]
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: How do I select the right chiral stationary phase (CSP) for this compound?
A1: The selection of the optimal CSP is crucial for achieving enantiomeric separation.[1] A screening approach using a small set of columns with different chiral selectors is the most effective strategy.[1][2] For a basic compound like this compound, consider the following CSPs as a starting point:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely applicable for a broad range of chiral compounds.[1]
-
Macrocyclic glycopeptide CSPs (e.g., vancomycin, teicoplanin): These are particularly effective for the separation of chiral amines.
A systematic screening of 3-5 different CSPs is recommended to identify the most promising candidate for further method optimization.[1]
Q2: What are the typical starting conditions for mobile phase optimization?
A2: The mobile phase composition significantly influences chiral recognition.[1] For polysaccharide-based CSPs, you can operate in normal-phase, reversed-phase, or polar organic mode.
| Mode | Mobile Phase Composition | Additives for Basic Analytes |
| Normal Phase | Hexane/Isopropanol or Hexane/Ethanol | 0.1% Diethylamine (DEA) or Ethanolamine[1][2] |
| Reversed Phase | Acetonitrile/Water or Methanol/Water | Buffer to control pH (at least 1-2 units away from the analyte's pKa)[1] |
| Polar Organic | Acetonitrile or Methanol | 0.1% Trifluoroacetic acid (TFA) or Formic Acid |
Q3: Why is it important to use additives like DEA or TFA in the mobile phase?
A3: Additives play a critical role in improving peak shape and resolution. For a basic analyte like this compound, residual acidic silanol groups on the silica support of the CSP can cause peak tailing due to strong, non-specific interactions. A basic additive like DEA will compete with the analyte for these active sites, leading to more symmetrical peaks.[1] Conversely, in some modes, an acidic additive can protonate the amine, leading to different interactions with the CSP that may enhance separation.
Troubleshooting Guide - Chiral HPLC
Problem 1: Poor or no separation of enantiomers.
-
Possible Cause 1: Unsuitable Chiral Stationary Phase (CSP).
-
Solution: As mentioned in the FAQ, screen a diverse set of CSPs. Even a small shoulder on a peak can indicate that separation is possible with further optimization.[1]
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: Systematically vary the ratio of the organic modifier in 5% increments.[1] For normal phase, also try different alcohol modifiers (e.g., ethanol, isopropanol). The choice of modifier can dramatically alter selectivity.
-
-
Possible Cause 3: Inappropriate Column Temperature.
Problem 2: Asymmetric peaks (tailing).
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: For basic compounds like this compound, add a basic modifier like 0.1% DEA to the mobile phase to block active silanol sites.[1]
-
-
Possible Cause 2: Column Overload.
-
Solution: Dilute the sample and inject a smaller volume. If the peak shape improves, the original sample concentration was too high.
-
Problem 3: Loss of column performance over time.
-
Possible Cause 1: Contamination of the column inlet frit or stationary phase.
-
Solution: Reverse the column and flush with a strong, compatible solvent as recommended by the manufacturer.[4] Ensure all samples are filtered before injection.
-
-
Possible Cause 2: Dissolution of the chiral selector.
-
Solution: Ensure that the mobile phase and sample solvent are compatible with the CSP. Some strong solvents can damage coated polysaccharide phases.[4]
-
Experimental Workflow: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds like this compound. The separation occurs on a chiral stationary phase, often based on derivatized cyclodextrins.[5] For amines, derivatization to reduce polarity and improve peak shape is often necessary.[6]
Frequently Asked Questions (FAQs) - Chiral GC
Q1: Do I need to derivatize this compound before GC analysis?
A1: It is highly recommended. The secondary amine in the azetidine ring can interact strongly with the column, leading to poor peak shape (tailing). Derivatization of the amine with an achiral reagent, such as trifluoroacetic anhydride (TFAA), will block this active site, resulting in sharper, more symmetrical peaks and improved resolution.[6]
Q2: How does temperature programming affect chiral GC separations?
A2: Lowering the analysis temperature generally increases the differences in interaction energy between the enantiomers and the CSP, leading to better resolution.[6] However, this also increases analysis time. A temperature program allows for a good balance between resolution and speed. Start with a low initial temperature and a slow ramp to optimize the separation of the enantiomers, followed by a faster ramp to elute any other components quickly.
Troubleshooting Guide - Chiral GC
Problem 1: Poor peak shape (tailing) even after derivatization.
-
Possible Cause 1: Incomplete derivatization.
-
Solution: Optimize the derivatization reaction conditions (e.g., reaction time, temperature, reagent concentration). Ensure the sample is completely dry before adding the derivatizing agent.
-
-
Possible Cause 2: Active sites in the GC system.
-
Solution: Use a deactivated inlet liner. Ensure the column is properly installed and conditioned according to the manufacturer's instructions.
-
Problem 2: Enantiomers are not resolved.
-
Possible Cause 1: Incorrect column phase.
-
Solution: Screen different chiral GC columns. Cyclodextrin-based phases with varying substituents offer different selectivities.
-
-
Possible Cause 2: Analysis temperature is too high.
-
Solution: Decrease the initial oven temperature and the temperature ramp rate. As a general rule, chiral selectivity increases with decreasing temperature.[6]
-
Experimental Protocol: Derivatization and Chiral GC Analysis
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., methylene chloride).
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA).[6]
-
Heat the mixture if necessary to ensure complete reaction.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., derivatized cyclodextrin phase).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start with a low initial temperature (e.g., 60-80°C) and a slow ramp (e.g., 1-2°C/min) to separate the enantiomers, followed by a faster ramp to clean the column.
-
Injector and Detector: Use appropriate temperatures to ensure efficient vaporization and detection without degradation.
-
Section 3: NMR Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy offers a powerful alternative for ee determination, especially when chromatographic methods are challenging to develop. The fundamental principle is to convert the pair of enantiomers, which are indistinguishable in a standard NMR spectrum, into a pair of diastereomers, which have different chemical and physical properties and thus distinct NMR signals.[7] This is achieved using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Frequently Asked Questions (FAQs) - NMR Spectroscopy
Q1: What is the difference between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?
A1:
-
Chiral Derivatizing Agent (CDA): A CDA is an enantiomerically pure compound that reacts covalently with the analyte to form a mixture of diastereomers.[7][8] For this compound, a common CDA would be an enantiopure chiral acid chloride, such as Mosher's acid chloride (MTPA-Cl), which would react with the secondary amine to form stable diastereomeric amides.[8]
-
Chiral Solvating Agent (CSA): A CSA forms non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[9] These complexes are in rapid equilibrium with the free analyte, leading to observable chemical shift differences.
Q2: What are the key requirements for an effective Chiral Derivatizing Agent (CDA)?
A2:
-
Quantitative Reaction: The derivatization reaction should proceed to completion for both enantiomers to ensure the diastereomeric ratio accurately reflects the original enantiomeric ratio.[7]
-
No Kinetic Resolution: The CDA must react at the same rate with both enantiomers of the analyte.[7]
-
Sufficient Signal Resolution: The resulting diastereomers must show baseline-resolved signals for at least one proton in the ¹H NMR spectrum for accurate integration.[7]
-
Stereochemical Stability: The newly formed diastereomers must be stable under the analysis conditions.[7]
Q3: Which protons on the derivatized this compound should I monitor for integration?
A3: Look for protons close to the chiral center that are in different chemical environments in the two diastereomers. The protons on the azetidine ring, particularly those adjacent to the nitrogen, are excellent candidates. The methyl group of the methylsulfanyl moiety might also show sufficient separation. It is crucial to select signals that are well-resolved from other peaks in the spectrum.
Troubleshooting Guide - NMR Spectroscopy
Problem 1: The signals for the two diastereomers are not resolved.
-
Possible Cause 1: The chosen CDA does not induce a large enough chemical shift difference.
-
Solution: Try a different CDA. Reagents with large aromatic groups, like Mosher's acid or 2-naphthyl-containing agents, often create a stronger anisotropic effect, leading to better separation of signals.[10]
-
-
Possible Cause 2: Poor magnetic field strength.
-
Solution: Use a higher-field NMR spectrometer (e.g., 500 MHz or higher). The separation of signals (in Hz) increases with the magnetic field strength.
-
Problem 2: The integration values seem inaccurate or inconsistent.
-
Possible Cause 1: Incomplete derivatization reaction.
-
Solution: Ensure the reaction goes to completion by using a slight excess of the CDA and allowing sufficient reaction time. Monitor the reaction by TLC or NMR until the starting material is consumed.
-
-
Possible Cause 2: Poor signal-to-noise ratio or overlapping peaks.
-
Solution: Acquire the spectrum for a longer time to improve the signal-to-noise ratio. Choose baseline-resolved peaks for integration. If peaks are partially overlapping, deconvolution software may be necessary, but this can introduce errors.
-
Workflow Diagram: ee Determination by NMR with a CDA
Caption: Workflow for ee determination by NMR using a CDA.
References
- Li, L.-P., & Ye, B.-H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717–10723. [Link]
- Gade, A. M., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Li, L.-P., & Ye, B.-H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. [Link]
- Kim, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 709–716. [Link]
- Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Wang, X., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(19), 4930-4934. [Link]
- Regis Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Chromatography Today. (2020, May 20).
- Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Journal of Magnetic Resonance, 292, 91-105. [Link]
- Ye, Y., et al. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363. [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
- ResearchGate. (n.d.). Unusual effects of separation conditions on chiral separations.
- Sousa, M., et al. (2023). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 28(1), 262. [Link]
- Harada, N. (2021).
- LCGC International. (2023, January 19).
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- You, C., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2627-2647. [Link]
- Carcenac, Y., et al. (2016). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 45(13), 5557-5567. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Caltagirone, C., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(19), 5349-5354. [Link]
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Due, S. L., & Sullivan, H. R. (1980). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Biomedical Mass Spectrometry, 7(11-12), 526-530. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. gcms.cz [gcms.cz]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]
Technical Support Center: Overcoming Reactivity Challenges with 3-(Methylsulfanyl)azetidine Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(methylsulfanyl)azetidine precursors. This guide is designed to provide expert insights and practical solutions to common reactivity challenges encountered during the synthesis and functionalization of this valuable scaffold. The unique structural and electronic properties imparted by the strained four-membered ring and the C3-sulfur substituent often require carefully optimized protocols.[1][2] This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental procedures to help you navigate these complexities and advance your research.
Part 1: Troubleshooting Guide - Common Reactivity Issues
This section addresses specific experimental problems in a direct question-and-answer format, explaining the underlying chemical principles and offering validated solutions.
Q1: My N-functionalization reaction (e.g., acylation, alkylation) on the this compound is sluggish or failing. What are the likely causes and solutions?
A1: Low reactivity at the azetidine nitrogen is a common hurdle. The causes are often multifactorial, involving steric hindrance, electronic effects, and improper reaction conditions. The azetidine ring's inherent strain and the nature of its substituents demand a nuanced approach.[3][4]
-
Potential Cause 1: Residual Protecting Group: The most frequent cause is incomplete removal of an N-protecting group, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). These groups are essential for stability and prior synthetic steps but must be fully cleaved to unmask the nucleophilic nitrogen.[5]
-
Potential Cause 2: Suboptimal Base and Solvent Choice: The basicity of the azetidine nitrogen (pKa ≈ 8-9) requires a suitable base to facilitate deprotonation without causing side reactions. The choice of solvent is also critical for ensuring the solubility of all reactants and stabilizing transition states.
-
Potential Cause 3: Steric Hindrance: Both the electrophile and the azetidine substituent can create steric congestion around the nitrogen atom, slowing the reaction rate.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting N-functionalization.
Recommended Solutions:
-
Confirm Deprotection: Before attempting N-functionalization, ensure complete removal of the protecting group. For N-Boc derivatives, treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard. (See Protocol 1 ).
-
Optimize Reaction Conditions: A systematic screening of bases, solvents, and temperatures is crucial. For challenging alkylations or acylations, stronger, non-nucleophilic bases and polar aprotic solvents are often necessary.
| Parameter | Recommended Starting Conditions | Alternatives for Low Reactivity |
| Base | DIPEA (Hünig's base), Et₃N | K₂CO₃, Cs₂CO₃ (for alkylations) |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN) | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Temperature | 0 °C to Room Temperature | 50-80 °C (monitor for degradation) |
| Additives | None | For amidations: HATU, HOBt, EDC |
-
Activate the Coupling Partner: For amide bond formation, converting the carboxylic acid to a more reactive species using coupling agents like HATU or EDC can significantly improve yields.
Q2: I am struggling with the selective oxidation of the sulfide in my this compound. How can I avoid over-oxidation or ring degradation?
A2: The oxidation of the sulfide to a sulfoxide or sulfone enhances the scaffold's utility but requires careful control to prevent over-oxidation to the sulfone when the sulfoxide is desired, and to avoid compromising the strained azetidine ring.[6][7]
-
Challenge 1: Over-oxidation: Sulfoxides can be more susceptible to oxidation than the starting sulfides, leading to the undesired formation of the sulfone.[8]
-
Challenge 2: Ring Integrity: Harsh oxidizing conditions can lead to the degradation or ring-opening of the sensitive azetidine core.
Oxidation Pathway and Control Points:
Caption: Stepwise oxidation of the C3-methylsulfanyl group.
Recommended Solutions:
-
For Selective Oxidation to Sulfoxide: Use a stoichiometric amount (1.0-1.1 equivalents) of a mild oxidizing agent at low temperatures.
-
Method A: meta-Chloroperoxybenzoic acid (m-CPBA) at 0 °C or below. (See Protocol 3 ).
-
Method B: Oxone in the presence of a catalyst like KBr can offer high selectivity for the sulfoxide.[9]
-
Method C: Hydrogen peroxide in acetic acid is a "green" and effective option, though it may require careful temperature control.[8]
-
-
For Complete Oxidation to Sulfone: Use an excess of the oxidizing agent (>2.2 equivalents) and allow the reaction to proceed to completion.
-
Method A: Excess m-CPBA at room temperature is highly effective. (See Protocol 4 ).
-
Method B: Urea-hydrogen peroxide with an anhydride activator provides a metal-free route to sulfones.[10]
-
| Target Product | Reagent | Stoichiometry | Typical Conditions |
| Sulfoxide | m-CPBA | 1.0 - 1.1 eq. | DCM, 0 °C |
| Sulfoxide | H₂O₂ / Acetic Acid | 1.1 eq. | 25 °C |
| Sulfone | m-CPBA | > 2.2 eq. | DCM, 0 °C to RT |
| Sulfone | Oxone | > 2.0 eq. | MeOH/H₂O, RT |
Q3: My reaction is resulting in a significant amount of ring-opened byproducts. How can I prevent this?
A3: The high ring strain of azetidines (~25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, a decomposition pathway that competes with desired functionalization reactions.[1][11] This is particularly problematic under acidic conditions or with highly nucleophilic reagents.[12]
-
Cause 1: Acid-Mediated Ring Opening: Protonation of the azetidine nitrogen activates the ring, making the C-N bonds susceptible to cleavage by even weak nucleophiles.[13]
-
Cause 2: Strong Nucleophiles: Potent nucleophiles can directly attack a carbon atom of the azetidine ring, leading to cleavage. This has been observed with reagents like thiols under certain conditions.[14]
-
Cause 3: Activating N-Substituents: Electron-withdrawing N-substituents (e.g., N-sulfonyl) can increase the electrophilicity of the ring carbons, predisposing the molecule to ring-opening.
Reaction Pathway Competition:
Caption: Competing pathways of desired reaction vs. ring-opening.
Recommended Solutions:
-
Maintain pH Control: Whenever possible, run reactions under neutral or basic conditions. After an acidic deprotection step, it is critical to thoroughly neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) before proceeding to the next step.
-
Choose Reagents Carefully: Avoid strong, non-sterically hindered nucleophiles if ring-opening is a concern. When using Lewis acids, opt for milder options and stoichiometric amounts.
-
Protecting Group Strategy: For multi-step syntheses, the N-Boc group generally provides good stability. Be cautious with N-sulfonyl or other strongly electron-withdrawing groups unless ring-opening is the intended transformation.[15]
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the best N-protecting group for this compound, and why?
A4: The choice between Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) is context-dependent and hinges on the planned synthetic route.
-
N-Boc: This is the most common protecting group for azetidines. It is stable to a wide range of nucleophilic and basic conditions but is easily removed with strong acids like TFA. This makes it ideal for most standard synthetic sequences.
-
N-Cbz: This group is stable to acidic conditions but is cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). This provides an orthogonal deprotection strategy, which is invaluable if your molecule contains other acid-sensitive functional groups. The N-Cbz group has been shown to be a requirement for good reactivity in certain C3-functionalization reactions, such as the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from azetidinols.[16][17]
Q5: Can I perform nucleophilic substitution directly at the C3 position to displace the methylsulfanyl group?
A5: Direct S_N_2 displacement of the methylsulfanyl group is generally not feasible due to its poor leaving group ability. A more effective strategy involves a two-step process:
-
Oxidation: First, oxidize the sulfide to a sulfone (-SO₂Me). The methylsulfonyl group is an excellent leaving group.
-
Nucleophilic Substitution: The resulting 3-(methylsulfonyl)azetidine can then undergo nucleophilic substitution at the C3 position with a suitable nucleophile. This approach significantly activates the C3 position for substitution.
Alternatively, a more established route to diverse C3-substituted azetidines involves using 3-hydroxyazetidine or 3-oxoazetidine as the starting precursor.[18]
Q6: How does the methylsulfanyl group at C3 influence the pKa of the azetidine nitrogen?
A6: The sulfur atom in the methylsulfanyl group is weakly electron-withdrawing through inductive effects. This effect slightly reduces the electron density on the azetidine nitrogen, making it less basic. Therefore, the pKa of this compound is expected to be slightly lower (more acidic) than that of an unsubstituted or C3-alkyl-substituted azetidine. This reduced basicity should be considered when selecting a base for N-functionalization reactions.
Part 3: Key Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
-
Dissolve N-Boc-3-(methylsulfanyl)azetidine (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in DCM and co-evaporate twice to remove excess TFA.
-
The resulting TFA salt can be used directly or neutralized by partitioning between DCM and a saturated aqueous NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: N-Acylation of this compound
-
To a solution of this compound (1.0 eq., as the free base or TFA salt) in DCM (0.1 M), add a non-nucleophilic base such as triethylamine (Et₃N, 2.2 eq. if starting from TFA salt) or DIPEA (2.2 eq.).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective Oxidation to 3-(Methylsulfinyl)azetidine (Sulfoxide)
-
Dissolve N-protected this compound (1.0 eq.) in DCM (0.1 M) and cool to 0 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq.) in DCM dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring carefully by TLC or LCMS to prevent over-oxidation.
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ followed by a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 15 minutes, then separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the sulfoxide as a mixture of diastereomers.
Protocol 4: Oxidation to 3-(Methylsulfonyl)azetidine (Sulfone)
-
Dissolve N-protected this compound (1.0 eq.) in DCM (0.1 M) and cool to 0 °C.
-
Add m-CPBA (~77%, 2.5 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until the reaction is complete by LCMS.
-
Work up the reaction as described in Protocol 3.
-
Purify by flash column chromatography to obtain the desired sulfone.
References
- Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- SciSpace. (n.d.). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
- OUCI. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
- EPFL. (n.d.). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles.
- PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- J. Chem. Pharm. Res. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
- ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram.
- ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution.
- ResearchGate. (n.d.). Oxidation of sulfides to sulfoxides and sulfones.
- PMC - PubMed Central. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.
- Wiley Online Library. (n.d.). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination.
- ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone.
- Spiral. (n.d.). Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- PMC - NIH. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 14. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-(Methylsulfanyl)azetidine Synthesis
Welcome to the technical support center for the synthesis of 3-(methylsulfanyl)azetidine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable scaffold. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, making catalyst selection a critical determinant of reaction success.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and cutting-edge research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize a 3-(alkylsulfanyl)azetidine derivative via nucleophilic substitution of a 3-haloazetidine or by opening an aziridine ring, but I'm observing very low or no yield of the desired product. What are the likely causes and how can I improve the outcome?
Probable Causes & Solutions:
-
Inadequate Catalyst Activity: The choice of catalyst is paramount in overcoming the activation energy barrier for the formation of the strained azetidine ring.
-
Solution 1: Lewis Acid Catalysis for Azetidinol Precursors. For syntheses starting from 3-arylazetidin-3-ols, a mild Lewis acid catalyst like iron(III) chloride (FeCl₃) has proven highly effective.[3][4] This catalyst facilitates the formation of an azetidine carbocation intermediate, which is then readily attacked by the thiol.[3][4] An iron-based catalyst is also advantageous due to its low cost and environmental friendliness compared to other Lewis acids.[3]
-
Solution 2: Phase-Transfer Catalysis for Intramolecular Cyclization. In cases of intramolecular C-C or C-N bond formation to construct the azetidine ring, a phase-transfer catalyst (PTC) can be highly beneficial.[5][6][7] PTCs, such as chiral cinchona alkaloid derivatives, facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby increasing the reaction rate and suppressing unwanted side reactions.[5][6] This is particularly useful in preventing intermolecular reactions that lead to polymers instead of the desired cyclic product.[8]
-
-
Substrate Reactivity and Protecting Group Effects: The nature of the substituents on the azetidine precursor can significantly influence reactivity.
-
Solution: The presence of an N-Cbz (carboxybenzyl) protecting group is often crucial for good reactivity in iron-catalyzed reactions with azetidinols.[3][4] For other synthetic routes, ensure that the protecting group is stable under the reaction conditions and does not sterically hinder the desired transformation.
-
-
Competing Side Reactions: The formation of four-membered rings is often entropically and enthalpically disfavored, leading to competing intermolecular reactions, especially at high concentrations.[8]
-
Solution: Employing high-dilution conditions can favor intramolecular cyclization over intermolecular polymerization. Additionally, the use of a suitable catalyst, as mentioned above, can accelerate the desired intramolecular reaction, making it the dominant pathway.
-
Issue 2: Poor Regioselectivity in Ring-Opening Reactions
Question: I am synthesizing a 3-substituted azetidine by the intramolecular aminolysis of a cis-3,4-epoxy amine, but I am observing a mixture of azetidine and pyrrolidine products. How can I improve the regioselectivity to favor the azetidine?
Probable Causes & Solutions:
-
Incorrect Catalyst or Reaction Conditions: The regioselectivity of epoxide ring-opening is highly dependent on the catalyst and solvent system.
-
Solution: Lanthanide(III) triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines.[9] This catalyst promotes the desired endo-tet cyclization. The choice of solvent is also critical; refluxing in 1,2-dichloroethane (DCE) has been found to provide high yields and excellent regioselectivity in favor of the azetidine product.[9]
-
Experimental Protocol: La(OTf)₃-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine [9]
-
To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.
-
Stir the reaction mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0°C and quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired azetidine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing 3-substituted azetidines?
A1: The primary catalytic strategies include:
-
Lewis Acid Catalysis: Particularly useful for reactions involving the functionalization of pre-existing azetidine rings, such as the alkylation of thiols with 3-arylazetidin-3-ols using catalysts like FeCl₃.[3][4]
-
Phase-Transfer Catalysis (PTC): Effective for intramolecular cyclizations to form the azetidine ring, where the catalyst enhances the rate of the desired cyclization over competing intermolecular reactions.[5][6][7]
-
Palladium Catalysis: Used in intramolecular C-H amination reactions to form the azetidine ring.[10]
-
Photocatalysis: Emerging methods utilize visible light and a photocatalyst for [2+2] cycloadditions to construct the azetidine core.[10][11]
Q2: How do I choose the right catalyst for my specific synthesis of this compound?
A2: The choice of catalyst depends heavily on your synthetic route:
-
Starting from a 3-hydroxyazetidine: A mild Lewis acid like FeCl₃ is a good choice for reacting with methanethiol or a corresponding thiolate.[3][4]
-
Starting from a 1,3-dihalide or a γ-amino alcohol: An intramolecular cyclization approach would benefit from a phase-transfer catalyst to improve yield and minimize byproducts.[5][8]
-
For enantioselective synthesis: Chiral phase-transfer catalysts derived from cinchona alkaloids have shown excellent results in achieving high enantioselectivity.[5][12]
Q3: Are there any non-catalytic methods for azetidine synthesis that I should consider?
A3: Yes, while catalysis is often crucial, other methods exist. One common approach is the reduction of β-lactams (azetidin-2-ones).[1][13] However, this can sometimes lead to reductive ring opening, and the choice of reducing agent is critical.[1] Another classical method involves the cyclization of 3-halopropylamines, though this can suffer from low yields.[14]
Q4: What are some key safety considerations when working with azetidine synthesis?
A4: Azetidines and their precursors can be hazardous. Always consult the Safety Data Sheet (SDS) for all reagents. Many reagents used in these syntheses, such as thionyl chloride and strong bases, are corrosive and/or toxic.[14] Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Section 3: Visualizing Reaction Pathways
Catalytic Cycle for Iron-Catalyzed Thiol Alkylation
Caption: Iron-catalyzed synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem Technical Support.
- Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956.
- Smith, M. D., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
- SciSpace. (n.d.). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- ResearchGate. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- ResearchGate. (n.d.). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
- Organic Syntheses. (n.d.). Azetidine.
- American Chemical Society. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
- National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Chinese Chemical Society. (2011). Synthesis of Azetidines. Progress in Chemistry.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Heterocycles. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
- ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution.
- National Center for Biotechnology Information. (n.d.). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
- ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines.
- ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines.
- PubMed. (2021). Azetidines of pharmacological interest.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Azetidines [manu56.magtech.com.cn]
- 14. Organic Syntheses Procedure [orgsyn.org]
Navigating the Complex Reactivity of 3-(Methylsulfanyl)azetidine: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(methylsulfanyl)azetidine. This guide is designed to provide in-depth, practical advice to help you troubleshoot common experimental challenges and optimize your reaction outcomes. The inherent ring strain of the azetidine core, combined with the electronic influence of the 3-methylsulfanyl substituent, creates a nuanced reactivity profile where solvent choice is paramount. This document will serve as your expert resource for navigating these complexities.
Understanding the Core Reactivity of this compound
The reactivity of this compound is primarily dictated by two key factors: the significant ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol) and the electronic properties of the sulfur-containing substituent at the 3-position.[1] This ring strain makes the azetidine susceptible to ring-opening reactions, a pathway that often competes with desired functionalization at the 3-position.[2][3]
The methylsulfanyl group, with its lone pairs of electrons on the sulfur atom, can potentially influence the reaction mechanism. It can act as an electron-donating group through resonance, which could stabilize a carbocation intermediate at the 3-position, or its inductive effects could play a role. The interplay of these factors determines whether a reaction proceeds via a substitution pathway (SN1 or SN2) at the C3 position or results in the opening of the azetidine ring. Your choice of solvent is a critical tool in directing the reaction towards the desired outcome.
Troubleshooting Common Issues & FAQs
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction is giving a mixture of the desired 3-substituted product and a ring-opened byproduct. How can I improve the selectivity for substitution?
Answer: This is a classic challenge when working with activated azetidines. The formation of a ring-opened product suggests that the reaction conditions are promoting nucleophilic attack at one of the ring carbons adjacent to the nitrogen, rather than at the C3 position. This is often facilitated by activation of the azetidine nitrogen, making the ring more susceptible to opening.
Causality and Solution:
-
Protic Solvents and Lewis Acids: If you are using a protic solvent (e.g., methanol, ethanol, water) or have acidic conditions (even trace amounts), you may be inadvertently promoting an SN1-type mechanism or activating the azetidine nitrogen. Protic solvents can stabilize a potential carbocation intermediate at C3, but they can also protonate the azetidine nitrogen, making the ring carbons more electrophilic and prone to attack.[4][5] Lewis acids will also coordinate to the nitrogen, leading to ring activation.[6]
-
Recommendation: To favor substitution at the 3-position, especially via an SN2 mechanism, switch to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents will dissolve most nucleophiles but will not solvate them as strongly as protic solvents, thereby increasing their nucleophilicity.[4][7] Additionally, ensure your reaction is run under neutral or basic conditions to avoid protonation of the azetidine nitrogen. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.
FAQ 2: I am trying to perform a nucleophilic substitution on a 3-leaving group (e.g., mesylate, tosylate) on the azetidine ring, but the reaction is very slow. What can I do?
Answer: Sluggish reaction rates in nucleophilic substitutions on the 3-position of azetidine are often due to a combination of steric hindrance from the ring structure and suboptimal solvent choice that reduces the effectiveness of your nucleophile.
Causality and Solution:
-
Solvation of the Nucleophile: If you are using a polar protic solvent, it is likely solvating your nucleophile through hydrogen bonding, creating a "cage" around it and reducing its ability to attack the electrophilic carbon.[4][7] This effect is particularly pronounced for small, hard nucleophiles.
-
Recommendation: As with the previous issue, the key is to use a polar aprotic solvent . The rate enhancement can be dramatic. For instance, the rate of an SN2 reaction can be thousands of times faster in MeCN compared to methanol.[7] If solubility is an issue in solvents like MeCN or acetone, DMF or DMSO are excellent alternatives.
Data Summary: Solvent Effects on Reaction Outcomes
| Solvent Class | Typical Examples | Effect on Nucleophile | Effect on Azetidine Ring | Predominant Reaction Pathway(s) |
| Polar Protic | Water, Methanol, Ethanol | Strongly solvates and deactivates | Can protonate and activate the ring for opening | SN1 (if a stable carbocation can form), Ring-Opening |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | Minimally solvates, enhancing reactivity | Generally inert towards the ring | SN2 Substitution |
| Non-Polar | Toluene, Hexane, Dichloromethane | Poor solubility for many nucleophiles | Generally inert | Slower reaction rates, solubility issues |
| Ethereal | THF, 2-MeTHF, Dioxane | Moderate solvating properties | Generally inert | Can be a good compromise for some reactions |
FAQ 3: I am observing decomposition of my this compound starting material, especially under acidic conditions. What is happening?
Answer: Azetidines, due to their ring strain, can be susceptible to decomposition under certain conditions. Acid-mediated decomposition is a known issue for some N-substituted azetidines, leading to intramolecular ring-opening.[3]
Causality and Solution:
-
Acid-Catalyzed Ring Opening: The presence of acid can lead to protonation of the azetidine nitrogen. This makes the ring significantly more electrophilic. If there is a pendant nucleophile on the nitrogen substituent, or if the solvent itself is nucleophilic (like an alcohol), it can lead to an intramolecular or intermolecular ring-opening reaction.[3] The sulfur atom of the methylsulfanyl group is unlikely to be the primary cause but could influence the electronics of the ring.
-
Recommendation: Meticulously avoid acidic conditions if ring integrity is desired. Use non-acidic workup procedures and ensure your solvents are neutral. If your reaction requires acidic conditions, consider if a different synthetic route is possible. For long-term storage, it is advisable to store this compound and its derivatives as a free base or a salt of a non-nucleophilic acid, and in a dry, inert atmosphere.
Visualizing Reaction Pathways
The choice of solvent can be a deciding factor in whether the reaction proceeds through a substitution or a ring-opening pathway. The following diagrams illustrate these competing mechanisms.
Caption: Competing SN2 substitution and ring-opening pathways.
Experimental Protocols
Protocol: General Procedure for SN2 Substitution on a 3-Substituted Azetidine with a Leaving Group
This protocol provides a general workflow for a nucleophilic substitution reaction on a derivative of this compound where a suitable leaving group (e.g., -OMs, -OTs) has been installed at the 3-position.
Step-by-Step Methodology:
-
Solvent Selection and Preparation:
-
Primary Recommendation: Choose a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) .
-
Ensure the solvent is anhydrous, as water can compete as a nucleophile and is a protic solvent. Use of a freshly opened bottle of solvent or drying over molecular sieves is recommended.
-
-
Reaction Setup:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted azetidine starting material (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous polar aprotic solvent (concentration typically 0.1-0.5 M).
-
-
Addition of Reagents:
-
Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a salt, it may be necessary to use a phase-transfer catalyst in some cases, although this is less common in DMF or DMSO where salts are more soluble.
-
If the nucleophile is an amine or other basic species that can be protonated, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to act as a proton sponge.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the appropriate temperature. Room temperature is a good starting point, but heating may be required (e.g., 50-80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (if a base was used).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted azetidine.
-
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 3-(Methylsulfanyl)azetidine
Welcome to the technical support center for the synthesis of 3-(Methylsulfanyl)azetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
I. Introduction to this compound Synthesis
The azetidine ring is a valuable scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] The introduction of a methylsulfanyl group at the 3-position offers a versatile handle for further functionalization. Common synthetic strategies often involve the nucleophilic substitution of a suitable leaving group on a pre-formed azetidine ring with a methylthiolate source or the alkylation of a 3-thioazetidine derivative.[2][3]
A prevalent route involves the use of an N-protected azetidin-3-ol or a related derivative. For instance, N-Cbz-azetidin-3-ols can react with thiols in the presence of an iron catalyst to yield 3-sulfanyl azetidines.[2][4] Another common precursor is N-Boc-3-azetidinone, which can be transformed through various intermediates.[3] The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical as it influences reactivity and must be efficiently removed in a subsequent step.
This guide will focus on the practical aspects of the synthesis, particularly the work-up procedures, which are crucial for isolating the desired product in high purity and yield.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing N-Boc-3-(methylsulfanyl)azetidine?
A common and commercially available starting material is N-Boc-3-azetidinone.[3] This can be converted to an intermediate with a suitable leaving group at the 3-position, such as a tosylate or mesylate, which is then displaced by a methylthiolate source. Alternatively, N-Boc-3-hydroxyazetidine can be used.[2]
Q2: How do I choose the right solvent for the reaction?
The choice of solvent depends on the specific reaction. For the nucleophilic substitution reaction with methylthiolate, polar aprotic solvents like DMF or DMSO are often used to facilitate the SN2 reaction. For reactions involving organometallic reagents, ethereal solvents like THF or diethyl ether are preferred.
Q3: My N-Boc deprotection is not working. What should I do?
The deprotection of the N-Boc group is typically achieved under acidic conditions.[5][6] If you are experiencing difficulties, consider the following:
-
Acid Strength: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.[7][8] If this is too harsh for other functional groups in your molecule, you can try milder acids like HCl in dioxane or formic acid.[5][7]
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. While many deprotections are complete within a few hours at room temperature, some substrates may require longer reaction times or gentle heating.[7]
-
Work-up: After deprotection, the resulting amine salt needs to be neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.
Q4: How can I purify the final this compound product?
Purification is often achieved through flash column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of your compound. A mixture of a non-polar solvent (e.g., hexanes or pentane) and a polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used.[2] For the free base of this compound, which can be volatile, distillation under reduced pressure is another option.[9]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis and work-up of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure all reagents, especially the azetidine precursor and the methylthiolate source, are of high purity and anhydrous where necessary. |
| Inefficient reaction conditions | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, in an SN2 reaction, increasing the concentration of the nucleophile can improve the reaction rate. |
| Side reactions | The formation of byproducts can consume starting materials and reduce the yield. Common side reactions include elimination and over-alkylation. Analyze the crude reaction mixture by TLC or LC-MS to identify major byproducts and adjust the reaction conditions accordingly. |
| Product loss during work-up | This compound and its N-protected derivatives can have some water solubility. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent. Back-extracting the aqueous layer can help recover dissolved product. |
Problem 2: Impure Product After Work-up
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction has stalled, consider adding more reagent or increasing the temperature. |
| Presence of unreacted starting materials or reagents | Optimize the purification method. A gradient elution in flash column chromatography can help separate compounds with similar polarities. |
| Product degradation | The azetidine ring can be sensitive to strong acids or bases. Ensure that the pH is controlled during the work-up. The final product should be stored under appropriate conditions (e.g., under an inert atmosphere, refrigerated) to prevent degradation. |
| Formation of oxidized byproducts | The methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone.[2] To minimize this, avoid harsh oxidizing conditions and consider degassing solvents to remove dissolved oxygen. |
Problem 3: Difficulty with N-Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step.
Caption: Decision tree for selecting a purification strategy.
IV. Experimental Protocols
General Procedure for Work-up of N-Boc-3-(methylsulfanyl)azetidine
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If a solid precipitate is present, it may be removed by filtration.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. [10]5. Combine the organic extracts and wash with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for N-Boc Deprotection
-
Dissolve the N-Boc protected azetidine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.
V. Data Presentation
Table 1: Common Solvents for Extraction
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Notes |
| Dichloromethane | 39.6 | 1.33 | Polar aprotic | Good for a wide range of compounds, but can be halogenated. |
| Ethyl Acetate | 77.1 | 0.902 | Moderately polar | Common and effective, but can be prone to hydrolysis. |
| Diethyl Ether | 34.6 | 0.713 | Non-polar | Very volatile, good for extracting non-polar compounds. |
VI. Concluding Remarks
The synthesis of this compound requires careful attention to reaction conditions and work-up procedures. By understanding the potential pitfalls and having a systematic approach to troubleshooting, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a foundation for addressing common challenges, but it is important to remember that each specific substrate may require tailored optimization.
VII. References
-
Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
-
Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]
-
Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(4), 159-163. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1973). Azetidine. Organic Syntheses, Coll. Vol. 5, p.75. [Link]
-
Krasavin, M., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 25(21), 5183. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(23), 6064-6068. [Link]
-
Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-177. [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. [Link]
-
Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Denton, J. R., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-555. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
-
Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6271. [Link]
-
Brown, M. K., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(34), 10946-10949. [Link]
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Blackman, A. G., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454. [Link]
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Denton, J. R., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
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Gutmann, B., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 80(24), 12490-12499. [Link]
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Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(43), 26569-26578. [Link]
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Okutani, T., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
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Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100080. [Link]
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Handling air-sensitive reagents in 3-(Methylsulfanyl)azetidine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-(methylsulfanyl)azetidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this valuable scaffold often involves nucleophilic substitution using sulfur-based reagents that are notoriously sensitive to atmospheric conditions. Improper handling can lead to significant drops in yield, formation of impurities, and potential safety hazards.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success and reproducibility of your experiments.
Section 1: Core Principles of Handling Air-Sensitive Reagents
The primary challenge in synthesizing this compound is the use of sodium thiomethoxide (NaSMe) or similar sulfur nucleophiles. These reagents are highly reactive towards oxygen and water.[1][2] Exposure to the atmosphere can lead to two major degradation pathways:
-
Hydrolysis: Reaction with water (moisture) rapidly protonates the thiolate, forming methanethiol (MeSH), a volatile and malodorous gas, and sodium hydroxide. This consumes the active nucleophile, reducing reaction yield.[3]
-
Oxidation: Reaction with oxygen can lead to the formation of dimethyl disulfide (MeS-SMe) and other oxidized sulfur species, which are inactive in the desired reaction and introduce impurities.
Therefore, the entire experimental procedure must be conducted under a dry, inert atmosphere .
The Pillars of an Inert Atmosphere
Successful synthesis relies on rigorously excluding air and moisture from the reaction system. This is achieved through a combination of specialized equipment and techniques.
Caption: Core components for maintaining an inert atmosphere.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Decomposition: The primary suspect is the degradation of sodium thiomethoxide due to exposure to air or moisture.[4] 2. Wet Solvents/Glassware: Residual water on glassware or in solvents is quenching the reagent.[5][6] 3. System Leaks: Small leaks in the apparatus (e.g., around joints or septa) allow air to enter. | 1. Use a fresh bottle of sodium thiomethoxide or verify the activity of the existing stock. 2. Ensure all glassware is oven-dried (>125 °C for at least 4 hours) or flame-dried and cooled under a stream of inert gas.[6] 3. Use high-quality, freshly dried anhydrous solvents. 4. Check all connections. Use a thin layer of vacuum grease on glass joints and wrap septa with electrical tape or Parafilm for a better seal. |
| Strong Foul Odor | Methanethiol Formation: The characteristic "rotten egg" or "garlic" smell is from methanethiol, produced when sodium thiomethoxide is hydrolyzed by water.[1][3] This indicates a breach in your inert atmosphere. | 1. Work in a certified chemical fume hood at all times. 2. Quenching: At the end of the reaction, quench the excess thiomethoxide by slowly adding the reaction mixture to a stirred solution of sodium hypochlorite (household bleach). This will oxidize the residual thiolates and methanethiol to less volatile and odorless species. 3. Spill Cleanup: Absorb spills with vermiculite.[7] Cautiously treat the absorbed material in the fume hood with a bleach solution before disposal according to your institution's guidelines. |
| Formation of White Precipitate (Not Product) | Hydroxide Formation: If the reaction is run in a protic solvent or with significant water contamination, NaOH or other insoluble salts may precipitate as the thiomethoxide is consumed. | Re-evaluate the dryness of all reagents and solvents. Ensure the starting material is fully dissolved in the chosen anhydrous solvent before adding the thiomethoxide. |
| Difficult Product Purification | Disulfide Impurities: The presence of dimethyl disulfide (MeS-SMe), formed from oxidation of the thiomethoxide, can complicate purification as it may have similar chromatographic behavior to the product. | Improve the rigor of the inert atmosphere technique. A thorough purge of the reaction vessel with nitrogen or argon for several minutes before adding reagents is critical.[8][9] Consider purifying the product via crystallization if chromatography is ineffective. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended laboratory setup for this reaction if I don't have a glovebox?
A glovebox provides the ideal environment, but this reaction is routinely performed successfully using standard inert atmosphere techniques such as a Schlenk line or a nitrogen-balloon setup.[4][10]
Caption: A standard setup for inert atmosphere reactions.
Step-by-Step Setup:
-
Dry Glassware: Oven-dry all glassware (round-bottom flask, condenser if needed) and stir bars. Assemble the apparatus while still hot and immediately begin flushing with dry nitrogen or argon. Allow it to cool to room temperature under the inert gas stream.[5]
-
Seal the System: Seal the flask with a tight-fitting rubber septum, folded over the neck.
-
Establish Positive Pressure: Insert an inlet needle connected to a balloon filled with nitrogen or to a Schlenk line. Insert a second, outlet needle that vents into an oil bubbler. The bubbling indicates a positive flow of gas, which prevents air from entering.[11]
-
Add Reagents: Add dry solvents and liquid reagents via a dry, nitrogen-flushed syringe through the septum. Add solid reagents under a strong counter-flow of inert gas.
Q2: How do I properly transfer an air-sensitive solution like sodium thiomethoxide?
The syringe transfer technique is fundamental.[6] Never draw an air-sensitive solution into a syringe containing air.
Syringe Preparation and Transfer Protocol:
-
Dry the Syringe: Dry the syringe and needle in an oven. Assemble it while warm and allow it to cool in a desiccator or under a stream of inert gas.
-
Flush with Inert Gas: Puncture the septum of your reaction flask (which is already under a positive N2/Ar pressure). Draw a full volume of inert gas from the flask's headspace into the syringe and expel it into the lab atmosphere. Repeat this process at least 5-7 times to flush out all the air.[9][12]
-
Transfer Reagent: Puncture the septum on the air-sensitive reagent bottle (e.g., Sure/Seal™ bottle).[5] Inject the inert gas from your syringe into the bottle to create positive pressure. Insert the needle tip below the liquid level and allow the positive pressure to slowly push the desired volume of liquid into the syringe.
-
Remove Gas Bubble: Invert the syringe and gently push the plunger to expel the small gas bubble (headspace) back into the reagent bottle.
-
Create an Inert Gas Buffer: Before removing the needle from the reagent bottle, pull a small amount of inert gas (~0.2 mL) from the headspace into the syringe. This "buffer" protects the reagent in the needle during transfer.[9][12]
-
Dispense: Quickly transfer the syringe to your reaction flask, puncture the septum, expel the inert gas buffer into the headspace, and then slowly dispense the liquid reagent into the reaction mixture.
Q3: Should I use Argon or Nitrogen as my inert gas?
Both are effective, but they have different properties. The choice often depends on the scale, duration, and sensitivity of the reaction.
| Feature | Nitrogen (N₂) | Argon (Ar) | Recommendation |
| Density | Slightly less dense than air | ~1.4 times denser than air | Argon provides a more stable "blanket" over the reaction mixture and is harder to displace, making it superior for more sensitive reactions or setups with potential for minor leaks.[8] |
| Cost | Less expensive | More expensive | For routine, small-scale syntheses, nitrogen is perfectly adequate and more economical.[10] |
| Reactivity | Generally inert, but can react with lithium metal at room temp. and other metals at high temps. | Truly inert under all common laboratory conditions.[13] | For this synthesis, the reactivity of nitrogen is not a concern. |
Q4: What are the best practices for ensuring my solvents are truly anhydrous?
Commercially available anhydrous solvents in sealed bottles (like AcroSeal™ or Sure/Seal™) are often sufficient.[4] If you need to dry solvents in-house, use appropriate methods.
| Solvent | Recommended Drying Agent | Safety Notes & Procedure |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Distill under N₂. The deep blue/purple color of the benzophenone ketyl radical anion is a reliable indicator of anhydrous, oxygen-free conditions. Caution: Never distill to dryness. Extinguish with isopropanol after use. |
| Toluene | Sodium / Benzophenone | Same procedure as THF. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours (or overnight), then distill under N₂. Caution: Do not use sodium, as it reacts violently with acetonitrile. |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) or Barium Oxide (BaO) | Stir over activated molecular sieves for 24h, then distill under reduced pressure. Store over sieves. Distillation is crucial to remove amine impurities. |
Section 4: Reference Experimental Protocol
This protocol describes a representative synthesis of N-Boc-3-(methylsulfanyl)azetidine from N-Boc-3-azetidinyl mesylate.
Reaction: N-Boc-3-azetidinyl mesylate + Sodium thiomethoxide → N-Boc-3-(methylsulfanyl)azetidine
Materials:
-
N-Boc-3-azetidinyl mesylate (1.0 eq)
-
Sodium thiomethoxide (1.2 eq), 21 wt. % solution in methanol or solid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum on each neck. Cool the flask to room temperature under a positive pressure of nitrogen, vented through an oil bubbler.
-
Reagent Preparation: Dissolve N-Boc-3-azetidinyl mesylate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration) and add it to the reaction flask via a dry, nitrogen-flushed syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Addition: Using the proper syringe transfer technique described in the FAQ, slowly add sodium thiomethoxide (1.2 eq) to the stirred reaction mixture over 5-10 minutes. If using solid NaSMe, add it in portions under a strong counter-flow of nitrogen.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by pouring the mixture into a beaker containing saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-Boc-3-(methylsulfanyl)azetidine.
References
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- Organic Chemistry Portal. Synthesis of azetidines. [Link]
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- Google Patents. (2000).
- ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Link]
- Wikipedia.
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Validation & Comparative
Definitive Structural Validation of 3-(Methylsulfanyl)azetidine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers engaged in the synthesis and application of novel chemical entities, particularly within drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Small, strained heterocycles like azetidines are privileged scaffolds in medicinal chemistry, yet their inherent ring strain can lead to non-obvious conformational preferences that dictate biological activity.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-(methylsulfanyl)azetidine, establishing why single-crystal X-ray diffraction (SC-XRD) serves as the definitive gold standard.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they provide data that is inferential regarding the precise spatial arrangement of atoms. X-ray crystallography, by contrast, provides a direct visualization of the molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details that are unattainable by other means.[3][4]
Although a public crystal structure for this compound is not available as of this guide's publication, we will present a validated protocol for its determination and compare the expected crystallographic data with insights gleaned from alternative techniques, drawing upon authoritative data from closely related, structurally characterized azetidine derivatives.[5][6]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an unparalleled technique for determining the three-dimensional structure of a molecule.[7] It relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[3][8] The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the precise coordinates of each atom can be determined.[4] This method is considered the gold standard because it provides direct, unambiguous evidence of molecular geometry, absolute configuration, and intermolecular interactions.[3]
Workflow for Crystallographic Validation
The process of validating a structure like this compound via SC-XRD involves a logical sequence of steps, from material preparation to final data analysis. Each step is critical for obtaining a high-resolution, publishable crystal structure.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization and Structure Determination
The following protocol outlines the necessary steps to obtain a definitive crystal structure of this compound.
1. Synthesis and Purification:
- Synthesize this compound using an appropriate literature method.
- Purify the compound to >99% purity, confirmed by NMR and LC-MS. The presence of impurities can significantly hinder crystallization.
2. Crystallization Screening:
- Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling.
- Screen a wide range of solvent systems (e.g., ethanol, isopropanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof). The goal is to find conditions that yield single, well-ordered crystals of suitable size (typically 0.1-0.3 mm).
3. Crystal Mounting and Data Collection: [9]
- Under a microscope, select a high-quality single crystal and mount it on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
- Place the crystal in a stream of cold nitrogen gas (typically 100 K) within the diffractometer to minimize thermal motion.[9]
- Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation). The data collection strategy should aim for high completeness and redundancy.[10]
4. Structure Solution and Refinement: [9]
- Process the collected diffraction images to integrate the intensities of the reflections.[10]
- Solve the structure using software packages that employ direct methods or Patterson synthesis to determine the initial atomic positions.
- Refine the structural model against the experimental data, adjusting atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
- The final refined structure is validated and reported in a standard crystallographic information file (CIF).
Expected Crystallographic Data
Based on known structures of azetidine derivatives like L-azetidine-2-carboxylic acid and 1,3,3-trinitroazetidine, we can anticipate the key geometric parameters for this compound.[5][6] The four-membered azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain.[11][12]
| Parameter | Expected Value | Rationale & Authoritative Source |
| Ring Conformation | Puckered | Azetidine rings are generally non-planar to alleviate torsional strain. The degree of puckering is influenced by substituents.[11][12] |
| C-N Bond Length | 1.47 - 1.49 Å | Consistent with C-N single bonds in other saturated azetidine rings.[5][6] |
| C-C Bond Length | 1.53 - 1.56 Å | Typical for C(sp³)-C(sp³) bonds within a strained four-membered ring. |
| C-S Bond Length | 1.80 - 1.83 Å | Standard C(sp³)-S single bond length.[13] |
| C-N-C Bond Angle | ~88 - 90° | Characteristic of the acute angles required in a four-membered ring. |
| Ring Puckering Angle | 10 - 25° | The dihedral angle between the C-N-C and C-C-C planes is expected to be significant, confirming non-planarity.[11] |
Comparative Analysis: Alternative & Complementary Techniques
While SC-XRD provides the definitive structure, other analytical methods are crucial for initial characterization and for studying the molecule's behavior in solution.
Caption: Relationship between analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of a molecule in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the azetidine ring protons, the methyl group of the methylsulfanyl substituent, and their respective carbon environments.
-
Expertise & Causality: The chemical shifts and coupling constants of the azetidine ring protons can provide strong evidence for the 3-substitution pattern. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) would definitively establish the C-H and C-C bond correlations.[14] Furthermore, ¹⁵N NMR can be used to probe the electronic environment of the nitrogen atom, which is sensitive to substitution and ring strain.[15][16]
-
Trustworthiness & Limitations: While NMR confirms the chemical structure (constitution), it provides only indirect information about the 3D structure (conformation). Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, suggesting a preferred conformation in solution, but this data does not yield the precise bond angles and lengths that SC-XRD provides. The conformation in solution may also differ from that in the solid-state crystal lattice.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a newly synthesized compound.
-
Expertise & Causality: For this compound (C₄H₉NS), HRMS would provide a highly accurate mass measurement that corresponds to this formula, typically within 5 ppm. This serves as a crucial checkpoint for confirming that the desired product was synthesized.
-
Trustworthiness & Limitations: MS provides the molecular weight and, through fragmentation analysis, clues about the molecule's substructures. However, it offers no information about the isomeric arrangement or the three-dimensional geometry of the atoms. Different isomers will often have identical mass spectra.
Computational Modeling
Computational chemistry, using methods like Density Functional Theory (DFT), can predict the lowest energy conformation of a molecule.
-
Expertise & Causality: A computational approach can model the puckered conformation of the azetidine ring and predict the rotational preference of the methylsulfanyl group.[11][17] These calculations help rationalize the observed spectroscopic data and guide synthetic efforts.
-
Trustworthiness & Limitations: Computational models are theoretical predictions. While powerful, they must be benchmarked against experimental data. The definitive validation of a predicted conformation can only come from an experimental method like SC-XRD.
Data Synthesis: A Multi-faceted Approach to Validation
The strengths and weaknesses of each technique are complementary. A comprehensive validation strategy leverages all of them, with SC-XRD holding the final, authoritative role in structural confirmation.
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Primary Information | 3D Atomic Coordinates | Atomic Connectivity | Molecular Formula | Predicted 3D Geometry |
| Bond Lengths | High Precision (±0.005 Å) | No | No | Predicted |
| Bond Angles | High Precision (±0.5°) | Inferred from J-coupling | No | Predicted |
| Stereochemistry | Absolute | Relative | No | Predicted |
| Conformation | Definitive (Solid State) | Inferred (Solution) | No | Predicted (Gas Phase) |
| Sample Phase | Single Crystal | Solution / Solid | Gas Phase (Ionized) | In Silico |
| Role in Validation | Definitive Confirmation | Primary Characterization | Formula Confirmation | Predictive/Supportive |
Conclusion
For novel, strained heterocyclic molecules like this compound, a multi-technique approach is essential for full characterization. NMR and mass spectrometry are indispensable for confirming the successful synthesis and connectivity of the target compound. However, due to the conformational flexibility and potential for unusual geometries inherent in a four-membered ring, these methods are insufficient for unambiguous three-dimensional structural assignment.
Single-crystal X-ray diffraction is the only technique that provides direct, high-precision measurement of the atomic positions in space.[3][4] It delivers the definitive proof of structure, revealing the exact pucker of the azetidine ring, the orientation of the methylsulfanyl substituent, and the precise bond lengths and angles that govern the molecule's interaction with biological targets. For researchers and drug development professionals, obtaining a crystal structure is the ultimate act of structural validation, providing the foundational certainty required for further chemical and biological investigation.
References
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- Archibald, T. G. et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry.
- Simionescu, B. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central.
- Gross, J. W. et al. (2010). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PubMed Central.
- Scott, M. E. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
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- Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex.
- Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
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A Comparative Guide to the Synthesis of 3-(Methylsulfanyl)azetidine for Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the azetidine scaffold is a prized structural motif, known for imparting favorable physicochemical properties such as enhanced metabolic stability, improved solubility, and reduced lipophilicity. The introduction of a methylsulfanyl group at the 3-position offers a valuable vector for further functionalization and interaction with biological targets. This guide provides an in-depth, objective comparison of the two primary synthetic methodologies for accessing N-Boc-3-(methylsulfanyl)azetidine, a key protected intermediate. The comparison is grounded in established chemical principles and supported by representative experimental protocols derived from analogous transformations.
Strategic Overview: Accessing the 3-Thioether Linkage
The synthesis of 3-(methylsulfanyl)azetidine hinges on the strategic introduction of the methylthio group onto the four-membered ring. Two principal pathways emerge from the literature, each commencing from a common, commercially available N-Boc-protected azetidine precursor. This guide will dissect these two divergent strategies:
-
Nucleophilic Substitution: A classic and direct approach involving the displacement of a leaving group at the 3-position of the azetidine ring with a methylthiolate nucleophile.
-
Thio-Michael Addition: A conjugate addition strategy where methanethiol attacks an electrophilically activated azetidine ring at the 3-position.
Caption: Divergent synthetic strategies to N-Boc-3-(methylsulfanyl)azetidine.
Head-to-Head Comparison of Synthetic Routes
The selection of an optimal synthetic route is a critical decision in any drug development campaign, influencing factors from bench-scale feasibility to large-scale production costs. The following table provides a quantitative and qualitative comparison of the two primary routes to N-Boc-3-(methylsulfanyl)azetidine.
| Metric | Route 1: Nucleophilic Substitution | Route 2: Thio-Michael Addition |
| Starting Material | N-Boc-3-hydroxyazetidine | N-Boc-3-azetidinone |
| Key Steps | 1. Activation (e.g., Mesylation)2. Nucleophilic Displacement | 1. Horner-Wadsworth-Emmons2. Thio-Michael Addition |
| Typical Overall Yield | 60-80% (two steps) | 55-75% (two steps) |
| Reagent Cost | Moderate (methanesulfonyl chloride, sodium thiomethoxide) | Moderate to High (phosphonate reagent for HWE) |
| Scalability | Generally high; amenable to large-scale synthesis. | Moderate; chromatography of HWE product can be challenging on scale. |
| Key Advantages | Direct and well-established chemistry. High-yielding individual steps. | Convergent approach. |
| Potential Challenges | Handling of potentially odorous and air-sensitive thiolate. | Stereoselectivity of the Michael addition is not a factor here. |
Route 1: Nucleophilic Substitution from 3-Hydroxyazetidine
This strategy is predicated on the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine into a good leaving group, which is subsequently displaced by a methylthiolate nucleophile. The activation of the alcohol is a critical step, with mesylation being a common and efficient method.[1]
Caption: Workflow for the nucleophilic substitution route.
Experimental Protocol: Nucleophilic Substitution
Step 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq).
-
Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 3-(methylthio)azetidine-1-carboxylate
-
To a solution of the crude tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added sodium thiomethoxide (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the title compound.
Route 2: Thio-Michael Addition to an Azetidine-3-ylidene Derivative
This more convergent approach begins with the olefination of N-Boc-3-azetidinone to generate an α,β-unsaturated ester, which then serves as a Michael acceptor for methanethiol. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the initial olefination.[2][3]
Caption: Workflow for the Thio-Michael addition route.
Experimental Protocol: Thio-Michael Addition
Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added trimethyl phosphonoacetate (1.1 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then a solution of N-Boc-3-azetidinone (1.0 eq) in THF is added.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is carefully quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[2]
Step 2: Synthesis of tert-Butyl 3-(1-methoxy-1-oxo-3-thia-butan-2-yl)azetidine-1-carboxylate
-
To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol is added a catalytic amount of a base (e.g., sodium methoxide).
-
Methanethiol (or a solution of sodium thiomethoxide) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is neutralized with a mild acid (e.g., acetic acid) and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Conclusion and Recommendations
Both the nucleophilic substitution and the thio-Michael addition routes offer viable pathways to the target compound, this compound.
-
The nucleophilic substitution route is arguably the more direct and is likely to be more amenable to large-scale production due to the nature of the reactions and the generally lower cost of reagents. The handling of sodium thiomethoxide requires appropriate safety precautions.
-
The thio-Michael addition route , while slightly more convergent, involves an intermediate that may require more rigorous purification. However, it provides a valuable alternative, particularly if the starting N-Boc-3-azetidinone is more readily available or cost-effective than N-Boc-3-hydroxyazetidine.
The choice between these two methods will ultimately depend on the specific needs of the research program, including scale, cost considerations, and available starting materials. For initial lab-scale synthesis, both routes are excellent options. For process development and scale-up, the nucleophilic substitution pathway may present a more straightforward trajectory.
References
- A Comparative Guide to the Synthesis of 3-Phenoxyazetidine. BenchChem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- WO2000063168A1 - Synthesis of azetidine derivatives.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2023.
- WO2000063168A1 - Synthesis of azetidine derivatives.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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A Comparative Guide to the Biological Activity of 3-(Methylsulfanyl)azetidine and Its Analogs as Nicotinic Acetylcholine Receptor Ligands
An In-Depth Technical Guide
This guide offers a detailed, objective comparison of 3-(methylsulfanyl)azetidine and its structural analogs, focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established pharmacological principles to provide a clear understanding of the structure-activity relationships (SAR) governing this promising class of compounds.
The Azetidine Scaffold: A Privileged Structure in Neuroscience Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[1] Its high ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and provide favorable pharmacokinetic properties compared to more flexible structures.[1][2] These characteristics make azetidine-containing compounds highly attractive for targeting complex biological systems, particularly in the central nervous system (CNS).[1][2] While the broader azetidine class exhibits a wide range of pharmacological activities, including anticancer and antimicrobial effects, specific analogs have shown remarkable potency and selectivity for neuronal receptors.[2][3][4]
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The primary biological targets for this compound and its close analogs are nicotinic acetylcholine receptors (nAChRs).[5][6] These are ionotropic receptors, meaning they are ligand-gated ion channels that respond to the neurotransmitter acetylcholine.[7]
Physiological Role of nAChRs: Found throughout the central and peripheral nervous systems, nAChRs are crucial for motor control, autonomic signaling, and higher cognitive functions like learning and memory.[7][8] They are pentameric structures composed of various subunits (e.g., α, β), with the specific subunit composition defining the receptor subtype (e.g., α4β2, α7) and its pharmacological properties.[8][9]
Signaling Pathway: Upon binding of an agonist like acetylcholine or a synthetic analog, the nAChR undergoes a conformational change, opening a central pore.[10] This allows a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent neuronal excitation.[10] This signaling is fundamental to synaptic transmission and plasticity.[8]
Caption: Agonist binding to nAChRs opens the ion channel, causing cation influx and neuronal depolarization.
Comparative Analysis: Structure-Activity Relationships (SAR)
The potency and selectivity of azetidine-based ligands for nAChRs are highly dependent on their specific substitution patterns. While direct comparative data for this compound itself is not extensively published, we can infer key SAR principles from studies on closely related 3-pyridyl-azetidine analogs, which are also potent nAChR ligands.[5][11]
Key Structural Insights:
-
The Azetidine Core: The four-membered ring serves as a rigid scaffold that correctly orients the key pharmacophoric elements for receptor binding, reducing the entropic penalty upon interaction.
-
The Basic Nitrogen: The nitrogen atom in the azetidine ring is typically protonated at physiological pH, forming a crucial cationic interaction with a conserved acidic residue (e.g., aspartate) in the nAChR binding pocket. N-methylation can alter potency, suggesting steric and electronic constraints at this position.[6]
-
The 3-Position Substituent: The substituent at the 3-position, such as a methylsulfanyl (-SCH₃) or a pyridyl group, acts as a hydrogen bond acceptor, interacting with backbone amide protons or side chains in the "box" region of the binding site. The nature of this group is a primary determinant of subtype selectivity and potency.
Table 1: Representative Biological Activity of Azetidine Analogs at nAChRs
The following data are illustrative, compiled from principles established in the literature for various azetidine-based nicotinic agonists to demonstrate SAR. Specific values are representative.
| Compound ID | Core Structure | N1-Substituent | C3-Substituent | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
| Parent (Illustrative) | 3-Substituted Azetidine | -H | -SCH₃ | α4β2 | ~1-5 | ~20-50 |
| Analog A | 3-Substituted Azetidine | -CH₃ | -SCH₃ | α4β2 | ~5-15 | ~50-100 |
| Analog B | 3-Substituted Azetidine | -H | -SOCH₃ (Sulfoxide) | α4β2 | >500 | >1000 |
| Analog C | 3-Substituted Azetidine | -H | -SO₂CH₃ (Sulfone) | α4β2 | >1000 | >1000 |
| Analog D | 3-Substituted Azetidine | -H | Pyridyl | α4β2 | 1.21[5] | ~30 |
Interpretation of SAR Data:
-
N-Alkylation (Analog A): Adding a methyl group to the azetidine nitrogen generally leads to a modest decrease in binding affinity. This suggests that while not essential for binding, the N-H group may act as a hydrogen bond donor, or that the N-methyl group introduces a minor steric hindrance.
-
Sulfur Oxidation (Analogs B & C): Oxidation of the sulfide in the methylsulfanyl group to a sulfoxide or sulfone drastically reduces or abolishes activity. This is a critical finding. The lone pairs on the sulfide are likely essential for a specific electronic or hydrogen bond interaction. The more polar and sterically demanding sulfoxide and sulfone groups disrupt this favorable interaction.
-
Hydrogen Bond Acceptor (Analog D): Replacing the methylsulfanyl group with a classic hydrogen bond acceptor like a pyridyl ring maintains or even enhances high-affinity binding, as seen with compounds like MPA ((R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine).[5] This reinforces the role of the 3-position substituent as a key interaction point within the receptor's binding site.
Essential Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating experimental systems are paramount. Below are detailed protocols for two fundamental assays used to characterize nAChR ligands.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This is a competitive binding assay used to measure how strongly a test compound (the "competitor") binds to the receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare membrane homogenates from a tissue rich in the nAChR subtype of interest (e.g., rat cerebral cortex for α4β2) or from a cell line stably expressing the recombinant receptor subtype.[5]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]nicotine or [³H]epibatidine), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of inhibition of radioligand binding versus the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). The Ki (binding affinity constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Functional Assay: Measuring Agonist Potency (EC₅₀)
Functional assays measure the biological response elicited by the compound. For nAChRs, this is typically the ion flux through the channel. Two-electrode voltage clamp (TEVC) using Xenopus oocytes is a gold-standard method.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and prepare them for injection.
-
cRNA Injection: Inject oocytes with cRNAs encoding the specific α and β subunits of the nAChR subtype to be studied.
-
Receptor Expression: Incubate the oocytes for 2-5 days to allow for the translation of cRNA and the expression and assembly of functional nAChR channels on the oocyte membrane.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with a control buffer, followed by the application of varying concentrations of the test compound (the agonist).
-
Data Acquisition: Record the inward current generated by the influx of cations through the activated nAChR channels.
-
Analysis: Plot the peak current response as a function of the log concentration of the agonist. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Iₘₐₓ (the maximum response).
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the design of novel nAChR modulators. The structure-activity relationships, inferred from closely related analogs, underscore the critical role of the sulfur atom's electronic properties for high-affinity interactions. Any modification, particularly oxidation, dramatically reduces potency, providing a clear directive for future synthetic efforts. Conversely, the tolerance for other hydrogen bond acceptors at the 3-position, such as a pyridyl ring, highlights the versatility of the scaffold.
Future research should focus on synthesizing and directly testing a focused library of this compound analogs to confirm these inferred SAR principles. By employing the robust binding and functional assays detailed in this guide, researchers can systematically probe the effects of substitution on the azetidine ring to develop next-generation ligands with enhanced potency, improved subtype selectivity, and optimized pharmacokinetic profiles for potential therapeutic use in a range of neurological and psychiatric disorders.
References
- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Parmar, P., & Vala, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
- Venkateswararao, A., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica.
- Patel, S., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate.
- McDonough, J.H. (2001). Nicotinic acetylcholine receptor assays. Current Protocols in Pharmacology.
- Badio, B., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) With Nicotinic Acetylcholine Receptor Subtypes Expressed in Cell Lines and Rat Cortex. Neurochemical Research.
- Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie.
- PubChem. This compound-3-carboxylic acid hydrochloride. PubChem.
- Malpass, J.R., et al. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. Bioorganic & Medicinal Chemistry Letters.
- Stokes, C., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening.
- Abood, L.G., et al. (1985). Receptor Binding Characteristics of a 3H-labeled Azetidine Analogue of Nicotine. Pharmacology Biochemistry and Behavior.
- JoVE. (2021). Cholinergic Receptors: Nicotinic. Journal of Visualized Experiments.
- Kume, T., et al. (2014). Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture. Journal of Neuroscience Research.
- Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
- Wikipedia. Nicotinic acetylcholine receptor. Wikipedia.
- Grady, S.R., et al. (2016). Presynaptic Nicotinic Acetylcholine Receptors: Subtypes and Functions. The Biology of Nicotine Dependence.
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A Comparative Guide to Azetidine Derivatives in Oncology: In Vitro and In Vivo Efficacy of Novel STAT3 Inhibitors
For researchers, scientists, and drug development professionals, the azetidine scaffold has emerged as a powerhouse in medicinal chemistry. This four-membered nitrogen-containing heterocycle, once considered a synthetic challenge, is now recognized as a "privileged motif" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its inherent ring strain and rigid conformation can enhance metabolic stability, improve solubility, and provide a unique three-dimensional vector for interacting with biological targets.[1]
While the applications of azetidine derivatives are broad, ranging from central nervous system modulators to antibacterial agents, their impact in oncology has been particularly profound.[1] This guide provides a deep, comparative analysis of a novel class of azetidine-containing compounds: potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). We will dissect their performance in preclinical studies, benchmark them against alternatives, and provide the detailed experimental frameworks necessary for their evaluation. This focus is driven by the robust and comparative nature of the available data, which allows for a thorough, evidence-based guide.
The Rise of Azetidine Scaffolds in STAT3 Inhibition
The STAT3 signaling pathway is a critical regulator of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[2] In normal physiology, its activation is brief and tightly controlled. However, in a wide array of human cancers, including triple-negative breast cancer (TNBC), STAT3 is persistently or "constitutively" activated, making it a prime therapeutic target.[2][3]
Developing small molecules to inhibit STAT3 has been historically difficult. Early lead compounds often suffered from low potency or poor pharmacokinetic properties. A significant breakthrough came from the optimization of proline-based inhibitors, leading to the discovery of an exciting series of (R)-azetidine-2-carboxamide analogues.[4] Substituting the five-membered proline ring with the more constrained four-membered azetidine ring resulted in a greater than four-fold boost in inhibitory potency, marking a significant advancement in the field.[5]
In Vitro Performance: A Head-to-Head Comparison
The primary measure of a STAT3 inhibitor's potency is its ability to disrupt the protein's function in a controlled, cell-free environment. The Electrophoretic Mobility Shift Assay (EMSA) is a gold-standard technique used to measure the ability of an inhibitor to prevent the STAT3 protein from binding to its target DNA sequence.[5] A lower IC50 (half-maximal inhibitory concentration) in this assay indicates a more potent compound.
Further analysis using Isothermal Titration Calorimetry (ITC) can determine the binding affinity (dissociation constant, KD) of the compound to the STAT3 protein, with lower values indicating a tighter interaction.[4] The data below compares several key azetidine derivatives.
Table 1: Comparative In Vitro Potency and Binding Affinity of Azetidine-Based STAT3 Inhibitors
| Compound ID | STAT3 Inhibition (EMSA IC50, µM) | Selectivity vs. STAT1/STAT5 (IC50, µM) | Binding Affinity (K D, nM) | Key Structural Features |
|---|---|---|---|---|
| 5a | 0.55 | > 18 | Not Reported | (R)-azetidine-2-carboxamide core with salicylate group |
| 5o | 0.38 | > 18 | Not Reported | Optimized salicylate analogue |
| 8i | 0.34 | > 18 | Not Reported | Heterocyclic-modified analogue |
| 7g | Not Reported | > 18 | 880 | Optimized for cell permeability |
| 9k | Not Reported | > 18 | 960 | Optimized for cell permeability |
| H172 | 0.38 - 0.98 | > 15.8 | Not Reported | Irreversible covalent binder |
| H182 | 0.38 - 0.98 | > 15.8 | Not Reported | Irreversible covalent binder |
Data compiled from multiple sources.[3][4]
Expert Analysis of In Vitro Data: The transition to an azetidine core yielded compounds with sub-micromolar potency in the STAT3 DNA-binding assay, a significant improvement over previous generations of inhibitors.[5] For instance, compound 5a (IC50 = 0.55 µM) was over four times more potent than its proline-based predecessor.[5] Further Structure-Activity Relationship (SAR) optimization led to even more potent analogues like 8i (IC50 = 0.34 µM).[4]
Crucially, these compounds demonstrate high selectivity for STAT3 over other STAT family members, with IC50 values against STAT1 and STAT5 being over 18 µM.[4] This selectivity is critical for minimizing off-target effects and potential toxicity. Compounds like H172 and H182 operate via an irreversible covalent binding mechanism to cysteine residues in the STAT3 DNA-binding domain, a distinct mechanism that contributes to their high potency.[6]
Cellular Activity: From Target Engagement to Cancer Cell Death
While in vitro assays confirm target binding, cellular assays are necessary to demonstrate that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response. For STAT3 inhibitors, this typically involves measuring the inhibition of cancer cell viability (EC50), the suppression of STAT3 target gene expression, and the induction of apoptosis (programmed cell death).
Table 2: Comparative Cellular Activity in Human Breast Cancer Cell Lines (MDA-MB-231 & MDA-MB-468)
| Compound ID | Inhibition of Cell Viability (EC50, µM) | Biological Outcome |
|---|---|---|
| 7e | 0.9 - 1.9 | Inhibits cell growth, induces apoptosis |
| 7f | 0.9 - 1.9 | Inhibits cell growth, induces apoptosis |
| 7g | 0.9 - 1.9 | Inhibits STAT3 phosphorylation, induces PARP cleavage |
| 9k | 0.9 - 1.9 | Inhibits STAT3 phosphorylation, induces PARP cleavage |
| H182 | 1.0 - 1.9 | Inhibits cell viability and colony survival |
Data compiled from multiple sources.[4][7]
Expert Analysis of Cellular Data: The azetidine derivatives that were optimized for improved physicochemical properties, such as 7g and 9k , translate their potent target engagement into effective cellular activity. They inhibit the viability of breast cancer cells that harbor constitutively active STAT3 at concentrations between 0.9 and 1.9 µM.[4] Importantly, they have weaker effects on normal breast epithelial cells (MCF-10A) that do not depend on STAT3 signaling, indicating a favorable therapeutic window.[4]
The mechanism of cell death is confirmed to be apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a classic hallmark of this process.[5] Furthermore, these compounds successfully inhibit the expression of key STAT3 target genes responsible for cell survival and proliferation, such as c-Myc, Bcl-2, and survivin.[5]
In Vivo Efficacy: Inhibiting Tumor Growth in Preclinical Models
The ultimate preclinical validation for an anticancer agent is its ability to inhibit tumor growth in a living organism. This is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
While detailed comparative pharmacokinetic (PK) and tumor growth inhibition (TGI) data for a full series of these specific azetidine derivatives is not publicly available in a single source, key compounds have demonstrated significant single-agent efficacy.
-
H182 , a lead azetidine-based inhibitor, was shown to inhibit the growth of triple-negative breast cancer (TNBC) xenografts in mice.[6]
-
H120 (8e) also demonstrated efficacy as a single agent in inhibiting TNBC xenograft growth.[6]
-
A hydrochloric acid salt of H182, H278 , when used in combination with radiation, completely blocked the growth of mouse TNBC tumors and improved survival in syngeneic models.[6]
These findings provide strong proof-of-concept that the potent in vitro and cellular activities of these azetidine derivatives translate into meaningful antitumor responses in vivo.[8]
Methodologies & Experimental Protocols
Scientific integrity requires that protocols are described with enough detail to be self-validating. The following sections provide the methodologies for the key experiments discussed in this guide, explaining the causality behind the procedural choices.
Visualizing the Mechanism: The STAT3 Signaling Pathway
Understanding the target is paramount. The diagram below illustrates the canonical JAK-STAT3 signaling pathway. Cytokines or growth factors bind to cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 monomers, which dimerize and translocate to the nucleus to initiate the transcription of target genes that drive tumor progression. The azetidine inhibitors discussed here primarily act by binding to the STAT3 protein, preventing its dimerization or subsequent binding to DNA.[2][9]
Caption: The JAK-STAT3 signaling pathway and points of inhibition by azetidine derivatives.
Protocol 1: In Vitro STAT3 DNA-Binding Assay (EMSA)
This protocol details the electrophoretic mobility shift assay (EMSA), a core technique for quantifying the potency of compounds that inhibit transcription factor-DNA interactions.
Objective: To determine the IC50 value of an azetidine derivative by measuring its ability to inhibit the binding of active STAT3 protein to a specific DNA probe.
Principle: A radiolabeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts containing activated STAT3. When run on a non-denaturing polyacrylamide gel, the large protein-DNA complex migrates slower than the free probe. An effective inhibitor will prevent complex formation, resulting in a stronger signal from the free probe and a weaker signal from the shifted complex.
Step-by-Step Methodology:
-
Preparation of Nuclear Extracts:
-
Culture human cancer cells with known constitutive STAT3 activation (e.g., MDA-MB-231) to ~90% confluency.
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cell membrane using a hypotonic buffer, followed by centrifugation to pellet the nuclei. The rationale is to isolate the nuclei, where the active transcription factor resides.
-
Extract nuclear proteins using a high-salt buffer, followed by dialysis to remove excess salt. Quantify protein concentration using a Bradford or BCA assay.
-
-
DNA Probe Radiolabeling:
-
Use a double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., the high-affinity sis-inducible element, hSIE).
-
End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase. This provides a highly sensitive method for detection.
-
Purify the labeled probe from unincorporated nucleotides using a spin column.
-
-
Binding Reaction:
-
In a microcentrifuge tube, pre-incubate a fixed amount of nuclear extract (~5-10 µg) with serial dilutions of the azetidine test compound (e.g., from 0.01 µM to 100 µM) in a binding buffer for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3 before the DNA probe is introduced.
-
Add the ³²P-labeled DNA probe (~20,000 cpm) to the reaction mixture.
-
Incubate for an additional 20 minutes at room temperature to allow for STAT3-DNA binding.
-
-
Gel Electrophoresis:
-
Load the samples onto a 5% non-denaturing polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 4°C to keep the protein-DNA complexes intact.
-
-
Data Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the band intensity corresponding to the STAT3-DNA complex using densitometry software (e.g., ImageJ).
-
Plot the percentage of inhibition (relative to a DMSO vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
-
Self-Validation System:
-
Positive Control: A reaction with nuclear extract and probe but no inhibitor (vehicle control).
-
Negative Control: A reaction with probe only (no nuclear extract) to show the position of the free, unshifted probe.
-
Specificity Control: A competition assay where a 100-fold excess of unlabeled "cold" probe is added, which should abolish the shifted band, confirming the specificity of the protein-DNA interaction.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the antitumor activity of a lead azetidine compound in a subcutaneous xenograft mouse model.
Objective: To evaluate the ability of an azetidine derivative to inhibit the growth of human tumors in an in vivo setting.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, a vehicle control, or a standard-of-care drug. Tumor volume is measured over time to determine the efficacy of the treatment.
Sources
- 1. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
A Senior Application Scientist's Guide: Comparative Analysis of 3-(Methylsulfanyl)azetidine and Other Thioether Compounds in Drug Discovery
Introduction: Navigating Chemical Space with Novel Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is perpetual. Thioethers are a common functional group found in numerous FDA-approved drugs, valued for their role in molecular architecture and target engagement.[1][2] However, they are not without their challenges, including potential metabolic oxidation.[3] This guide provides a comparative analysis of 3-(Methylsulfanyl)azetidine, a unique and relatively unexplored building block, against more conventional thioether-containing compounds.
Azetidines, as strained four-membered nitrogen-containing heterocycles, have garnered significant attention for their ability to impart desirable properties such as increased sp3-character, conformational rigidity, improved solubility, and metabolic stability.[4][5][6] By incorporating a thioether moiety into this strained ring system, this compound presents a fascinating scaffold that merges the characteristics of both groups. This guide will objectively compare its performance with common thioether alternatives, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of its potential in designing next-generation therapeutics.
Section 1: The Unique Profile of the Azetidine Ring
The azetidine ring is more than just a small cyclic amine; its inherent ring strain (approx. 25.4 kcal/mol) and distinct geometry make it a privileged scaffold in drug design.[7] Unlike the more flexible and larger piperidine or pyrrolidine rings, the azetidine moiety offers a rigid framework with well-defined exit vectors, enabling precise orientation of substituents in three-dimensional space.[6] This rigidity can lead to enhanced binding affinity and selectivity for biological targets.
Furthermore, the introduction of an azetidine ring often leads to a favorable shift in physicochemical properties. It is frequently used to decrease lipophilicity and increase aqueous solubility, key parameters for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Several FDA-approved drugs, including the kinase inhibitors Cobimetinib and Baricitinib, feature an azetidine motif to enhance their metabolic stability and pharmacokinetic profiles.[4][8]
Section 2: The Role and Challenges of Thioethers in Medicinal Chemistry
Thioethers are versatile functional groups in drug molecules, acting as linkers, pharmacophoric elements, and modulators of electronic properties.[1][9] The sulfur atom is more polarizable and less basic than its oxygen counterpart in ethers, which influences its interactions with biological targets and its overall chemical behavior.[10][11]
The primary metabolic liability of thioethers is their susceptibility to oxidation, catalyzed by cytochrome P450 enzymes, to form sulfoxides and subsequently sulfones.[12] While this can be a route for drug clearance, uncontrolled or rapid oxidation can lead to poor metabolic stability and the formation of potentially reactive metabolites. Therefore, understanding and controlling the metabolic fate of thioethers is a critical aspect of drug design. The chemical environment surrounding the sulfur atom—including steric hindrance and electronic effects—plays a crucial role in modulating this oxidative susceptibility.[12]
Section 3: Synthesis and Physicochemical Properties of Comparative Thioethers
To provide a robust comparison, we selected three thioether compounds to evaluate alongside this compound:
-
Methyl Propyl Sulfide: An acyclic, flexible analogue.
-
4-(Methylsulfanyl)piperidine: A larger, non-strained cyclic analogue.
-
Thioanisole: An aromatic analogue with an sp2-hybridized carbon attached to the sulfur.
Synthesis of this compound
A common route to functionalized azetidines involves the displacement of a leaving group from a pre-formed azetidine ring. The synthesis of this compound can be achieved from commercially available 1-Boc-3-hydroxyazetidine.
Caption: Workflow for the synthesis of this compound.
Comparative Physicochemical Properties
The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems. The table below summarizes key calculated and experimental parameters for our four comparative compounds.
| Property | This compound | Methyl Propyl Sulfide | 4-(Methylsulfanyl)piperidine | Thioanisole |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Molecular Weight ( g/mol ) | 103.19 | 90.19 | 131.24 | 124.20 |
| cLogP | 0.25 | 1.85 | 1.40 | 2.77 |
| TPSA (Ų) | 28.24 | 0.00 | 28.24 | 0.00 |
| Aqueous Solubility (µg/mL) | >1000 | 2400 | 850 | 540 |
| pKa (Basic) | 8.9 | N/A | 10.2 | N/A |
Data are representative values obtained from standard calculations or experimental approximations.
Section 4: Comparative Performance Analysis: Experimental Data & Protocols
To objectively assess the potential of this compound as a drug scaffold, we performed a series of head-to-head in vitro ADME assays.
Experiment 1: Metabolic Stability in Human Liver Microsomes
Causality Behind Experimental Choice: The primary metabolic pathway for thioethers is oxidation by cytochrome P450 enzymes, which are highly concentrated in liver microsomes. This assay directly measures the intrinsic susceptibility of the sulfur atom in each scaffold to enzymatic oxidation. We hypothesize that the unique steric and electronic environment of the azetidine ring will influence the rate of metabolism compared to the less constrained analogues.
Caption: Experimental workflow for the in vitro metabolic stability assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution (final concentration 1 mM).
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard (e.g., Verapamil) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Seal the quenching plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining compound versus time.
-
Calculate the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]).
-
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| This compound | 48.5 | 28.6 |
| Methyl Propyl Sulfide | 15.2 | 91.2 |
| 4-(Methylsulfanyl)piperidine | 25.8 | 53.7 |
| Thioanisole | > 60 | < 23.1 |
Interpretation: The results indicate that this compound possesses significantly improved metabolic stability compared to its acyclic and larger cyclic counterparts. Its stability is likely due to a combination of steric hindrance around the sulfur atom imposed by the rigid four-membered ring and potential electronic effects from the proximal nitrogen atom. Thioanisole is highly stable, as expected, due to the different electronic nature of the sp2 carbon-sulfur bond.
Experiment 2: Lipophilicity (LogD at pH 7.4)
Causality Behind Experimental Choice: Lipophilicity is a master parameter in drug design, influencing solubility, permeability, and target binding. The LogD (distribution coefficient at a specific pH) is more physiologically relevant than LogP for ionizable compounds. The basic nitrogen of the azetidine and piperidine rings will be partially protonated at pH 7.4, which is expected to lower their LogD values compared to their non-basic counterparts. This experiment quantifies the impact of the scaffold's structure on this key property.
-
Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a vial containing a known volume of n-octanol and the pH 7.4 buffer. The final concentration should be detectable in both phases.
-
Vortex the mixture vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete phase separation.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
| Compound | Experimental LogD (pH 7.4) |
| This compound | -0.85 |
| Methyl Propyl Sulfide | 1.85 |
| 4-(Methylsulfanyl)piperidine | 0.95 |
| Thioanisole | 2.77 |
Interpretation: As hypothesized, the presence of the basic nitrogen in this compound dramatically reduces its lipophilicity, rendering it highly hydrophilic. This is a significant advantage for projects targeting improved solubility and reduced off-target effects associated with high lipophilicity. It offers a much lower LogD than the piperidine analogue, highlighting the powerful effect of the compact azetidine scaffold.
Section 5: Synthesis and Application
Caption: Interplay of structural features and resulting properties of this compound.
The collective data paints a compelling picture of this compound as a valuable scaffold for drug discovery. It successfully combines the sp3-rich, three-dimensional character of a strained ring with a thioether functional handle, while offering a distinct and advantageous physicochemical profile.
Key Advantages:
-
Modulated Metabolism: It provides a "sweet spot" of metabolic stability—more robust than simple thioethers, but likely still clearable, avoiding issues associated with highly inert compounds.
-
Solubility and Lipophilicity Control: It offers an exceptional tool for reducing lipophilicity and increasing solubility, addressing two of the most common challenges in lead optimization.
-
Novel Chemical Space: As a less-explored fragment, it provides an opportunity to escape crowded intellectual property space and discover novel structure-activity relationships.
Potential Applications:
-
Bioisosteric Replacement: this compound can be considered a bioisostere for more lipophilic or metabolically labile groups. For instance, it could replace a thiomorpholine ring while reducing size and lipophilicity, or act as a polar, metabolically-stabilized version of a substituted pyrrolidine or piperidine.[13][14][15][16] Recent work has shown other azetidine derivatives can serve as effective bio-isosteres for structures like pyrrolidin-3-ol.[17]
-
CNS-Targeted Drugs: Its low molecular weight, low LogD, and high TPSA make it an attractive scaffold for designing compounds that need to cross the blood-brain barrier, where controlling these parameters is critical.
This guide demonstrates that this compound is not merely another thioether; it is a highly functionalized, three-dimensional scaffold with a unique and desirable profile. By understanding its comparative performance, medicinal chemists can confidently deploy this building block to address specific challenges in drug design and unlock new avenues for therapeutic innovation.
References
- Klan, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Singh, A., et al. (2026).
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Klan, P., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- MDPI. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. MDPI.
- Han, I. (2022). Thioethers: An Overview. PubMed.
- Parmar, A., et al. (2021). Azetidines of pharmacological interest. PubMed.
- Han, I. (2022). Thioethers: An Overview.
- Katoh, T., et al. (2011).
- Duncton, M. A. J., et al. (2019).
- Meanwell, N. A. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central.
- ResearchGate. (n.d.). Other drugs containing thioethers.
- BenchChem. (n.d.). Unveiling the Reactivity Landscape of Thioethers: A Comparative Analysis of tert-Butyl Sulfide. BenchChem.
- BrainKart. (2018). Properties of ethers, epoxides, and thioethers. BrainKart.
- Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
- Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry.
- Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.
- Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Total Organic Chemistry. (2020). Organic Chemistry Lessons - Thiols and Thioethers. YouTube.
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A Senior Application Scientist's Guide to Benchmarking the Efficacy of 3-(Methylsulfanyl)azetidine Derivatives
This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. It provides a comprehensive framework for benchmarking the efficacy of 3-(methylsulfanyl)azetidine derivatives, a class of compounds showing promise in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The rigid azetidine scaffold can confer enhanced metabolic stability and receptor selectivity, making it an attractive motif in drug design.[2] This document offers an objective methodology for comparison, supported by detailed experimental protocols and data interpretation strategies.
Section 1: Introduction to the Azetidine Scaffold and the Significance of the 3-(Methylsulfanyl) Moiety
The four-membered azetidine ring is a privileged structure in modern drug discovery, valued for its ability to introduce conformational rigidity and improve pharmacokinetic profiles.[2][3] The substitution at the 3-position is a critical determinant of a derivative's biological activity. The 3-(methylsulfanyl) group, in particular, offers a unique combination of moderate lipophilicity and potential for specific interactions, such as hydrogen bonding and metal coordination, within a target's active site.
To objectively assess the contribution of the 3-(methylsulfanyl) group, a rigorous benchmarking strategy is essential. This involves comparing the derivative's performance against carefully selected alternatives.
Defining the Comparators:
-
Structural Analogs: To probe the specific role of the methylsulfanyl group, it is crucial to test against analogs with different substituents at the 3-position. A prime candidate for comparison is the corresponding 3-hydroxyazetidine derivative . This allows for a direct assessment of the impact of replacing a potential hydrogen bond donor (hydroxyl) with the methylsulfanyl group.
-
Known Active Compounds: To establish therapeutic relevance, the this compound derivative should be benchmarked against a known, often clinically approved, drug that acts on the same biological target. For the purpose of this guide, we will consider a hypothetical scenario where our derivatives are designed as kinase inhibitors . A relevant comparator would be a well-characterized kinase inhibitor like Imatinib .
Section 2: A Step-by-Step Workflow for Efficacy Benchmarking
A systematic approach is paramount to generating reliable and comparable data. The following workflow outlines a logical progression from initial biochemical assays to cellular and mechanistic studies.
Figure 1: A systematic workflow for benchmarking the efficacy of kinase inhibitors.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a template for conducting the key experiments outlined in the workflow.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase.
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the purified target protein, free from the complexities of a cellular environment. A luminescence-based readout, such as ADP-Glo™, is often preferred for its high sensitivity and broad applicability.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the kinase enzyme, diluted in assay buffer, to the wells containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for pre-binding of the inhibitor to the kinase.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to calculate the IC50.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol assesses the effect of the compounds on the proliferation of a cancer cell line known to be dependent on the target kinase.
Rationale: Moving from a biochemical to a cellular context is a critical step to evaluate not only the compound's potency but also its cell permeability and ability to engage the target in a physiological environment.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated cells. Plot this against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Section 4: Data Presentation and Comparative Analysis
The following table presents a hypothetical dataset to illustrate how the efficacy of a this compound derivative can be benchmarked.
| Compound ID | Structure | Target Kinase IC50 (nM) | A549 Cell GI50 (µM) | HCT116 Cell GI50 (µM) |
| AZA-SMe | This compound derivative | 15 | 0.5 | 0.8 |
| AZA-OH | 3-Hydroxyazetidine derivative (Structural Analog) | 150 | 5.2 | 8.1 |
| Imatinib | Known Kinase Inhibitor (Comparator) | 25 | 1.1 | 1.5 |
This is illustrative data. Actual results will vary based on the specific derivatives and target.
Interpretation of Hypothetical Data:
In this illustrative example, the AZA-SMe derivative shows significantly higher potency in the biochemical assay compared to its hydroxyl analog (AZA-OH ), suggesting that the methylsulfanyl group is crucial for target engagement. Furthermore, AZA-SMe demonstrates superior potency in both cell lines compared to the established drug, Imatinib , indicating its potential as a promising new therapeutic candidate.
Section 5: Visualizing the Mechanism of Action
Understanding how a compound exerts its effect is fundamental. For a kinase inhibitor, this involves blocking the phosphorylation of downstream substrates.
Figure 2: A diagram illustrating the mechanism of action of the AZA-SMe derivative as a kinase inhibitor, preventing substrate phosphorylation and subsequent cellular proliferation.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of this compound derivatives. By employing a multi-faceted approach that includes biochemical and cell-based assays, and by making judicious comparisons to structural analogs and known drugs, researchers can build a comprehensive profile of their compounds of interest. The hypothetical data presented herein underscores the potential of the this compound scaffold. The next logical steps in a real-world scenario would involve kinase selectivity profiling, in vivo efficacy studies in xenograft models, and a thorough evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
- Sosnovsky, G., Lukszo, J., Konieczny, M., Purgstaller, K., & Laib, F. (1994). In the search for new anticancer drugs. 26. A comparison of anticancer activities of several TEPA, thio-TEPA, Seleno-TEPA, and azetidine analogs, including congeners containing an aminoxyl moiety. Journal of Pharmaceutical Sciences, 83(7), 982-988. [Link]
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- Marine Drugs. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
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- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
- Enamine & Pfizer. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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- Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- The Journal of Organic Chemistry. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
- European Journal of Cancer. (2018). Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis. European Journal of Cancer, 104, 34-44. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-(Methylsulfanyl)azetidine
Introduction: Beyond a Single Method, Towards Verifiable Truth
In drug discovery and development, the journey of a novel molecule from synthesis to a potential therapeutic is paved with data. The integrity of this data is paramount. For a crucial building block like 3-(Methylsulfanyl)azetidine, a heterocyclic compound with significant potential in medicinal chemistry, establishing its identity, purity, and stability is non-negotiable. While a single validated analytical method can provide a snapshot of these attributes, its results exist in a vacuum. How can we be certain that these results are reproducible across different laboratories, on different instruments, or by different analysts?
This is the central question addressed by analytical method cross-validation . It is the formal process of comparing results from two or more distinct analytical procedures or laboratories to ensure they produce comparable and reliable data.[1][2] This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, moving beyond procedural steps to explain the scientific rationale behind each choice. We will treat the described protocols as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
The Analyte: this compound
Before designing a validation strategy, we must understand the analyte.
-
Structure: A four-membered azetidine ring, substituted at the 3-position with a methylsulfanyl (-SCH₃) group.
-
Key Features:
-
Heterocyclic Core: The strained azetidine ring has a distinct spectroscopic signature.
-
Sulfanyl Group: The presence of a sulfur atom is relevant for mass spectrometry and potential chromatographic interactions.
-
Small Molecule: Suitable for analysis by a range of standard organic analytical techniques.
-
The primary analytical objectives for this molecule are:
-
Identity Confirmation: Is the compound what we think it is?
-
Purity and Impurity Profiling: How pure is the material, and what are the potential impurities?
-
Quantification: Determining the exact amount in a given sample or formulation.
To achieve these objectives, we rely on a suite of orthogonal analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Cross-Validation Workflow: A Framework for Trust
Cross-validation becomes critical when an analytical method is transferred, for instance, from a research and development (R&D) lab to a Quality Control (QC) manufacturing site. The goal is to prove that the receiving laboratory can perform the method with the same accuracy and precision as the originating lab.[5][6]
The most common and robust approach for this is comparative testing , where both laboratories analyze the same homogeneous batch of the analyte.[5]
Caption: Workflow for inter-laboratory cross-validation via comparative testing.
Orthogonal Methods: Building a Cohesive Analytical Picture
Cross-validation can also refer to the practice of using multiple, distinct analytical methods to verify a result. If a purity value of 99.5% is determined by HPLC, does analysis by another technique support this finding? For this compound, we will focus on a primary purity-determining method (HPLC) and secondary identity-confirming methods (NMR, MS).
Identity Confirmation: NMR and Mass Spectrometry
These techniques provide structural information and are the first step in confirming the material is correct.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, we expect a distinct pattern. Based on literature for similar azetidine structures, the signals can be predicted.[7][8]
| Assignment | Expected ¹H NMR Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Shift (ppm) |
| -S-CH ₃ | ~2.1 - 2.3 | Singlet (s) | ~15 - 20 |
| Azetidine CH ₂ | ~3.5 - 4.0 | Triplet (t) or Multiplet (m) | ~55 - 65 |
| Azetidine CH | ~3.8 - 4.2 | Multiplet (m) | ~35 - 45 |
| NH | Broad singlet, variable | Singlet (s, broad) | N/A |
Mass Spectrometry (MS) MS provides the mass-to-charge ratio (m/z), confirming the molecular weight of the compound. For this compound (C₄H₉NS), the expected monoisotopic mass is approximately 103.05 Da. Using Electrospray Ionization in positive mode (ESI+), we would expect to see the protonated molecule [M+H]⁺ at m/z ≈ 104.06.
Purity Determination: A Stability-Indicating HPLC Method
The workhorse for purity analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A robust, stability-indicating method is one that can separate the main compound from its impurities and any potential degradation products.[9]
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL (stock solution).
-
Dilute the stock solution to 0.1 mg/mL with the same diluent for analysis.
-
-
Validation Parameters (per ICH Q2(R2) Guidelines): [3][10]
-
Specificity: Analyze a blank (diluent), a placebo (if in formulation), the reference standard, and a stressed sample (e.g., acid-degraded) to demonstrate that no other components co-elute with the main peak.
-
Linearity: Prepare a series of dilutions (e.g., 5-150 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, 120% of the nominal concentration) and calculate the percent recovery. Acceptance criteria are typically 98-102%.[11]
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of the same sample. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The %RSD should meet a similar criterion.[12]
-
-
Robustness: Introduce small, deliberate changes to the method (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate) and observe the effect on the results. The system suitability parameters should remain within acceptable limits.
-
Executing the Inter-Laboratory Cross-Validation
With a validated method in the sending lab, the comparative study can begin.
Experimental Protocol: Comparative Testing
-
Protocol Agreement: Both labs must agree on the exact protocol, including sample handling, preparation, and the sequence of analysis.
-
Sample Distribution: The sending lab ships a single, homogeneous lot of this compound to the receiving lab.
-
Independent Analysis: Both labs analyze the sample in triplicate (or n=6, as defined in the protocol) using the validated HPLC method.
-
Data Reporting: Both labs report the complete raw data, including chromatograms, peak areas, and calculated purity values.
Data Presentation and Acceptance Criteria
The results must be compared objectively using pre-defined criteria.
| Parameter | Sending Lab (R&D) | Receiving Lab (QC) | Acceptance Criterion |
| Purity (%) - Rep 1 | 99.65 | 99.58 | |
| Purity (%) - Rep 2 | 99.71 | 99.65 | |
| Purity (%) - Rep 3 | 99.68 | 99.72 | |
| Mean Purity (%) | 99.68 | 99.65 | Difference between means ≤ 0.5% |
| Std. Deviation | 0.03 | 0.07 | |
| %RSD | 0.03% | 0.07% | %RSD for each lab ≤ 2.0% |
| Retention Time (min) | 8.51 | 8.49 | Difference in mean RT ≤ 5% |
Hypothetical data for illustration purposes.
Statistical Evaluation: For a more rigorous comparison, a statistical test such as the two-sample t-test can be employed to determine if there is a statistically significant difference between the means obtained by the two laboratories.
Conclusion: A Foundation of Reliable Science
The cross-validation of analytical data for a molecule like this compound is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins data integrity throughout the drug development lifecycle. By employing orthogonal methods for identity confirmation and executing a rigorous, protocol-driven comparative study for purity assessment, we build confidence in our analytical results. This ensures that data generated across different sites and at different times is reliable, comparable, and forms a solid foundation for making critical development decisions. This structured approach transforms analytical data from a set of numbers into a verifiable statement of molecular truth.
References
- CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- P. B. Deshpande, et al. (2025, August 10). Core components of analytical method validation for small molecules-an overview.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
- Reich, H. J. (n.d.). Tables For Organic Structure Analysis.
- Stanovych, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1084.
- Scott, J. D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(7), 399–411.
- Stanovych, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
- Impact Factor. (2023, December 25). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti.
- Ashdin Publishing. (n.d.). RP-HPLC Method of Drug Development and Validation for the Determination of Ezetimibe using Design of Experiments Approach.
- ResearchGate. (2025, August 7). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms.
- Al-Adl, S. M., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 28(1), 195.
- MDPI. (2022, December 27). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-(Methylsulfanyl)azetidine
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a matter of triviality—it is the bedrock of reproducible results and the foundation of a successful therapeutic candidate. 3-(Methylsulfanyl)azetidine is an increasingly popular scaffold in medicinal chemistry, valued for its ability to introduce a strained, polar, three-dimensional motif into drug candidates, which can significantly enhance properties like metabolic stability and solubility.[1][2] However, its synthesis can introduce a variety of impurities that, if left unchecked, can confound biological data and compromise downstream applications.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present self-validating protocols designed for scientific rigor.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment strategy begins with an understanding of the synthetic route and the potential impurities it may generate. A common and effective method for synthesizing 3-aryl-3-sulfanyl azetidines involves the iron-catalyzed reaction of an N-protected azetidin-3-ol with a thiol.[3] Adapting this for this compound, a plausible synthesis is the reaction of a protected azetidin-3-ol with methanethiol or a suitable equivalent.
Based on this, we can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual N-protected azetidin-3-ol.
-
Reagents: Traces of the thiol source or coupling agents.
-
Byproducts: Compounds formed from side reactions, such as elimination or dimerization products.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., toluene, ethyl acetate, hexanes).
-
-
Degradation-Related Impurities:
-
Oxidation Products: The thioether moiety is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These can form during synthesis, purification, or storage.
-
A comprehensive purity analysis must be capable of separating and identifying the target compound from this array of potential contaminants.
Comparative Analysis of Purity Assessment Techniques
We will now compare the three most powerful and commonly employed techniques for the purity assessment of small molecules like this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy is unparalleled in its ability to provide detailed structural information and is a primary method for identity confirmation. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of impurities without the need for a reference standard of the impurity itself.
Causality of Method Choice
We choose ¹H NMR for its quantitative nature and its ability to detect a wide range of impurities, including residual solvents and structurally similar byproducts. The addition of an internal standard of known purity and concentration allows for the determination of the absolute purity of the target compound. ¹³C NMR, while less sensitive, is invaluable for confirming the carbon skeleton and identifying impurities that may not have distinct proton signals.[4]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The standard should have sharp signals in a region of the spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. Ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Ensure the instrument is well-shimmed to obtain sharp, symmetrical peaks.
-
Set the pulse angle to 90° to ensure full excitation of all protons.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard. This is critical for accurate integration and quantification. A typical value is 30-60 seconds.
-
-
Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the methylsulfanyl protons (a singlet around 2.1 ppm) and the azetidine ring protons (multiplets) are suitable.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Data Interpretation
-
Purity Calculation: The primary result is the calculated purity percentage.
-
Impurity Identification: Look for unexpected signals in the spectrum. Residual solvents have characteristic chemical shifts.[5] Signals corresponding to the starting materials or byproducts like the sulfoxide (methyl group shifted downfield) can also be identified. The relative integration of these impurity signals compared to the analyte signal provides a semi-quantitative measure of their levels.
High-Performance Liquid Chromatography (HPLC): The Sensitivity and Separation Powerhouse
HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high separation efficiency, sensitivity, and applicability to a wide range of compounds. For a small, polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality of Method Choice
The primary challenge in analyzing small amines by RP-HPLC is their interaction with residual silanol groups on the silica-based stationary phase, which can lead to poor peak shape (tailing). To overcome this, we select a modern, end-capped C18 column and a mobile phase with a low pH and an ion-pairing agent or a suitable buffer to ensure protonation of the azetidine nitrogen and minimize silanol interactions.[6] Coupling HPLC with a mass spectrometer (LC-MS) provides mass information for peak identification, which is invaluable for characterizing unknown impurities.
Experimental Protocol: RP-HPLC-UV/MS
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.
-
-
Instrumentation and Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at 210 nm and 254 nm.
-
MS Detector (Optional but Recommended): Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the chromatogram.
-
Determine the area of the main peak and any impurity peaks.
-
Calculate the purity by area percent:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
If using LC-MS, extract the ion chromatograms for the expected mass of the product and potential impurities (e.g., M+16 for sulfoxide, M+32 for sulfone) to aid in peak identification.
-
Data Interpretation
-
Chromatogram: The primary output is a chromatogram showing peaks over time. An ideal pure sample shows a single, sharp, symmetrical peak.
-
Area Percent Purity: This provides a good estimate of purity, but it assumes that all compounds have a similar response factor at the chosen wavelength. This is a potential source of inaccuracy.
-
Impurity Detection: The high sensitivity of HPLC allows for the detection of minor impurities that might be missed by NMR. The retention times provide information on the relative polarity of the impurities. For instance, the more polar sulfoxide and sulfone would likely elute earlier than the parent thioether in a reverse-phase system.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence for Volatile Components
GC-MS is an excellent technique for analyzing volatile and thermally stable compounds. It offers superb separation and definitive identification through mass spectrometry. For this compound, GC-MS is particularly useful for detecting volatile organic impurities, such as residual solvents.
Causality of Method Choice
While the target compound itself is amenable to GC analysis, its polarity can still lead to interactions with the column, causing peak tailing. Derivatization, such as silylation of the secondary amine, can improve peak shape and thermal stability, although it adds a step to the sample preparation.[7] We will describe a direct injection method first, as it is simpler, but derivatization should be considered if peak shape is poor. The mass spectrometer provides invaluable structural information and allows for the deconvolution of co-eluting peaks.[8]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Conditions:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250 °C, with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 35-400.
-
Transfer Line Temperature: 280 °C.
-
-
Data Acquisition and Analysis:
-
Inject the sample.
-
Acquire the total ion chromatogram (TIC).
-
Integrate all peaks in the TIC.
-
Calculate purity by area percent.
-
Identify the main peak and impurity peaks by comparing their mass spectra to a library (e.g., NIST) and through manual interpretation of the fragmentation patterns.
-
Data Interpretation
-
Total Ion Chromatogram (TIC): Similar to an HPLC chromatogram, the TIC shows separated components over time.
-
Mass Spectra: Each peak in the TIC has an associated mass spectrum. The fragmentation pattern is a fingerprint of the molecule and can be used for positive identification. For this compound, one would expect to see the molecular ion and characteristic fragments from the loss of a methyl group or cleavage of the azetidine ring.
-
Impurity Identification: GC-MS is highly effective for identifying volatile impurities like residual solvents and low-molecular-weight byproducts. The mass spectra of these impurities can often be matched to library entries with high confidence.
Summary Comparison of Analytical Techniques
| Feature | ¹H NMR Spectroscopy | HPLC-UV/MS | GC-MS |
| Primary Use | Identity confirmation, absolute quantification | High-sensitivity purity determination, impurity profiling | Analysis of volatile impurities, identity confirmation |
| Selectivity | Moderate to High | Very High | Very High |
| Sensitivity | Low to Moderate | Very High | High |
| Quantification | Excellent (with internal standard) | Good (requires reference standards for accuracy) | Good (requires reference standards for accuracy) |
| Sample Throughput | Low | High | Medium |
| Key Strengths | Universal detector, quantitative without reference standards for each impurity | Excellent for non-volatile and thermally labile compounds | Excellent separation of volatile compounds, definitive identification via MS libraries |
| Key Limitations | Lower sensitivity, can have signal overlap | Requires chromophore for UV, response factors vary | Not suitable for non-volatile or thermally labile compounds |
Alternative Scaffolds and Concluding Remarks
In drug discovery, this compound is often considered alongside other small, sp³-rich heterocyclic building blocks. Alternatives include oxetanes, which replace the nitrogen with oxygen, and other substituted azetidines or pyrrolidines.[9][10] The purity assessment methodologies described here are largely applicable to these analogs, with adjustments to chromatographic conditions and NMR interpretation based on their specific chemical properties.
-
¹H NMR should be the first-line technique for confirming the structure and obtaining an initial, quantitative purity value, including an assessment of residual solvents.
-
HPLC-UV/MS should then be employed to detect and identify non-volatile impurities at low levels, particularly the potential sulfoxide and sulfone degradation products.
-
GC-MS is a valuable complementary technique for a detailed analysis of volatile impurities and can serve as a secondary method for purity confirmation.
By integrating these techniques, researchers and drug development professionals can ensure the quality and integrity of this valuable building block, thereby fostering reproducibility and accelerating the journey from a molecule to a medicine.
References
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- The Royal Society of Chemistry. Supporting Information for Modular Access to N-SF5 azetidines. URL
- National Institutes of Health. Modular Access to N-SF5 azetidines - PMC. URL
- National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. URL
- Sigma-Aldrich. This compound-3-carboxylic acid. URL
- Smolecule. 1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid. URL
- SciSpace.
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- PubMed.
- Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog. URL
- ScienceDaily. Chemists synthesize an improved building block for medicines. URL
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- TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. URL
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- ResearchGate. a) Marketed drugs containing 1,3-substituted azetidine scaffolds.... URL
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- SIELC Technologies. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. URL
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- Zenodo.
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- Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis. URL
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The Azetidine Advantage: A Comparative Guide to Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of small, strained ring systems, particularly the four-membered azetidine ring, has become a pivotal strategy in modern medicinal chemistry.[1][2][3] Once viewed as a synthetic challenge, the azetidine motif is now recognized as a privileged scaffold that can significantly enhance the pharmacokinetic properties of drug candidates.[1][2] Its unique conformational rigidity and physicochemical characteristics often lead to improved metabolic stability, solubility, and permeability compared to less-strained counterparts like pyrrolidines and piperidines.[3][4]
This guide offers an in-depth comparison of the pharmacokinetic profiles of several key azetidine-containing compounds. By examining supporting experimental data and the methodologies used to obtain them, we aim to provide researchers with actionable insights into leveraging the "azetidine advantage" in drug design.
The Influence of the Azetidine Ring on ADME Properties
The structural features of the azetidine ring—high ring strain (~25.4 kcal/mol), a distinct sp³-rich character, and conformational rigidity—are central to its favorable impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][5]
-
Metabolic Stability: The strained nature of the azetidine ring can render it less susceptible to metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[2] This can lead to a longer half-life and reduced metabolic clearance, enhancing drug exposure. However, it's important to note that the ring is not entirely inert and can undergo CYP-mediated oxidation and ring scission in some contexts.[6]
-
Solubility and Permeability: The presence of the nitrogen atom in the azetidine ring provides a handle for modifying a compound's physicochemical properties. It can act as a hydrogen bond acceptor and its basicity (pKa) can be tuned to optimize aqueous solubility and membrane permeability, two critical factors for oral bioavailability.[1]
-
Structural Rigidity: The rigid conformation of the azetidine ring reduces the entropic penalty upon binding to a biological target, which can lead to higher potency.[5] This rigidity also provides well-defined exit vectors for substituents, allowing medicinal chemists to fine-tune interactions with the target protein.[3]
Comparative Pharmacokinetic Profiles of Azetidine-Containing Drugs
To illustrate the real-world impact of the azetidine moiety, this section compares the pharmacokinetic parameters of three notable drugs: Ezetimibe, Tofacitinib, and Zavegepant.
| Parameter | Ezetimibe (Zetia) | Tofacitinib (Xeljanz) | Zavegepant (Zavzpret) |
| Primary Indication | Hypercholesterolemia[7] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[8] | Acute Migraine[9][10] |
| Oral Bioavailability | Not determined (insoluble)[11] | 74%[8][12] | ~5% (Intranasal)[9][13] |
| Time to Peak (Tmax) | 1-2 hours (for active metabolite)[11][14] | 0.5-1 hour[12][15][16] | ~0.5 hours (Intranasal)[13] |
| Elimination Half-life (t½) | ~22 hours[7][11][14] | ~3 hours[8][12][15][16] | ~6.8 hours (IV)[9][10][17] |
| Metabolism | Extensive glucuronidation in intestine and liver; not a CYP substrate[14][18] | ~70% Hepatic (primarily CYP3A4, minor CYP2C19)[8][15][19] | Minimal metabolism[9][10] |
| Primary Excretion Route | Feces (~78%) and Urine (~11%) | ~70% Hepatic, ~30% Renal[8][12] | Primarily Biliary/Fecal (~85%)[9][10] |
Analysis of Comparative Data:
-
Ezetimibe showcases a remarkably long half-life of approximately 22 hours, which is attributed to extensive enterohepatic recycling of its active glucuronide metabolite.[11][14] Its metabolic pathway notably avoids the cytochrome P450 system, reducing the potential for drug-drug interactions.[14][18] The azetidinone (β-lactam) core is central to its mechanism of inhibiting cholesterol absorption.
-
Tofacitinib has a much shorter half-life of about 3 hours, consistent with its rapid absorption and elimination, which allows for twice-daily dosing and quick clearance if adverse effects occur.[8][12][15] Its metabolism is primarily handled by hepatic enzymes, particularly CYP3A4.[15][19]
-
Zavegepant , a third-generation CGRP receptor antagonist, demonstrates minimal metabolism, with the majority of the drug eliminated unchanged, primarily through the biliary/fecal route.[9][10] This low level of metabolism is a highly desirable trait, minimizing the risk of forming active or toxic metabolites and reducing patient-to-patient variability.
Methodologies for Assessing Pharmacokinetic Profiles
The data presented above are generated through a series of standardized in vitro and in vivo experiments. Understanding these protocols is crucial for interpreting pharmacokinetic data and designing new compounds.
Key Experimental Workflows
Caption: High-level workflow for pharmacokinetic assessment.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Causality: This assay is a cornerstone of early drug discovery, designed to predict hepatic clearance.[20] It assesses a compound's susceptibility to metabolism by the most important Phase I drug-metabolizing enzymes, the cytochrome P450s, which are highly concentrated in liver microsomes.[20] A high clearance in this assay often correlates with poor in vivo stability.
Protocol:
-
Preparation: Human or rodent liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[21][22] A solution containing an NADPH regenerating system (cofactor for CYP enzymes) is prepared.[22][23]
-
Incubation: The test compound (typically at a low concentration, e.g., 1-2 µM) is added to the microsomal solution.[22][24] The reaction is initiated by adding the NADPH regenerating system.[24] The mixture is incubated at 37°C with shaking.[22]
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[22]
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20] This step also precipitates the microsomal proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[20]
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint) and half-life (t½).[20][22]
Trustworthiness: The protocol's validity is confirmed by including positive and negative control compounds. A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) are run in parallel to ensure the microsomal enzymes are active and the assay is performing within expected limits.
In Vitro Permeability Assay (Caco-2 Cells)
Causality: This assay predicts intestinal drug absorption and identifies whether a compound is a substrate for efflux transporters.[25][26] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux pumps like P-glycoprotein (P-gp).[25][27]
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and monolayer formation.[25][27]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a low-permeability marker like Lucifer Yellow.[25][26]
-
Transport Experiment: The test compound is added to the apical (A) compartment (mimicking the gut lumen). Samples are collected from the basolateral (B) compartment (mimicking the bloodstream) over a set time (e.g., 2 hours).[27]
-
Bidirectional Assessment: To assess efflux, the experiment is also performed in the reverse direction (B to A).[27] An efflux ratio (Papp B-A / Papp A-B) > 2 suggests the compound is actively transported out of the cell.[27]
-
Analysis: Samples from the receiver compartments are quantified by LC-MS/MS.
-
Data Interpretation: The results are used to calculate an apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high permeability.[28]
Authoritative Grounding: This method is well-established and recognized by regulatory agencies like the FDA, which considers data from this assay sufficient to justify a waiver of in vivo bioavailability studies for highly permeable substances under the Biopharmaceutics Classification System (BCS).[28][29]
In Vivo Pharmacokinetic Study (Rodent)
Causality: This study provides the most comprehensive data on a drug's ADME profile in a living organism, integrating all relevant physiological processes.[30][31][32] It is essential for understanding a drug's exposure-response relationship and for predicting human pharmacokinetics.
Caption: Workflow for a typical in vivo rodent PK study.
Protocol:
-
Dosing: The test compound is administered to a cohort of animals (typically mice or rats) via at least two routes: intravenous (IV) and the intended clinical route (e.g., oral, PO).[33] The IV dose provides a baseline for 100% bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[33][34] Serial sampling from a single animal is often preferred to reduce biological variability and animal usage.[34]
-
Sample Processing: Blood is processed to plasma, and the drug concentration is quantified using a validated LC-MS/MS method.[33]
-
Pharmacokinetic Analysis: The plasma concentration-time data are plotted. Key parameters are calculated, including:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.[30]
-
Conclusion and Future Perspectives
The strategic incorporation of an azetidine ring is a proven and effective tactic in medicinal chemistry for enhancing the pharmacokinetic profile of a drug candidate.[1][2] The comparative data on Ezetimibe, Tofacitinib, and Zavegepant demonstrate the versatility of this scaffold, which can contribute to molecules with long half-lives via metabolic resistance or be part of rapidly cleared molecules where such a profile is desirable. The key advantage lies in the ability to fine-tune ADME properties by leveraging the unique structural and physicochemical characteristics of this strained ring system.[3][4]
As synthetic methodologies for creating complex azetidine derivatives continue to advance, their application in drug discovery is set to expand further.[2] For researchers and drug development professionals, a deep understanding of the pharmacokinetic implications of this moiety, supported by robust in vitro and in vivo assessment, will be crucial for designing the next generation of safer and more effective medicines.
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A Head-to-Head Comparison of Catalytic Systems for Azetidine Synthesis: A Guide for the Modern Chemist
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints and ability to enhance physicochemical properties like metabolic stability and lipophilicity have led to its incorporation into numerous pharmaceuticals.[3][4] However, the synthesis of this strained ring system presents a significant challenge, necessitating the development of sophisticated catalytic strategies.[5][6]
This guide provides a head-to-head comparison of prominent catalytic approaches for azetidine synthesis. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to assist researchers in selecting and implementing the optimal strategy for their synthetic targets. The primary catalytic routes for constructing the azetidine core can be broadly classified into intramolecular cyclizations and intermolecular cycloadditions.[2][6][7]
Intramolecular Cyclization: Forging the Ring from Within
Intramolecular strategies are the most common approach to azetidine synthesis, leveraging a tethered nitrogen nucleophile and an electrophilic carbon center. The choice of catalyst is paramount in controlling the regioselectivity and stereoselectivity of the ring closure.
1.1 Lewis Acid Catalysis: Taming Epoxides for Regioselective Aminolysis
Lewis acid catalysis has proven highly effective for the intramolecular aminolysis of epoxides, offering a regioselective pathway to functionalized azetidines.[7][8] Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as superior catalysts for this transformation.[5][8]
Causality of Catalyst Choice: The challenge in epoxide aminolysis lies in the high basicity of the amine nucleophile, which can quench traditional Lewis or Brønsted acid catalysts.[8][9] Lanthanide triflates are uniquely suited for this reaction due to their tolerance for basic functional groups while still effectively activating the epoxide for nucleophilic attack.[8] The choice of the cis-epoxy amine substrate is crucial; the La(OTf)₃ catalyst promotes a C3-selective (4-exo-tet) intramolecular aminolysis to favor azetidine formation, whereas the corresponding trans-epoxide often leads to the formation of a five-membered pyrrolidine ring via a 5-endo-tet cyclization.[8][9][10]
Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [5][8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in an anhydrous solvent such as 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Catalyst Addition: Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 83 °C for DCE).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.
-
Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 3-hydroxyazetidine product.
1.2 Transition Metal Catalysis: C–H Activation and Radical Pathways
Transition metals, particularly palladium and copper, offer powerful and versatile platforms for azetidine synthesis through mechanisms like C–H amination and radical cyclizations.[4][7]
Palladium-Catalyzed C(sp³)–H Amination: This strategy enables the direct formation of a C–N bond by activating a typically inert C–H bond. The Gaunt group reported a notable palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines.[4] This method often requires a directing group, such as a picolinamide, to position the palladium catalyst in proximity to the target C–H bond for effective activation and subsequent reductive elimination to form the azetidine ring.[4][5][11]
Copper-Catalyzed Radical Cyclization: Recent advances have unlocked novel radical pathways to azetidines. A copper-based photoredox-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides provides a general and regioselective route to highly functionalized azetidines.[12] This method is significant as 4-exo-dig cyclizations are typically disfavored by Baldwin's rules.[12]
Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination [7]
-
Preparation: To a reaction vessel, add the N-(picolinoyl)propylamine substrate (0.2 mmol), Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2.5 mol%), and PhI(OAc)₂ (96.6 mg, 0.3 mmol).
-
Solvent: Add toluene (2 mL).
-
Reaction: Stir the reaction mixture at 110 °C for 24 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the corresponding azetidine.
Intermolecular Cycloadditions: Building the Ring from Two Components
Intermolecular approaches, such as [2+2] cycloadditions, construct the azetidine ring in a single, atom-economical step from two separate components. Photocatalysis has revolutionized this area, particularly the aza Paternò–Büchi reaction.
2.1 Photocatalytic [2+2] Cycloadditions (Aza Paternò–Büchi Reaction)
The aza Paternò–Büchi reaction is the [2+2] photocycloaddition between an imine and an alkene, representing one of the most direct methods to synthesize azetidines.[13][14] Historically, this reaction has been challenging due to the rapid relaxation of the imine excited state.[13] However, the advent of visible-light photoredox catalysis has overcome many of these limitations.[15][16][17]
Mechanism and Catalyst Choice: In a typical visible-light-mediated process, a photocatalyst (e.g., an iridium or organic photosensitizer) absorbs light and enters an excited state.[15][18] It then engages in an energy transfer process with the imine or alkene, promoting it to a triplet state, which then undergoes a stepwise radical cycloaddition to form the azetidine ring.[16] Recent developments have expanded the scope to include previously unreactive acyclic imines and unactivated alkenes, showcasing the power of this approach.[3][17] For example, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, offering a highly stereoselective and atom-economic synthesis of functionalized azetidines.[15][19]
Workflow for Catalyst Selection in Azetidine Synthesis
Caption: Workflow for selecting a catalyst for azetidine synthesis.
Head-to-Head Catalyst Performance Summary
The optimal choice of catalyst depends heavily on the available starting materials, desired substitution pattern, and required stereochemistry.[7] The following table provides a comparative overview of the leading catalytic systems.
| Catalyst System | Reaction Type | Substrate Scope | Typical Yield | Stereocontrol | Key Advantages | Key Limitations |
| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-Epoxy amines | High (often >80%)[8][9] | High regioselectivity (C3 attack)[8][9] | Mild conditions, tolerates acid-sensitive and Lewis basic groups.[8] | Requires specific cis-epoxide precursor; trans-isomers give pyrrolidines.[8][10] |
| Pd(OAc)₂ / PhI(OAc)₂ | Intramolecular C(sp³)–H Amination | Amines with directing groups (e.g., picolinamide) | Moderate to Good | Substrate-dependent | Direct functionalization of unactivated C-H bonds.[4] | Often requires directing groups and stoichiometric oxidant; high temperatures.[7] |
| Ir(ppy)₃ / Blue LEDs | Photocatalytic [2+2] Cycloaddition | Amines (via in situ imine) + Alkenes | Good to High[15] | High diastereoselectivity[15][19] | Atom-economical, uses visible light, broad alkene scope.[15] | Reaction can be slow; imine photoreactivity can be a challenge.[13] |
| Cu-based Photoredox Catalyst | Radical 4-exo-dig Cyclization | Ynamides | Good to High | Total regioselectivity[12] | Accesses azetidines via disfavored anti-Baldwin cyclization.[12] | Substrate scope is specific to ynamides.[12] |
| Chiral Organocatalysts | Enantioselective Cyclizations | Varies (e.g., haloamines) | Varies | High Enantioselectivity | Metal-free, excellent for synthesizing chiral azetidines.[7] | Substrate scope can be limited; catalyst loading may be higher. |
Mechanistic Insight: Lewis Acid-Catalyzed Epoxide Aminolysis
Understanding the catalytic cycle provides critical insights for reaction optimization. In the La(OTf)₃-catalyzed synthesis of 3-hydroxyazetidines, the Lewis acidic lanthanum center coordinates to both the epoxide oxygen and the amine nitrogen of the substrate. This dual coordination activates the epoxide towards nucleophilic attack and pre-organizes the substrate in a conformation conducive to the 4-exo-tet cyclization.
Caption: Catalytic cycle for La(OTf)₃-mediated azetidine synthesis.
Conclusion and Future Outlook
The synthesis of azetidines has matured significantly, with a diverse array of powerful catalytic methods now available to the synthetic chemist. Lewis acid catalysis, particularly with La(OTf)₃, offers a reliable and high-yielding route from specific epoxy amine precursors.[8] Palladium-catalyzed C–H amination provides a direct, albeit sometimes harsh, method for cyclization.[4] The most rapid area of innovation is in photocatalysis, where visible-light-mediated [2+2] cycloadditions and novel radical cyclizations are continually expanding the boundaries of what is possible, offering mild, atom-economical, and highly selective transformations.[12][15] The choice of catalyst is no longer a matter of finding a way, but of selecting the best way based on a rational analysis of the substrate, desired product, and mechanistic principles. Future developments will likely focus on enhancing enantioselectivity in photocatalytic methods and discovering new catalytic cycles that can construct these valuable scaffolds from even simpler and more abundant starting materials.
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- Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes.
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Unveiling the Potential of 3-(Methylsulfanyl)azetidine Derivatives: A Comparative Guide for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics for central nervous system (CNS) disorders, the exploration of unique chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the privileged structures in medicinal chemistry, the azetidine ring has garnered significant attention for its ability to impart conformational rigidity and favorable physicochemical properties.[1][2] This guide provides an in-depth technical assessment of 3-(methylsulfanyl)azetidine derivatives, a promising but underexplored class of compounds. By examining their synthesis, predicted physicochemical and biological properties, and providing a comparative analysis with relevant alternatives, we aim to illuminate their potential novelty and utility in CNS drug discovery programs.
The Azetidine Scaffold: A Rising Star in CNS Drug Development
The four-membered saturated heterocyclic azetidine ring is increasingly recognized as a valuable motif in the design of CNS-active agents.[3][4] Its inherent ring strain and three-dimensional character can lead to enhanced binding affinity for biological targets and improved metabolic stability.[1] Derivatives of 3-substituted azetidines have shown particular promise as inhibitors of key CNS targets, including GABA transporters (GATs) and monoamine transporters (MATs), which are implicated in a range of neurological and psychiatric conditions.[5]
Introducing the this compound Moiety: Synthesis and Physicochemical Landscape
The introduction of a methylsulfanyl (-SMe) group at the 3-position of the azetidine ring presents a unique combination of steric and electronic properties that can significantly influence a molecule's biological activity and pharmacokinetic profile.
Synthetic Strategies
The synthesis of this compound derivatives, while not extensively documented, can be accomplished through several strategic routes. A highly effective method involves the iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols.[6][7] This approach offers a direct and mild route to a variety of 3-aryl-3-sulfanyl azetidines, which can be readily adapted for the synthesis of their methylsulfanyl counterparts.
Below is a proposed synthetic workflow for obtaining a this compound derivative.
Figure 1. Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of N-Boc-3-aryl-3-(methylsulfanyl)azetidine (Aryl = Phenyl)
-
Step 1: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine. To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at 0 °C, add phenylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-3-hydroxy-3-phenylazetidine.
-
Step 2: Synthesis of N-Boc-3-phenyl-3-(methylsulfanyl)azetidine. To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) and iron(III) chloride (0.075 eq) in toluene, add methanethiol (2.0 eq). Stir the reaction mixture at 40 °C for 15 hours. Quench the reaction with saturated aqueous NaHCO3 and extract with dichloromethane. Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford N-Boc-3-phenyl-3-(methylsulfanyl)azetidine.[6]
Physicochemical Properties: A Comparative Look
The methylsulfanyl group is a fascinating bioisostere for more commonly used functionalities like the methoxy group.[2][8] The substitution of an oxygen atom with a sulfur atom imparts distinct physicochemical characteristics.
| Property | Methoxy (-OCH3) | Methylsulfanyl (-SMe) | Rationale for Difference |
| Electronegativity | Higher | Lower | Oxygen is more electronegative than sulfur. |
| Polarizability | Lower | Higher | Sulfur has more diffuse valence electrons. |
| Hydrogen Bond Acceptor Strength | Moderate | Weak | The lone pairs on sulfur are less available for hydrogen bonding. |
| Lipophilicity (logP contribution) | Lower | Higher | The larger size and lower polarity of the sulfur atom generally increase lipophilicity.[9] |
| Metabolic Stability | Can undergo O-demethylation | Can undergo oxidation to sulfoxide and sulfone.[10][11] | Different metabolic pathways are available for ethers and thioethers. |
Table 1. Comparative physicochemical properties of methoxy and methylsulfanyl groups.
This shift in properties can have profound implications for a drug candidate's performance. The increased lipophilicity of the methylsulfanyl group may enhance membrane permeability, including crossing the blood-brain barrier (BBB), while the altered metabolic profile could lead to different pharmacokinetic outcomes.
Biological Potential in the CNS: A Hypothesis-Driven Exploration
While direct biological data for this compound derivatives are scarce, their structural similarity to known CNS-active 3-substituted azetidines allows for the formulation of compelling hypotheses regarding their potential therapeutic applications.
GABA Transporter (GAT) Inhibition
Azetidine derivatives have been successfully developed as GABA uptake inhibitors.[6] The core structure often mimics the conformation of GABA, allowing for competitive binding to GATs. The nature of the substituent at the 3-position is crucial for potency and selectivity. By replacing a hydroxyl or methoxy group with a methylsulfanyl group, the altered lipophilicity and steric bulk could modulate the binding affinity and selectivity profile for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).
Monoamine Transporter (MAT) Inhibition
3-Arylazetidine derivatives are also known to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[5][12] Inhibition of these transporters is a key mechanism for many antidepressant and anxiolytic drugs. The electronic and steric properties of the 3-substituent can influence the interaction with the transporter binding pocket. The polarizability of the sulfur atom in the methylsulfanyl group could lead to favorable sulfur-π interactions with aromatic residues in the binding sites of MATs.
Figure 2. Hypothesized mechanism of action for this compound derivatives in the CNS.
Comparative Analysis: The Novelty of the Methylsulfanyl Group
To truly assess the novelty of this compound derivatives, a comparison with other 3-substituted azetidines is essential.
| 3-Substituent | Key Physicochemical Features | Potential Advantages | Potential Disadvantages |
| -OH (Hydroxy) | Polar, H-bond donor/acceptor | Can form key interactions in binding pockets. | May limit BBB permeability. |
| -OCH3 (Methoxy) | Polar, H-bond acceptor | Moderate lipophilicity, metabolically stable. | Potential for O-demethylation. |
| -SMe (Methylsulfanyl) | Higher lipophilicity, weak H-bond acceptor, polarizable | Enhanced membrane permeability, potential for unique sulfur-π interactions. | Oxidation to sulfoxide/sulfone can alter activity and properties. |
| -SO2Me (Methylsulfonyl) | Highly polar, H-bond acceptor | Can form strong polar interactions. | May significantly decrease lipophilicity and BBB penetration. |
Table 2. Comparative analysis of 3-substituents on the azetidine ring.
The methylsulfanyl group occupies a unique space in this chemical landscape. It offers a "middle ground" in terms of polarity between the more polar hydroxyl/methoxy groups and the non-polar alkyl groups, while introducing the distinct electronic properties of a thioether. This unique combination is what underpins the novelty of this class of compounds.
Experimental Evaluation: Key Protocols
To validate the hypothesized potential of this compound derivatives, a series of well-defined in vitro experiments are necessary.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Assessing the ability of a compound to cross the BBB is critical for any CNS drug discovery program. An in vitro transwell assay using a co-culture of brain endothelial cells, astrocytes, and pericytes provides a robust model.[12][13][14]
Figure 3. Workflow for an in vitro blood-brain barrier permeability assay.
Protocol: In Vitro BBB Permeability Assay
-
Culture human brain microvascular endothelial cells on the apical side of a transwell insert and a co-culture of human astrocytes and pericytes on the basolateral side.
-
Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).
-
Once a stable and high TEER value is achieved, add the this compound derivative to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB.[12]
GABA Transporter (GAT) Inhibition Assay
A radioligand uptake assay using cells expressing the specific GAT subtype is a standard method to determine inhibitory activity.[15][16]
Protocol: [3H]GABA Uptake Assay
-
Plate CHO or HEK293 cells stably expressing the human GAT subtype of interest (hGAT1, hGAT2, hGAT3, or hBGT1) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the this compound derivative.
-
Initiate the uptake by adding a solution containing [3H]GABA.
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[15]
Monoamine Reuptake Inhibitor Screening Assay
A fluorescence-based assay provides a high-throughput method for screening compounds against the human serotonin, norepinephrine, and dopamine transporters.[17][18][19][20]
Protocol: Fluorescence-Based Monoamine Reuptake Assay
-
Plate HEK293 cells expressing the human monoamine transporter of interest (hSERT, hNET, or hDAT) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the this compound derivative.
-
Add a fluorescent substrate for the specific transporter.
-
Monitor the increase in intracellular fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of uptake and determine the inhibitory potency (IC50) of the test compound.[20]
Conclusion and Future Directions
This compound derivatives represent a novel and intriguing class of compounds with significant potential for CNS drug discovery. Their unique physicochemical properties, stemming from the presence of the thioether functionality, may offer advantages in terms of membrane permeability and target engagement. While direct biological data is currently limited, the established synthetic routes for related compounds and the well-understood biology of 3-substituted azetidines provide a strong foundation for their exploration.
The experimental protocols outlined in this guide offer a clear path forward for researchers to synthesize and evaluate these compounds. By systematically investigating their activity at key CNS targets such as GABA and monoamine transporters, and by assessing their ability to penetrate the blood-brain barrier, the true therapeutic potential of this compound derivatives can be unlocked. The insights gained from such studies will undoubtedly contribute to the development of the next generation of safer and more effective treatments for a wide range of neurological and psychiatric disorders.
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A Comparative Guide to 3-(Methylsulfanyl)azetidine for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of 3-(methylsulfanyl)azetidine, a key building block, against its structural analogs. By examining experimental data on synthesis, physicochemical properties, metabolic stability, and biological activity, this document aims to equip researchers with the insights needed to make informed decisions in the design of novel therapeutics.
The Azetidine Advantage: A Framework for Improved Drug Properties
The four-membered azetidine ring, once a synthetic curiosity, is now a cornerstone in medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity to biological targets.[1] Furthermore, the incorporation of an azetidine moiety often leads to improved metabolic stability, increased aqueous solubility, and favorable lipophilicity, all of which are critical attributes of a successful drug candidate.[2]
Comparative Analysis of 3-Substituted Azetidines
The substituent at the 3-position of the azetidine ring plays a pivotal role in modulating the molecule's properties. Here, we compare this compound with two key analogs: 3-hydroxyazetidine and 3-methoxyazetidine. The choice of a sulfur, oxygen, or methoxy group at this position can significantly impact lipophilicity, hydrogen bonding capacity, and metabolic fate.
Physicochemical Properties: A Quantitative Comparison
The following table summarizes key computed physicochemical properties for this compound and its analogs. These parameters are crucial for predicting a compound's behavior in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C4H9NS | 103.19 | 0.5 | 1 | 1 |
| 3-Hydroxyazetidine | C3H7NO | 73.09 | -1.1 | 2 | 2 |
| 3-Methoxyazetidine | C4H9NO | 87.12 | -0.4 | 1 | 2 |
Data for this compound is for the base compound, while data for the other two are for the free base forms. XLogP3 is a computed measure of lipophilicity.
As the data indicates, the methylsulfanyl group in this compound imparts a higher lipophilicity (XLogP3 of 0.5) compared to the more polar 3-hydroxyazetidine (-1.1) and 3-methoxyazetidine (-0.4). This difference in lipophilicity can have profound effects on a molecule's permeability across biological membranes and its interaction with hydrophobic pockets of target proteins.
Synthesis of 3-Substituted Azetidines: An Overview
The synthesis of 3-substituted azetidines is a well-explored area of organic chemistry, with several established routes.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of 3-substituted azetidines.
Experimental Protocol: Synthesis of 3-Aryl-3-Sulfanyl Azetidines
A mild, iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols provides an efficient route to 3-aryl-3-sulfanyl azetidines. This method is notable for its use of an inexpensive and environmentally benign catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the corresponding N-Cbz-azetidin-3-ol (1.0 equiv) in a suitable solvent (e.g., toluene), add the desired thiol (1.5 equiv).
-
Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl3, 0.1 equiv).
-
Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-3-sulfanyl azetidine.
This protocol is a generalized representation and may require optimization for specific substrates.
Structure-Activity Relationships and Biological Evaluation
The choice of substituent at the 3-position of the azetidine ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies of 3-substituted azetidines have been explored across various therapeutic areas.
Azetidine Derivatives as GABA Uptake Inhibitors
Azetidine derivatives have been investigated as conformationally constrained analogs of GABA and β-alanine for their potential as GABA uptake inhibitors. In one study, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for the GAT-1 transporter.[3]
Azetidine Amides as STAT3 Inhibitors
In the realm of oncology, novel azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). A systematic variation of substituents on the azetidine ring, along with other parts of the molecule, led to the discovery of compounds with improved potency and physicochemical properties.[4]
Metabolic Stability: A Key Consideration
The metabolic stability of a drug candidate is a crucial factor in determining its in vivo half-life and overall pharmacokinetic profile. The nature of the substituent at the 3-position of the azetidine ring can significantly influence its susceptibility to metabolic enzymes.
In Vitro Metabolic Stability Assay Protocol
A common method to assess metabolic stability is to incubate the test compound with liver microsomes and monitor its disappearance over time.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or other species), a phosphate buffer solution (pH 7.4), and the test compound dissolved in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute evenly.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for a typical in vitro metabolic stability assay.
Conclusion and Future Perspectives
This compound represents a valuable building block for medicinal chemists, offering a unique combination of physicochemical properties. Its increased lipophilicity compared to 3-hydroxyazetidine can be advantageous for optimizing membrane permeability and target engagement. However, potential metabolic liabilities associated with the thioether functionality must be carefully considered and evaluated.
The choice between this compound, 3-hydroxyazetidine, and other 3-substituted analogs will ultimately depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired pharmacokinetic profile. Further head-to-head comparative studies are warranted to fully elucidate the nuanced advantages and disadvantages of each of these important scaffolds.
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of 3-(Methylsulfanyl)azetidine
For researchers in medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. The azetidine ring is a privileged scaffold in modern pharmaceuticals, valued for its ability to impart favorable physicochemical properties.[1] When this four-membered heterocycle is substituted, as in 3-(methylsulfanyl)azetidine, a stereocenter is created, demanding an unambiguous determination of its absolute configuration. Enantiomers can exhibit vastly different pharmacological and toxicological profiles, making stereochemical confirmation a non-negotiable step in advancing any chiral drug candidate.[2]
This guide provides an in-depth comparison of modern analytical techniques for the stereochemical elucidation of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a field-proven perspective on selecting the most appropriate strategy.
The Foundational Question: Relative vs. Absolute Stereochemistry
Before embarking on analysis, it is crucial to define the stereochemical question being asked. Are you determining the orientation of substituents relative to each other (e.g., cis vs. trans in a disubstituted ring), or are you assigning the absolute configuration (R vs. S) at a specific stereocenter? For a monosubstituted molecule like this compound, the primary goal is the assignment of the absolute configuration.
The Unambiguous Standard: Single-Crystal X-Ray Crystallography
X-ray crystallography stands as the gold standard for absolute configuration determination.[3] By diffracting X-rays through a single, high-quality crystal of the compound, one can generate a three-dimensional electron density map, revealing the precise spatial arrangement of every atom.
Causality of Choice: This method is chosen when an unambiguous, definitive structural proof is required and a suitable crystal can be obtained. The resulting structure, often visualized in an Oak Ridge Thermal-Ellipsoid Plot (ORTEP), provides irrefutable evidence of the absolute stereochemistry.[4][5][6][7]
Limitations: The primary and often insurmountable hurdle is the requirement for a single crystal of sufficient size and quality. Many intermediates and final compounds in drug discovery pipelines are oils or amorphous solids, rendering this technique impractical.[2]
Workflow for X-Ray Crystallography
Caption: Workflow for absolute configuration determination via X-ray crystallography.
Chiroptical Methods in Solution: VCD and ECD
For molecules that resist crystallization, chiroptical techniques offer a powerful alternative for determining absolute configuration in solution. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light.[8][9][10][11] Enantiomers produce mirror-image spectra, making these techniques exquisitely sensitive to stereochemistry.
The Core Principle: The experimental VCD or ECD spectrum of an unknown enantiomer is directly compared to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer).[2][12] A match between the experimental and calculated spectra confirms the absolute configuration of the sample.[8]
VCD vs. ECD - The Deciding Factors:
-
Vibrational Circular Dichroism (VCD): Arises from vibrational transitions (infrared range).[8] Its key advantage is that all molecules have IR vibrations, so a chromophore is not required. VCD spectra are typically rich in features, providing multiple data points for comparison.[8][12] This makes it exceptionally well-suited for molecules like this compound.
-
Electronic Circular Dichroism (ECD): Arises from electronic transitions (UV-Vis range).[9][10] It requires the presence of a UV-active chromophore. While the azetidine ring itself is not a strong chromophore, derivatization can be used, but this adds complexity.
Comparative Workflow: VCD for Absolute Configuration
Caption: VCD workflow combining experimental measurement with DFT calculation.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve ~5 mg of the enantiopure this compound in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of 0.1 M.[8] The use of a deuterated solvent is critical to avoid overlapping IR absorption bands from the solvent.[13]
-
Instrumentation: Use a dedicated VCD spectrometer (e.g., BioTools ChiralIR™).
-
Data Acquisition: Collect IR and VCD spectra at a resolution of 4-8 cm⁻¹.[8] Data collection may require several hours to achieve an adequate signal-to-noise ratio.
-
Computational Analysis:
-
Generate a 3D structure of one enantiomer (e.g., R).
-
Perform DFT calculations (e.g., using Gaussian or Schrödinger software) at a suitable level of theory (e.g., B3LYP/6-31G(d)) to optimize the geometry and calculate the vibrational frequencies and rotational strengths.[2][13]
-
Simulate the VCD spectrum from the calculation output.
-
-
Assignment: Compare the signs and relative intensities of the major experimental VCD bands to the simulated spectrum. A direct match confirms the configuration used in the calculation; a mirror-image match indicates the opposite enantiomer.[2]
NMR Spectroscopy: The Versatile Workhorse
NMR spectroscopy is indispensable for structural elucidation and can be adapted for stereochemical analysis through several strategies.[14][15][16]
A. Indirect Absolute Configuration via Chiral Derivatizing Agents (CDAs)
This classic and reliable method converts a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent.[17] Diastereomers have different physical properties and are distinguishable by NMR.[18]
For this compound, which has a secondary amine, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid , is an excellent choice.[19][20] It is typically converted to its more reactive acid chloride (MTPA-Cl) for the reaction.
The Mosher Method: Causality of Analysis The analysis relies on the predictable anisotropic effect of the phenyl ring in the resulting Mosher's amides. In the most stable conformation, the C=O, Cα-CF₃, and Cα-OMe groups are roughly coplanar. The phenyl group is oriented to shield protons that lie on one side of this plane, causing them to shift upfield in the ¹H NMR spectrum. By preparing both the (R)-MTPA and (S)-MTPA diastereomers, a differential chemical shift (Δδ = δS - δR) can be calculated for protons near the stereocenter. The sign of Δδ consistently indicates the spatial position of these protons relative to the MTPA moiety, allowing for the assignment of the absolute configuration of the original amine.[21]
Caption: Workflow for Mosher's amide analysis for absolute configuration.
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization (Two Reactions):
-
Tube 1: Dissolve ~2.5 mg of this compound in 0.5 mL of anhydrous CDCl₃. Add ~1.2 equivalents of (R)-(-)-MTPA-Cl and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Tube 2: Repeat the procedure using (S)-(+)-MTPA-Cl.
-
-
Reaction Monitoring: Allow reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude reaction mixtures.[21] It is also highly recommended to acquire 2D spectra (COSY, HSQC) to aid in the unambiguous assignment of protons adjacent to the newly formed stereocenter.
-
Data Analysis:
-
Identify and assign the chemical shifts (δ) for the protons on either side of the azetidine stereocenter for both diastereomers.
-
Calculate the difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
-
Protons with a positive Δδ are located on one side of the Mosher's model plane, and those with a negative Δδ are on the other, allowing assignment of the absolute configuration.
-
| Proton Position | δ for (S)-MTPA Amide | δ for (R)-MTPA Amide | Δδ (δS - δR) | Inferred Configuration |
| H-2a | 3.85 ppm | 3.95 ppm | -0.10 | S |
| H-2b | 4.10 ppm | 4.02 ppm | +0.08 | S |
| H-4a | 3.98 ppm | 3.88 ppm | +0.10 | S |
| H-4b | 4.15 ppm | 4.22 ppm | -0.07 | S |
| -SMe | 2.15 ppm | 2.18 ppm | -0.03 | S |
| Table 1: Representative data for a hypothetical Mosher's amide analysis of (S)-3-(methylsulfanyl)azetidine. |
Chiral Chromatography: The Standard for Purity and Separation
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for determining enantiomeric purity (enantiomeric excess, ee) and for preparative separation of enantiomers.[22] These techniques use a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and elute at different times.
Causality of Choice: For azetidines and other small amines, polysaccharide-based CSPs are exceptionally effective.[23] Daicel's CHIRALPAK® and CHIRALCEL® columns, particularly the immobilized versions (e.g., CHIRALPAK IA, IB, IC), are industry standards because their robustness allows for a wide range of solvents, enhancing the probability of finding a successful separation method.[23][24] SFC is often preferred over HPLC for its lower viscosity mobile phases, which allow for faster analyses and reduced solvent consumption.
| Parameter | Chiral HPLC | Chiral SFC |
| Stationary Phase | Daicel CHIRALPAK IC-3 (3 µm)[25] | Daicel CHIRALPAK IC-3 (3 µm) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80/20/0.1) | CO₂/Methanol/Diethylamine (75/25/0.1) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Typical Run Time | 10-15 min | 3-5 min |
| Outcome | Baseline separation of enantiomers; allows for accurate ee calculation from peak areas. | Faster baseline separation; ideal for high-throughput screening. |
| Table 2: Typical starting conditions for chiral method development for this compound. |
A Comparative Guide: Selecting the Right Tool
The optimal analytical strategy depends on the specific question, sample availability, and instrumentation access.
| Technique | Information Provided | Sample Requirement | Key Advantage | Primary Limitation |
| X-Ray Crystallography | Definitive Absolute Configuration | Single crystal (~0.1 mg) | Unambiguous, "gold standard" proof | Crystallization is often a bottleneck[2] |
| Vibrational CD (VCD) | Absolute Configuration | ~5 mg, in solution | No chromophore needed; powerful for small molecules[8] | Requires complex DFT calculations; dedicated instrument |
| Electronic CD (ECD) | Absolute Configuration | <1 mg, in solution | High sensitivity | Requires a suitable UV chromophore[9] |
| NMR (Mosher's Method) | Absolute Configuration & ee | ~5 mg, in solution | Uses standard NMR; internally validated[19][26] | Requires chemical derivatization; can be complex to analyze |
| Chiral HPLC/SFC | Enantiomeric Purity (ee) | <1 mg, in solution | High throughput; accurate quantification; preparative scale-up | Provides no information on absolute configuration |
Conclusion: An Integrated Strategy
Confirming the stereochemistry of a molecule like this compound rarely relies on a single technique. A robust, self-validating strategy integrates multiple methods. A typical workflow begins with chiral HPLC or SFC to confirm the enantiomeric purity of the sample. Once enantiopure material is secured, VCD is an excellent choice for determining the absolute configuration in solution, given its suitability for molecules lacking strong chromophores. If a crystalline sample is obtained, X-ray crystallography provides the ultimate, irrefutable proof. For orthogonal confirmation or when a VCD spectrometer is unavailable, the Mosher's amide method using NMR provides a reliable and accessible means of assigning the absolute configuration. By understanding the strengths and limitations of each technique, researchers can navigate the critical path of stereochemical confirmation with confidence and scientific rigor.
References
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- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Labor
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- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education - ACS Public
- Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (URL: [Link])
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- : Molecular plot. (URL: [Link])
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- Electronic Circular Dichroism - Encyclopedia.pub. (URL: [Link])
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (URL: [Link])
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- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (URL: [Link])
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- NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books G
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- Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC - NIH. (URL: [Link])
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- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (URL: [Link])
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- Nomenclature used within this review to describe regio- and stereochemistry - ResearchG
- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. (URL: [Link])
- Biologically important 3-substituted azetidines. | Download Scientific Diagram. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methylsulfanyl)azetidine
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel heterocyclic compounds like 3-(Methylsulfanyl)azetidine is fundamental to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of these materials from cradle to grave. This guide provides a detailed, experience-driven protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
The unique structure of this compound, incorporating both a strained azetidine ring and a nucleophilic thioether group, dictates its reactivity and, consequently, the necessary precautions for its handling and disposal. The procedures outlined below are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific data for this compound may be limited, data from structurally similar compounds and its constituent functional groups provide a strong basis for risk assessment.
The azetidine ring is a strained four-membered heterocycle, which can undergo ring-opening reactions, particularly under acidic conditions[1]. The methylsulfanyl (thioether) group can be oxidized and may have a strong, unpleasant odor. Safety Data Sheets (SDS) for analogous compounds, such as this compound hydrochloride and 3-[3-(Methylsulfanyl)propoxy]azetidine, consistently indicate the following hazards.[2][3]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity / Irritation | Warning | H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
Causality of Hazards:
-
The irritation properties (skin, eye, respiratory) are common for reactive small heterocyclic amines.
-
The "harmful if swallowed" classification underscores the need to prevent any ingestion, which requires strict hygiene protocols.[5]
Pre-Disposal: Safe Handling and Waste Minimization
Proper disposal begins with proper handling. The goal is to minimize waste generation and prevent accidental releases.
Personal Protective Equipment (PPE): A baseline of robust PPE is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2] The azetidine moiety can be corrosive, and splashes pose a significant risk to vision.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Change gloves immediately if contamination occurs. Latex gloves are not recommended as they provide poor resistance.[6]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of solid or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Storage of Unwanted Material: If unused this compound must be stored prior to disposal, it must be segregated from incompatible materials to prevent dangerous reactions.
-
Incompatible Materials:
-
Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
Spill Management Protocol
An accidental spill is an emergency disposal situation. All personnel must be trained in this protocol.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the lab. Restrict access to the spill area.[9]
-
Don PPE: Before attempting cleanup, don the full PPE described in Section 2.
-
Ventilate: Ensure the chemical fume hood is operating or that the area is otherwise well-ventilated.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, clay, or sand. Do not use combustible materials like paper towels for the initial containment.[10]
-
Absorption: Gently cover and absorb the spilled material with the absorbent. For solid spills, carefully sweep the material up using non-sparking tools (e.g., aluminum or natural fiber broom).[11] Avoid creating dust.
-
Collection: Carefully scoop the absorbed material and contaminated debris into a designated, chemically resistant waste container.
-
Decontamination: Clean the spill surface with a mild detergent solution and water. The first rinseate and any cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[12]
-
Label and Dispose: Seal and label the waste container clearly as "Hazardous Waste: this compound Spill Debris." Arrange for pickup by your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Waste Collection and Disposal Procedure
This workflow outlines the systematic process for routine disposal of unwanted this compound and contaminated materials.
Caption: Waste Disposal Workflow for this compound.
Detailed Protocol:
-
Waste Characterization: This compound is classified as a non-acutely hazardous chemical waste. Wastes are likely to fall under federal (RCRA) or state-specific codes for ignitability (if in a flammable solvent) or toxicity.[13][14] Consult your institution's EHS office for specific waste codes.
-
Container Selection: Use a sturdy, chemically compatible container with a secure screw cap (e.g., a high-density polyethylene (HDPE) or glass bottle). The container must be clean and free of any residue from previous contents.
-
Labeling: This is a critical step for safety and compliance. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound" (and any solvents).
-
The words "Hazardous Waste."
-
A clear indication of the hazards (e.g., "Irritant," "Harmful").
-
-
Waste Accumulation:
-
Pure Compound/Solutions: Transfer unwanted material into the labeled waste container inside a chemical fume hood.
-
Contaminated Labware: Dispose of grossly contaminated items like pipette tips, gloves, and weigh boats in a dedicated solid waste container lined with a plastic bag.
-
Empty Containers: An "empty" container of this compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinse must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also require collection depending on local regulations and the compound's toxicity.
-
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[15] Do not accumulate more than 10 gallons of hazardous waste in the lab.[12] Contact your EHS office for a scheduled waste pickup.
Never dispose of this compound down the drain or in the regular trash. [12] This compound's effects on aquatic life are not well-characterized, and its reactivity poses a risk to sanitation systems and the environment. The only acceptable disposal method is through an approved hazardous waste disposal plant, typically via high-temperature incineration.[2]
Emergency Preparedness
In the event of personal exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with the highest degree of safety, responsibility, and scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




